3-bromo-5-cyclopropyl-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-bromo-5-cyclopropyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTBMXDHWRHCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672478 | |
| Record name | 3-Bromo-5-cyclopropyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82767-64-4 | |
| Record name | 3-Bromo-5-cyclopropyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-cyclopropyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-bromo-5-cyclopropyl-1H-1,2,4-triazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its structural features, proposed synthesis methodologies, expected spectral characteristics, and potential reactivity. Furthermore, it explores the burgeoning role of cyclopropyl- and triazole-containing scaffolds in modern drug development, positioning this compound as a valuable building block for the synthesis of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of new molecular entities.
Introduction: The Emergence of a Privileged Scaffold
The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of approved therapeutic agents.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an attractive core for the design of molecules with diverse biological activities, including antifungal, antiviral, and anticancer properties.[2][4]
The incorporation of a cyclopropyl group often confers advantageous pharmacokinetic and pharmacodynamic properties to a molecule.[1] This small, strained ring can enhance metabolic stability, improve membrane permeability, and provide conformational rigidity, which can lead to increased potency and selectivity for its biological target. The combination of the 1,2,4-triazole nucleus with a cyclopropyl substituent in this compound creates a versatile building block with significant potential for the development of novel drug candidates. The bromine atom at the 3-position serves as a key handle for further synthetic elaboration, enabling the introduction of diverse functionalities through cross-coupling and nucleophilic substitution reactions.
Physicochemical and Structural Properties
While extensive experimental data for this compound is not widely published, its fundamental properties can be established from supplier information and computational predictions for closely related analogs.
| Property | Value | Source |
| CAS Number | 82767-64-4 | [5][6] |
| Molecular Formula | C₅H₆BrN₃ | [5][6] |
| Molecular Weight | 188.03 g/mol | [5][6] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not determined | |
| Boiling Point | Not determined | |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF. | General knowledge |
Tautomerism: Like many N-unsubstituted 1,2,4-triazoles, this compound can exist in different tautomeric forms. The 1H- and 4H-tautomers are the most common, with the equilibrium between them influenced by the solvent and the nature of the substituents. For many 3,5-disubstituted 1,2,4-triazoles, the 1H-tautomer is generally considered to be the more stable form.[7]
Synthesis Methodologies: A Proposed Pathway
Proposed Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of Cyclopropanecarboxylic acid hydrazide.
-
To a solution of ethyl cyclopropanecarboxylate in ethanol, add hydrazine hydrate.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure cyclopropanecarboxylic acid hydrazide.
-
-
Step 2: Synthesis of this compound.
-
Dissolve cyclopropanecarboxylic acid hydrazide in a suitable solvent such as dioxane or ethanol.
-
Add an equimolar amount of cyanogen bromide to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
-
Spectral Characterization (Predicted)
While experimental spectra are not available in the public domain, the expected spectral characteristics can be predicted based on the analysis of similar structures.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be relatively simple. The cyclopropyl protons will likely appear as a set of multiplets in the upfield region (δ 0.8-1.5 ppm). The N-H proton of the triazole ring will likely appear as a broad singlet in the downfield region (δ 13-15 ppm), and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show distinct signals for the two carbons of the triazole ring, likely in the range of δ 140-160 ppm. The cyclopropyl carbons will appear in the upfield region (δ 5-15 ppm).
IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would correspond to the N-H stretching vibration of the triazole ring.[8] C-H stretching vibrations for the cyclopropyl group would be expected around 3000-3100 cm⁻¹. The C=N and N-N stretching vibrations of the triazole ring typically appear in the 1400-1600 cm⁻¹ region.[7]
MS (Mass Spectrometry): In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 187 and a characteristic [M+2]⁺ peak of similar intensity at m/z 189, which is indicative of the presence of a single bromine atom.[8] Common fragmentation patterns for 1,2,4-triazoles involve the loss of N₂ and HCN.[9]
Chemical Reactivity and Synthetic Utility
The bromine atom at the 3-position of the triazole ring is the primary site of reactivity, making this compound a versatile intermediate for further chemical transformations.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 1,2,4-triazole ring facilitates nucleophilic aromatic substitution at the bromine-bearing carbon. A variety of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the bromide, allowing for the introduction of a wide range of functional groups.
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl substituents.
-
Heck Coupling: Reaction with alkenes under palladium catalysis can be used to introduce alkenyl groups.
-
Sonogashira Coupling: Coupling with terminal alkynes provides a route to alkynyl-substituted triazoles.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be employed to form amino-substituted triazoles.
Reaction Scheme for Synthetic Diversification:
Caption: Synthetic utility of this compound.
Applications in Drug Discovery and Development
The structural motifs present in this compound are highly relevant to modern drug discovery. The 1,2,4-triazole core is a key component of numerous antifungal agents, where it coordinates to the heme iron of cytochrome P450 enzymes.[4] The cyclopropyl group is increasingly being incorporated into drug candidates to enhance their metabolic stability and binding affinity.
The versatility of this compound as a synthetic intermediate allows for the construction of large and diverse compound libraries for high-throughput screening. By systematically modifying the substituent at the 3-position, researchers can fine-tune the pharmacological properties of the resulting molecules to optimize their activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. This makes this compound a valuable starting point for lead optimization campaigns in various therapeutic areas.
Safety and Handling
Specific safety data for this compound is limited. However, based on the known hazards of related bromo- and triazole-containing compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel, biologically active compounds. Its unique combination of a reactive bromine handle, a metabolically robust cyclopropyl group, and a pharmacologically privileged 1,2,4-triazole core makes it an attractive starting material for drug discovery programs. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation of its predicted properties, plausible synthetic routes, and potential applications, thereby serving as a valuable resource for researchers in the field. Further investigation into the synthesis and reactivity of this compound is warranted to fully unlock its potential in the development of next-generation therapeutics.
References
-
PubChem. 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole. National Center for Biotechnology Information. [Link]
- Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, Series A, 39, 711-716.
- The Royal Society of Chemistry. (2014). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Advances, 4(109), 63977-63981.
- International Journal of Science and Research (IJSR). (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(11), 1789-1796.
- Organic Syntheses. (2018). Preparation of 3-Bromo-1,2,4,5-tetrazine. Organic Syntheses, 95, 363-376.
- The Royal Society of Chemistry. (2014). ¹H and ¹³C NMR Data for triazole 1. RSC Advances, 4(109), S1-S27.
- Holota, S., et al. (2021). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Chemistry Proceedings, 5(1), 74.
- Sharma, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 222, 113583.
- Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375.
- National Chemical Laboratory. (2015). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- Google Patents. (2016). Synthesizing process of 1H-1,2,4-triazole. CN105906575A.
- ResearchGate. (2015).
- Google Patents. (2006). 1 2 4-triazole compound. US7074816B2.
-
SpectraBase. 1,2,4-Triazole - Optional[13C NMR] - Chemical Shifts. [Link]
- Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6293.
- Sancak, K., et al. (2025). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Arkivoc, 2025(5), 124-146.
- ResearchGate. (2015).
- El-Sayed, N. N. E. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(15), 4930.
- Acta Crystallographica Section E: Structure Reports Online. (2004). 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione. E60(11), o2023-o2025.
- Gontarska, M., et al. (2024).
- ResearchGate. (2023). Mass spectra of 4-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)butanenitrile (2.3).
-
Wikipedia. 1,2,4-Triazole. [Link]
- Semantic Scholar. (2020). Study of 1,2,4-triazole-3(5)
- Scientific Research Publishing. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
-
Dana Bioscience. 3-Bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole 100mg. [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound,(CAS# 82767-64-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. This compound - CAS:82767-64-4 - Sunway Pharm Ltd [3wpharm.com]
- 7. ijsr.net [ijsr.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-bromo-5-cyclopropyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document explores its chemical identity, plausible synthetic routes, spectroscopic characteristics, key reactivity, and potential applications, offering field-proven insights for its use in research and development.
Core Chemical Identity
Molecular Formula: C₅H₆BrN₃
Molecular Weight: 188.03 g/mol [1][2]
Structure:
Caption: Molecular structure of this compound.
Synonyms: 5-bromo-3-cyclopropyl-1H-1,2,4-triazole[1]
Physicochemical Properties
While specific experimental data for this compound is not widely published, the following table outlines predicted and typical properties for a molecule of this nature.
| Property | Value | Source/Justification |
| Appearance | White to off-white solid | Typical for small, heterocyclic organic compounds. |
| Melting Point | Not reported | Expected to be a solid at room temperature. |
| Boiling Point | Not reported | Likely high due to hydrogen bonding capabilities. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | Based on the polar 1,2,4-triazole core. |
| pKa | ~2.45 (for protonated form), ~10.26 (for neutral form) | Based on the parent 1,2,4-triazole.[3] |
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis involves the initial construction of the 5-cyclopropyl-1H-1,2,4-triazole-3-amine core, followed by a Sandmeyer-type reaction to introduce the bromine atom.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Cyclopropyl-1H-1,2,4-triazol-3-amine
-
Rationale: This step involves the condensation of cyclopropanecarbonyl chloride with aminoguanidine, followed by a base-catalyzed cyclization to form the triazole ring. This is a common and effective method for constructing 3-amino-5-substituted-1,2,4-triazoles.[4]
-
Procedure:
-
To a stirred solution of aminoguanidine hydrochloride (1.0 eq) in a suitable solvent such as pyridine or DMF, cool the mixture to 0 °C in an ice bath.
-
Slowly add cyclopropanecarbonyl chloride (1.05 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Add a base, such as sodium hydroxide or potassium carbonate (2.5 eq), and heat the mixture to reflux (typically 100-150 °C, solvent-dependent) for 4-6 hours to induce cyclization.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, neutralize with acid, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-cyclopropyl-1H-1,2,4-triazol-3-amine.
-
Step 2: Synthesis of this compound via Sandmeyer Reaction
-
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an amino group on a heterocyclic ring to a halogen. This involves the formation of a diazonium salt intermediate, which is then displaced by a bromide ion, often catalyzed by copper(I) bromide.
-
Procedure:
-
Suspend 5-cyclopropyl-1H-1,2,4-triazol-3-amine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, excess).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, catalytic to 1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford this compound.
-
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not publicly available, the following table details the expected NMR and IR data based on the analysis of structurally similar compounds.[5][6][7]
| Technique | Expected Data | Interpretation |
| ¹H NMR | δ 13.0 - 15.0 (br s, 1H) | N-H proton of the triazole ring. The chemical shift is highly dependent on solvent and concentration. |
| δ 2.0 - 2.5 (m, 1H) | Methine (CH) proton of the cyclopropyl group. | |
| δ 0.9 - 1.2 (m, 4H) | Methylene (CH₂) protons of the cyclopropyl group. | |
| ¹³C NMR | δ ~160 | C5 carbon of the triazole ring (attached to the cyclopropyl group). |
| δ ~145 | C3 carbon of the triazole ring (attached to the bromine atom). | |
| δ ~10 | Methine (CH) carbon of the cyclopropyl group. | |
| δ ~8 | Methylene (CH₂) carbons of the cyclopropyl group. | |
| IR (cm⁻¹) | 3100-3300 (br) | N-H stretching vibration. |
| ~1615 | C=N stretching of the triazole ring.[6] | |
| ~1500 | C-N stretching. | |
| 500-700 | C-Br stretching. |
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the interplay between the aromatic triazole core, the reactive bromo substituent, and the cyclopropyl group.
Cross-Coupling Reactions
The bromine atom at the 3-position is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This is a powerful strategy for synthesizing more complex molecules for drug discovery and materials science.[8][9]
Caption: Key cross-coupling reactions of this compound.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a C-C bond, introducing aryl, heteroaryl, or alkyl groups at the 3-position.
-
Stille Coupling: This reaction with organostannanes provides another efficient route to C-C bond formation.
-
Sonogashira Coupling: The coupling with terminal alkynes, typically catalyzed by both palladium and copper, is used to introduce alkynyl moieties.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,2,4-triazole ring can facilitate nucleophilic aromatic substitution of the bromine atom, particularly with strong nucleophiles such as thiols or amines, often requiring elevated temperatures.
N-Alkylation and N-Arylation
The N-H proton of the triazole ring is acidic and can be deprotonated with a suitable base to form an anion. This anion can then react with various electrophiles (e.g., alkyl halides, aryl halides) to afford N-substituted derivatives. It's important to note that a mixture of N1 and N2 isomers may be formed, and the regioselectivity can be influenced by the reaction conditions and the nature of the electrophile.
Potential Applications in Drug Discovery and Agrochemicals
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs, particularly antifungals.[10] The unique combination of the bromo and cyclopropyl substituents on this core makes this compound an attractive building block for the synthesis of novel bioactive molecules.
-
ASK1 Inhibitors: Patent literature reveals that the 4-cyclopropyl-4H-1,2,4-triazol-3-yl moiety is a key component in certain Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors.[11] ASK1 is a therapeutic target for a range of diseases, including fibrosis, cardiovascular, and inflammatory conditions. The bromo-cyclopropyl triazole described herein serves as a direct precursor to such structures.
-
Antifungal Agents: The triazole core is famously associated with antifungal activity through the inhibition of lanosterol 14α-demethylase. The cyclopropyl group can enhance metabolic stability and binding affinity. This building block could be used to generate novel antifungal candidates.[12]
-
Agrochemicals: Triazole derivatives are widely used as fungicides and herbicides in agriculture. The lipophilic cyclopropyl group can improve the penetration of the molecule into plant or fungal cells, making this compound a valuable starting point for the development of new agrochemicals.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for structurally related bromo- and chloro-substituted 1,2,4-triazoles, the following precautions should be taken:
-
Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13]
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Always consult a comprehensive and compound-specific SDS before handling any chemical.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its utility is primarily derived from the reactive bromine atom, which allows for a wide range of functionalization through modern cross-coupling chemistry. The presence of the cyclopropyl moiety offers potential benefits in terms of metabolic stability and biological activity. While detailed experimental data on the compound itself is sparse, a logical and evidence-based approach to its synthesis, characterization, and reactivity can be constructed from the extensive literature on related 1,2,4-triazole derivatives. This guide provides a solid foundation for researchers looking to incorporate this promising scaffold into their drug discovery and materials science programs.
References
-
PubChem. 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole. National Center for Biotechnology Information. Available from: [Link]
-
Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
-
CORE. Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Available from: [Link]
-
ResearchGate. Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Available from: [Link]
-
SpectraBase. 3-Cyclopropyl-2-(4-(naphthalen-1-yl)phenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Available from: [Link]
-
Wikipedia. 1,2,4-Triazole. Available from: [Link]
-
ResearchGate. First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Available from: [Link]
-
Chemical Safety. 3-bromo-5-chloro-1H-1,2,4-triazole chemical label. Available from: [Link]
-
Royal Society of Chemistry. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Available from: [Link]
-
MDPI. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Available from: [Link]
-
PubMed Central. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Available from: [Link]
-
FreePatentsOnline. 1,2,4-triazoles (including Hydrogenated) Patents and Patent Applications (Class 548/262.2). Available from: [Link]
-
FreePatentsOnline. 1,2,4-triazoles (including Hydrogenated) Patents and Patent Applications (Class 514/383). Available from: [Link]
-
MDPI. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Available from: [Link]
-
MDPI. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Available from: [Link]
-
Semantic Scholar. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available from: [Link]
Sources
- 1. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid . | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Buy 1-Cyclopropyl-1H-1,2,4-triazole [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. patents.justia.com [patents.justia.com]
- 12. patents.justia.com [patents.justia.com]
- 13. rsc.org [rsc.org]
3-bromo-5-cyclopropyl-1H-1,2,4-triazole molecular weight
An In-Depth Technical Guide to 3-Bromo-5-cyclopropyl-1H-1,2,4-triazole: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the molecule's core physicochemical properties, including its precise molecular weight of 188.03 g/mol .[1][2] A plausible, detailed synthetic protocol is presented, grounded in established methodologies for 1,2,4-triazole ring formation. Furthermore, this guide outlines the expected analytical signatures for structural verification and discusses the compound's vast potential as a versatile building block for creating novel therapeutic agents, leveraging the unique chemical functionalities of its bromo and cyclopropyl substituents.
Introduction: The 1,2,4-Triazole as a Privileged Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is widely recognized as a "privileged scaffold" in medicinal chemistry.[3] Its unique combination of features—hydrogen bonding capability, dipole character, rigidity, and metabolic stability—allows it to interact with a wide range of biological receptors with high affinity.[3] This has led to the incorporation of the 1,2,4-triazole nucleus into numerous successful pharmaceuticals, including the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anxiolytic estazolam.[4][5]
This compound emerges as a particularly valuable derivative. It combines the proven biological relevance of the triazole core with two key functional groups:
-
A Cyclopropyl Moiety: This small, strained ring is a bioisostere for various groups and is often introduced into drug candidates to improve metabolic stability, enhance binding affinity, and provide conformational constraint.
-
A Bromine Atom: This halogen serves as a highly versatile synthetic handle. It can be readily substituted or used in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of the core structure to generate libraries of novel compounds for biological screening.[6]
This guide will explore the essential technical details of this compound, providing a foundation for its synthesis and application in research settings.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. Accurate identification and characterization begin with this essential data.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆BrN₃ | [1][2] |
| Molecular Weight | 188.03 g/mol | [1][2] |
| CAS Number | 82767-64-4 | [1][2] |
| IUPAC Name | This compound | |
| Common Synonyms | 5-bromo-3-cyclopropyl-1H-1,2,4-triazole | [2] |
| Purity | Typically ≥95-98% for commercial samples | [7][8] |
| Storage | Sealed in a dry environment at room temperature | [2] |
Like many 1,2,4-triazoles, this compound can exist in different tautomeric forms, primarily the 1H- and 4H- tautomers. The 1H-1,2,4-triazole form is generally more stable.[3][4] The precise dominant tautomer in a given state (solid or solution) is critical for understanding its reactivity and biological interactions.
Synthesis and Mechanistic Considerations
A logical approach involves the condensation and cyclization of cyclopropanecarbohydrazide with a suitable brominated one-carbon electrophile. This method builds the triazole ring with the required substituents in a controlled manner.
Proposed Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
Cyclopropanecarbohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Ethanol (EtOH)
-
Glacial Acetic Acid
Methodology:
Step 1: Synthesis of 5-cyclopropyl-1,3,4-oxadiazole-2-thiol
-
Dissolve cyclopropanecarbohydrazide (1.0 eq) in ethanol in a round-bottom flask.
-
Add potassium hydroxide (1.1 eq) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, evaporate the solvent under reduced pressure, and acidify the residue with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter, wash with cold water, and dry the crude 5-cyclopropyl-1,3,4-oxadiazole-2-thiol.
Causality: This initial step creates a stable heterocyclic intermediate. The basic conditions facilitate the nucleophilic attack of the hydrazide onto carbon disulfide, and subsequent intramolecular cyclization and dehydration yield the oxadiazole thiol.
Step 2: Conversion to 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
-
Suspend the crude oxadiazole-2-thiol (1.0 eq) in n-propanol or a similar high-boiling solvent.
-
Add an excess of hydrazine hydrate (5.0-10.0 eq).
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by observing the evolution of H₂S gas (use a proper scrubber).
-
Cool the reaction mixture. The product should precipitate.
-
Filter the solid, wash with ethanol, and dry to yield the aminotriazole thiol.
Causality: Hydrazine acts as a nucleophile, opening the oxadiazole ring and then re-closing it through condensation to form the more stable aminotriazole ring system.
Step 3: Bromination and Desulfurization
-
Dissolve the aminotriazole thiol (1.0 eq) in glacial acetic acid.
-
Add a solution of bromine (Br₂) in acetic acid dropwise at room temperature, or add N-Bromosuccinimide (NBS) portion-wise. This step is highly exothermic and should be done with caution.
-
The reaction should proceed to replace the thiol group with a bromine atom and remove the N-amino group (diazotization-denitrogenation).
-
Stir for 2-4 hours at room temperature after the addition is complete.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water and then with a dilute sodium thiosulfate solution to remove excess bromine.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Causality: The combination of a brominating agent in an acidic medium achieves two transformations: oxidative removal of the thiol group and its replacement with bromine, and diazotization of the exocyclic amino group followed by its elimination to yield the final 1H-triazole.
Caption: Proposed synthetic workflow for this compound.
Analytical and Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized compound is paramount. The following techniques and their expected results are crucial for a self-validating protocol.
| Technique | Expected Observations |
| ¹H NMR | - A broad singlet signal in the downfield region (δ 13-15 ppm in DMSO-d₆) corresponding to the N-H proton of the triazole ring.[6]- A series of multiplets in the upfield region (typically δ 0.8-1.5 ppm) corresponding to the five protons of the cyclopropyl group. |
| ¹³C NMR | - Two distinct signals for the triazole ring carbons. The carbon bonded to bromine (C3) would be shifted relative to the carbon bonded to the cyclopropyl group (C5).[6]- Signals for the three carbons of the cyclopropyl ring in the aliphatic region. |
| Mass Spec (MS) | - A molecular ion peak [M+H]⁺ at m/z ≈ 188.0.- A characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z ≈ 188 and m/z ≈ 190, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
| FT-IR | - A broad absorption band around 3100-3300 cm⁻¹ corresponding to the N-H stretch.- C-H stretching from the cyclopropyl group around 3000 cm⁻¹.- C=N and N=N stretching vibrations within the triazole ring in the 1400-1600 cm⁻¹ region. |
Applications in Research and Drug Development
The true value of this compound lies in its potential as a versatile intermediate for creating novel molecules with diverse biological activities. The 1,2,4-triazole core is associated with a wide spectrum of pharmacological effects, including antifungal, antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][5][13][14]
The bromine atom at the 3-position is the key to unlocking this potential. It serves as a prime site for modification via established cross-coupling reactions, allowing for the strategic introduction of a wide array of chemical fragments to explore structure-activity relationships (SAR).
Caption: Chemical diversification pathways from the 3-bromo substituent.
Conclusion
This compound is more than a simple chemical entity defined by its molecular weight. It is a strategically designed building block that stands at the intersection of a biologically validated scaffold (1,2,4-triazole), a desirable pharmacokinetic modifier (cyclopropyl group), and a powerful synthetic linchpin (bromo group). Its well-defined physicochemical properties and accessible synthesis make it an invaluable tool for researchers and scientists dedicated to the discovery and development of next-generation therapeutics. This guide provides the foundational knowledge required to synthesize, characterize, and strategically employ this compound in advanced research programs.
References
Sources
- 1. sinfoobiotech.com [sinfoobiotech.com]
- 2. This compound - CAS:82767-64-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. 7343-33-1 Cas No. | 3-Bromo-1H-1,2,4-triazole | Apollo [store.apolloscientific.co.uk]
- 9. scispace.com [scispace.com]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. isres.org [isres.org]
- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole | C6H8BrN3 | CID 71204291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-bromo-5-cyclopropyl-1,2,4-oxadiazole (121562-08-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 17. chemmethod.com [chemmethod.com]
- 18. chemmethod.com [chemmethod.com]
- 19. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
3-bromo-5-cyclopropyl-1H-1,2,4-triazole IUPAC name
An In-depth Technical Guide: 3-bromo-5-cyclopropyl-1H-1,2,4-triazole: A Versatile Heterocyclic Building Block for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will explore its structural features, physicochemical properties, and detailed synthetic methodologies. The guide emphasizes the compound's strategic importance as a versatile building block, detailing the reactivity of its key functional groups—the bromo substituent and the triazole ring nitrogens—in advanced synthetic applications like cross-coupling and N-functionalization reactions. By contextualizing its utility within the broader field of medicinal chemistry, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel, high-value molecules.
The Strategic Importance of the 1,2,4-Triazole Scaffold in Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. It is classified as a "privileged scaffold" in medicinal chemistry due to its remarkable ability to bind to a wide range of biological targets with high affinity.[1] This versatility stems from its unique electronic properties, including its aromaticity, dipole character, and capacity to act as both a hydrogen bond donor and acceptor.[1]
The 1,2,4-triazole motif is a cornerstone of numerous commercially successful drugs, demonstrating a broad spectrum of pharmacological activities.[2][3] Notable examples include:
-
Antifungal agents: Fluconazole, Itraconazole, and Voriconazole.[4][5]
-
Antiviral agents: Ribavirin.[4]
-
Anticancer agents: Letrozole and Anastrozole.[4]
-
Antimigraine agents: Rizatriptan.[4]
The molecule at the center of this guide, this compound, is strategically designed for synthetic utility. The cyclopropyl group is a well-regarded bioisostere for phenyl rings and other larger groups, often introduced to enhance metabolic stability, improve membrane permeability, and increase binding affinity by inducing a favorable conformation.[6][7] The bromo substituent serves as an exceptionally versatile synthetic handle, enabling a vast array of post-synthesis modifications, most notably through metal-catalyzed cross-coupling reactions.[8] This combination makes the compound a powerful starting point for generating large libraries of diverse derivatives for structure-activity relationship (SAR) studies.
Nomenclature and Physicochemical Properties
The unambiguous identification of a chemical entity is foundational to scientific research. The compound is systematically named according to IUPAC nomenclature, and its key properties are summarized below.
IUPAC Name: this compound.[9]
The "1H" designation specifies the tautomeric form where the single hydrogen atom is located on the nitrogen at position 1 of the triazole ring. Like many N-unsubstituted azoles, this compound can exist in different tautomeric forms (e.g., 2H and 4H), which may interconvert in solution.[10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 82767-64-4 | [11][12] |
| Molecular Formula | C₅H₆BrN₃ | [11][12] |
| Molecular Weight | 188.03 g/mol | [11][12] |
| Appearance | Typically an off-white to pale yellow solid | Visual Inspection |
| Synonyms | 5-bromo-3-cyclopropyl-1H-1,2,4-triazole | [12] |
Synthesis and Mechanistic Considerations
The synthesis of 3,5-disubstituted-1,2,4-triazoles can be achieved through various established routes, such as the Pellizzari or Einhorn-Brunner reactions.[3][10] A highly effective and common strategy involves the base-catalyzed condensation of a nitrile with a hydrazide.[13] While multiple pathways to the target molecule are conceivable, a robust and logical multi-step synthesis starting from commercially available materials is presented below. This approach ensures high yields and purities, which are critical for subsequent applications.
Proposed Synthetic Workflow
This proposed synthesis leverages well-established, high-yielding transformations common in heterocyclic chemistry. The key steps involve the formation of an essential hydrazide intermediate, its cyclization to form the triazole core, and a final functional group interconversion to install the bromo substituent.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Cyclopropanecarboxylic Acid Hydrazide
-
To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM), add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂, 1.1 eq) at 0 °C. Allow the mixture to warm to room temperature and then reflux for 2-3 hours until acid consumption is complete (monitored by TLC).
-
Remove the solvent and excess SOCl₂ under reduced pressure to yield crude cyclopropanecarbonyl chloride.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a stirred solution of hydrazine hydrate (1.5 eq) in DCM at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under vacuum to yield cyclopropanecarboxylic acid hydrazide, which can be purified by recrystallization.
-
Causality: This two-step sequence is a standard and highly efficient method for converting a carboxylic acid to its corresponding hydrazide. The acid chloride is a highly reactive intermediate that readily acylates the nucleophilic hydrazine.
-
Step 2: Synthesis of 3-Amino-5-cyclopropyl-1H-1,2,4-triazole
-
Dissolve cyclopropanecarboxylic acid hydrazide (1.0 eq) and cyanogen bromide (1.1 eq) in a solvent such as ethanol or n-butanol.
-
Add a base like sodium acetate (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring for the disappearance of the starting material by TLC.
-
Cool the mixture to room temperature, and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. The product is extracted into the organic layer, which is then washed, dried, and concentrated. The crude product can be purified by column chromatography.
-
Causality: The hydrazide reacts with cyanogen bromide to form an N-cyano intermediate, which undergoes base-catalyzed intramolecular cyclization to form the stable 1,2,4-triazole ring.
-
Step 3: Synthesis of this compound (Sandmeyer Reaction)
-
Suspend 3-amino-5-cyclopropyl-1H-1,2,4-triazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30-45 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry, and concentrate to yield the crude product.
-
Purify by flash column chromatography on silica gel to obtain the final compound.
-
Causality: The Sandmeyer reaction is a classic, reliable method for converting an aromatic or heteroaromatic amine into a halide. The amine is first converted to a diazonium salt, which is an excellent leaving group (N₂ gas) that is subsequently displaced by the bromide from the CuBr reagent.
-
Spectroscopic and Analytical Characterization
Structural confirmation of the final product is achieved using a combination of standard spectroscopic techniques. The expected data, based on the known structure and analogous compounds, are summarized below.[8][14][15]
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - Cyclopropyl Protons (CH₂): Complex multiplets, typically in the range of δ 0.9-1.2 ppm.- Cyclopropyl Proton (CH): A multiplet further downfield, around δ 2.0-2.3 ppm.- Triazole N-H: A broad singlet, highly dependent on solvent and concentration, typically δ 13-15 ppm (in DMSO-d₆).[14] |
| ¹³C NMR | - Cyclopropyl Carbons (CH₂): Signals in the aliphatic region, δ 5-15 ppm.- Cyclopropyl Carbon (CH): Signal also in the aliphatic region, δ 15-25 ppm.- Triazole C5 (C-cyclopropyl): Signal around δ 160-165 ppm.- Triazole C3 (C-Br): Signal shifted upfield due to bromine's heavy atom effect, around δ 145-150 ppm.[8] |
| IR (Infrared) | - N-H Stretch: Broad absorption band around 3100-3300 cm⁻¹.- C=N Stretch: Absorption in the 1550-1620 cm⁻¹ region.- C-H Stretch (cyclopropyl): Absorptions just above 3000 cm⁻¹. |
| MS (Mass Spec) | - Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion due to the bromine isotopes, [M]⁺ and [M+2]⁺, with nearly equal intensity (⁷⁹Br and ⁸¹Br). Expected m/z: ~187 and ~189. |
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its capacity to serve as a versatile intermediate for the synthesis of more complex molecules. Its reactivity is dominated by the chemistry of the C-Br bond and the N-H group.
Caption: Key synthetic transformations of the title compound.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal substrate for a wide range of cross-coupling reactions. This allows for the direct and modular installation of diverse functional groups at the 3-position of the triazole ring.
-
Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids introduces new aromatic systems, a common strategy for exploring SAR.
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated triazoles, which are themselves valuable intermediates for further chemistry (e.g., click reactions).
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines allows for the synthesis of 3-amino-1,2,4-triazole derivatives.
-
-
N-Functionalization: The acidic proton on the triazole ring can be removed with a base, and the resulting triazolide anion can be functionalized.
-
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) under basic conditions can lead to a mixture of N1 and N2 alkylated products, providing regioisomeric diversity.
-
N-Arylation: Chan-Lam or Buchwald-Hartwig conditions can be used to install aryl or heteroaryl groups on the ring nitrogen.
-
Applications in Medicinal Chemistry and Drug Development
Given the established biological importance of the 1,2,4-triazole scaffold, this compound is a highly attractive starting material for drug discovery programs.[1][16][17] Its derivatives are being investigated across multiple therapeutic areas:
-
Oncology: As building blocks for inhibitors of kinases or other enzymes involved in cell proliferation.
-
Infectious Diseases: For the development of novel antibacterial and antifungal agents, leveraging the scaffold's proven success in this area.[6][16]
-
Neuroscience: For creating modulators of CNS receptors, where the cyclopropyl group can provide the necessary lipophilicity and conformational rigidity for brain penetration and target engagement.[18]
Patents for novel therapeutic agents frequently feature substituted cyclopropyl-1,2,4-triazole cores, underscoring their relevance and value in the development of new intellectual property.[19] The ability to rapidly generate a library of analogues from this key intermediate allows for efficient exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is more than just a single chemical compound; it is a strategic platform for chemical innovation. Its structure combines the biologically validated 1,2,4-triazole core with two orthogonal, highly valuable functional groups: the metabolically robust cyclopropyl moiety and the synthetically versatile bromo handle. The straightforward and scalable synthetic routes to this compound, coupled with its predictable reactivity in a host of modern synthetic transformations, solidify its position as an indispensable tool for researchers and scientists in the pharmaceutical, agrochemical, and materials science fields.
References
-
PubChem. 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole. National Center for Biotechnology Information. Available from: [Link]
-
Wang, L., et al. (2021). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available from: [Link]
-
Jain, A., et al. (2021). A Comprehensive review on 1, 2, 4 Triazole. International Journal of Pharmaceutical Research and Applications. Available from: [Link]
-
ResearchGate. Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. ResearchGate. Available from: [Link]
-
ISRES Publishing. synthesis of 1,2,4 triazole compounds. ISRES. Available from: [Link]
-
Anderson, K. W., et al. (2005). A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. ResearchGate. Available from: [Link]
-
PubChem. 1H-1,2,4-Triazole, 3-bromo-5-methyl-. National Center for Biotechnology Information. Available from: [Link]
-
Plech, T., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules. Available from: [Link]
-
Golo_ta, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules. Available from: [Link]
-
Verma, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. Available from: [Link]
-
FreePatentsOnline. 1,2,4-triazoles (including Hydrogenated) Patents and Patent Applications. FreePatentsOnline. Available from: [Link]
-
Wikipedia. 1,2,4-Triazole. Wikimedia Foundation. Available from: [Link]
-
Google Patents. EP0857726A1 - 1H-pyrrolo-[1,2-b][2][6][20]triazole compound and its synthetic intermediate.... Google Patents. Available from:
-
Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available from: [Link]
-
DergiPark. 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Available from: [Link]
-
MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]
-
International Journal of Science and Research. Chemistry of 1, 2, 4-Triazole: A Review Article. IJSR. Available from: [Link]
-
Al-Sanea, M. M., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available from: [Link]
-
Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available from: [Link]
- Google Patents. US7074816B2 - 1 2 4-triazole compound. Google Patents.
- Google Patents. CZ200036A3 - Triazole compounds and their use. Google Patents.
-
SciSpace. Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-. SciSpace. Available from: [Link]
-
ResearchGate. Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. ResearchGate. Available from: [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 1-Cyclopropyl-1H-1,2,4-triazole [smolecule.com]
- 7. 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol (923193-02-6) for sale [vulcanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 | CID 141304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 11. This compound,(CAS# 82767-64-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 12. This compound - CAS:82767-64-4 - Sunway Pharm Ltd [3wpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 16. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. CZ200036A3 - Triazole compounds and their use - Google Patents [patents.google.com]
- 19. patents.justia.com [patents.justia.com]
- 20. 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole | C6H8BrN3 | CID 71204291 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole starting materials
An In-Depth Technical Guide to the Synthesis of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole and its Precursors
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemical development, prized for its unique chemical properties and diverse biological activities.[1] This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable building block for drug discovery professionals. We will dissect the strategic considerations for its construction, focusing on a reliable and well-documented pathway: the formation of a 3-amino-5-cyclopropyl-1,2,4-triazole intermediate followed by a Sandmeyer-type bromination. This document furnishes researchers with detailed, field-proven protocols, mechanistic insights, and the causal reasoning behind experimental choices, ensuring both scientific rigor and practical applicability.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound can be approached through several pathways. A robust and highly modular strategy involves the late-stage introduction of the bromine atom. This preserves the more sensitive halogen functionality until the end of the synthesis, preventing potential side reactions in earlier steps.
Our primary retrosynthetic disconnection breaks the C3-Br bond, pointing to 3-amino-5-cyclopropyl-1H-1,2,4-triazole as the key penultimate intermediate. This amino group serves as a versatile handle for diazotization and subsequent displacement via a Sandmeyer reaction—a classic and dependable method for introducing halides onto heterocyclic systems.[2][3] The 3-amino-5-cyclopropyl-1,2,4-triazole itself can be constructed from a cyclopropyl-containing C2 synthon and a C-N-N-N synthon. A logical and efficient approach is the cyclization of cyclopropanecarbohydrazide with a source of cyanamide or a related reagent.
This leads to a linear synthetic sequence focused on two core phases:
-
Assembly of the Core Heterocycle: Synthesizing the 3-amino-5-cyclopropyl-1,2,4-triazole scaffold from readily available starting materials.
-
Functional Group Interconversion: Converting the C3-amino group to the target C3-bromo group.
Experimental Protocol:
-
Diazotization: 3-Amino-5-cyclopropyl-1H-1,2,4-triazole (4.0 g, 32.2 mmol) is dissolved in 48% hydrobromic acid (30 mL) in a flask cooled to 0 °C with an ice-salt bath. The solution is stirred vigorously. A solution of sodium nitrite (2.45 g, 35.5 mmol, 1.1 eq) in water (10 mL) is added dropwise, ensuring the temperature remains below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, copper(I) bromide (5.5 g, 38.3 mmol, 1.2 eq) is dissolved in 48% hydrobromic acid (15 mL) at 60-70 °C. The cold diazonium salt solution is then added slowly and carefully to the hot copper(I) bromide solution.
-
Vigorous evolution of nitrogen gas will be observed. After the addition is complete, the reaction mixture is heated at 80 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Workup: The reaction mixture is cooled to room temperature and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound. [4]
Conclusion
This guide outlines a logical and efficient synthetic route for the preparation of this compound. By leveraging common and well-understood transformations—amide formation, hydrazinolysis, triazole cyclization, and the Sandmeyer reaction—researchers can reliably access this important synthetic intermediate. The provided protocols are designed to be robust and scalable, offering a solid foundation for further elaboration in drug discovery and materials science programs. The key to success lies in the careful control of reaction conditions, particularly during the diazotization step, and diligent purification of intermediates.
References
- Vertex AI Search. (n.d.). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Retrieved January 7, 2026.
-
Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988135. [Link]
- Al-Sultani, A. A. J., & Al-Jubouri, H. R. A. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(132), 1-6.
- ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved January 7, 2026.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved January 7, 2026, from [Link]
- Gundla, R., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
- ResearchGate. (n.d.). Synthesis of 3, 5‐disubstituted 1, 2, 4‐triazoles from hydrazides. Retrieved January 7, 2026.
-
Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - National Institutes of Health. [Link]
- Request PDF. (n.d.). A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. Retrieved January 7, 2026.
- ResearchGate. (n.d.). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. Retrieved January 7, 2026.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 7, 2026, from [Link]
- Science of Synthesis. (n.d.). Product Class 14: 1,2,4-Triazoles. Retrieved January 7, 2026.
- International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved January 7, 2026.
Sources
Spectroscopic Data for 3-bromo-5-cyclopropyl-1H-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-bromo-5-cyclopropyl-1H-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties. The presence of a bromine atom and a cyclopropyl group at positions 3 and 5, respectively, offers unique opportunities for further functionalization and modulation of its physicochemical and pharmacological properties. The bromine atom can serve as a versatile handle for cross-coupling reactions, enabling the introduction of various substituents to explore structure-activity relationships (SAR). The lipophilic cyclopropyl group can enhance binding to biological targets and improve metabolic stability.
Molecular Structure and Tautomerism
The structure of this compound, with the CAS number 82767-64-4, a molecular formula of C₅H₆BrN₃, and a molecular weight of 188.03 g/mol , is presented below.[1][2]
Caption: Molecular structure of this compound.
It is crucial to recognize that 1,2,4-triazoles can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms of the ring. For this compound, two principal tautomers are possible: the 1H- and 4H-tautomers. The relative stability of these tautomers can be influenced by the electronic nature of the substituents and the solvent. Spectroscopic techniques, particularly NMR, are instrumental in identifying the predominant tautomeric form in solution.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of similarly substituted 1,2,4-triazoles and the expected electronic effects of the bromo and cyclopropyl substituents.
¹H NMR Spectroscopy
Experimental Protocol (General): A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. The spectrum would be recorded on a 300 or 400 MHz spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
Rationale for Experimental Choices:
-
Solvent: DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which is advantageous for variable temperature studies. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz) provides better signal dispersion and resolution, which is crucial for unambiguous assignment of protons in complex spin systems.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| N-H | 13.0 - 15.0 | br s | - | The chemical shift of the N-H proton is highly dependent on the solvent and concentration. In aprotic polar solvents like DMSO-d₆, it is expected to be a broad singlet in the downfield region.[4] |
| CH (cyclopropyl) | 1.8 - 2.2 | m | - | The methine proton of the cyclopropyl group is expected to be a multiplet due to coupling with the adjacent methylene protons. |
| CH₂ (cyclopropyl) | 0.8 - 1.2 | m | - | The methylene protons of the cyclopropyl group will likely appear as a complex multiplet in the upfield region. |
¹³C NMR Spectroscopy
Experimental Protocol (General): The ¹³C NMR spectrum would typically be acquired on the same sample solution prepared for ¹H NMR. A proton-decoupled sequence is standard to simplify the spectrum to single lines for each unique carbon atom.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C3 (C-Br) | 145 - 155 | The carbon atom attached to the electronegative bromine atom is expected to be deshielded. In a related structure, 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one, the triazole carbons were observed at δ 155.96 and 146.10 ppm.[4] |
| C5 (C-cyclopropyl) | 160 - 170 | The carbon attached to the cyclopropyl group is also part of the aromatic triazole ring and is expected to be significantly deshielded. |
| CH (cyclopropyl) | 5 - 15 | The methine carbon of the cyclopropyl ring is expected in the aliphatic region. |
| CH₂ (cyclopropyl) | 5 - 15 | The methylene carbons of the cyclopropyl ring will also appear in the upfield aliphatic region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Experimental Protocol (General): A suitable mass spectrometry technique would be Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF). The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.
Rationale for Experimental Choices:
-
Ionization Technique: ESI is a soft ionization technique that is well-suited for polar molecules like 1,2,4-triazoles, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the direct determination of the molecular weight.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 188.98/190.98 | The molecular ion peak will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
| [M-N₂]+ | 160.98/162.98 | A common fragmentation pathway for triazoles involves the loss of a neutral nitrogen molecule (N₂).[3] |
| [M-C₃H₄]+ | 148.96/150.96 | Fragmentation may also involve the loss of the cyclopropyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol (General): The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).
Rationale for Experimental Choices:
-
KBr Pellet: This is a common method for solid samples, providing good quality spectra. It involves grinding the sample with dry KBr and pressing it into a transparent disk.
Predicted Infrared (IR) Data:
| Wavenumber (cm⁻¹) | Vibration | Notes |
| 3100 - 3200 | N-H stretch | A broad absorption band characteristic of the N-H stretching vibration in the triazole ring.[5] |
| 3000 - 3100 | C-H stretch (aromatic & cyclopropyl) | Aromatic C-H stretching bands are typically observed in this region. The C-H stretching of the cyclopropyl group may also appear here. |
| 1600 - 1450 | C=N and C=C stretch | The stretching vibrations of the C=N and C=C bonds within the triazole ring are expected in this region.[3][5] |
| 1300 - 1400 | C-N stretch | Characteristic absorption for C-N stretching in the triazole ring.[5] |
| 1000 - 1100 | Cyclopropyl ring vibrations | The breathing and deformation vibrations of the cyclopropyl ring typically appear in this region. |
| 600 - 700 | C-Br stretch | The C-Br stretching vibration is expected in the fingerprint region. |
Experimental Workflow Visualization
The general workflow for the spectroscopic characterization of this compound is outlined below.
Caption: A generalized workflow for the spectroscopic characterization of a novel compound.
Conclusion
This technical guide provides a predictive framework for the spectroscopic characterization of this compound. The anticipated ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data have been detailed, along with the rationale behind the experimental choices for data acquisition. While this guide is based on established spectroscopic principles and data from related compounds, experimental verification is essential for definitive structural confirmation. This information is intended to assist researchers in the synthesis, purification, and characterization of this and similar 1,2,4-triazole derivatives, thereby facilitating their exploration in drug discovery and development programs.
References
-
PubChem. 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole. [Link]
-
The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]
- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
-
The Royal Society of Chemistry. Supplementary Information. [Link]
- Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39a, 711-716.
-
SciSpace. Molecular and Crystal Structure and IR Spectrum of 3,5-Dibromo-1,2,4-triazole. [Link]
-
International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]
- Lesyk, R., Gzella, A., & Atamanyuk, D. (2019). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 24(24), 4529.
-
National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
-
SpectraBase. 1,2,4-Triazole - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]
-
ResearchGate. ¹³C‐NMR spectrum of compound 13. [Link]
-
PubChemLite. 5-bromo-1-propyl-1h-1,2,4-triazole. [Link]
Sources
- 1. This compound,(CAS# 82767-64-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. This compound - CAS:82767-64-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. ijsr.net [ijsr.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
1H NMR spectrum of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-cyclopropyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in a wide range of therapeutic agents.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules.[4] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering insights into spectral prediction, experimental protocols for data acquisition, and a detailed interpretation of the spectral features. The causality behind experimental choices and the influence of the bromo and cyclopropyl substituents on the chemical shifts are discussed in detail to provide a field-proven perspective for researchers in drug development.
Introduction: The Significance of Substituted 1,2,4-Triazoles
The 1,2,4-triazole ring is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2][5] The introduction of various substituents onto the triazole core allows for the fine-tuning of a molecule's physicochemical properties and biological target interactions. The subject of this guide, this compound, combines the synthetic versatility of a bromo substituent, which can serve as a handle for further functionalization, with the unique conformational and electronic properties of a cyclopropyl group. A thorough understanding of its ¹H NMR spectrum is paramount for its unambiguous identification, for monitoring reaction progress during its synthesis and subsequent derivatization, and for assessing its purity.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Parameters for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH (Triazole) | 14.0 - 14.5 | broad singlet (br s) | N/A |
| CH (Cyclopropyl) | 1.8 - 2.2 | multiplet (m) | 3-8 |
| CH₂ (Cyclopropyl, cis) | 0.9 - 1.2 | multiplet (m) | 3-8 |
| CH₂ (Cyclopropyl, trans) | 0.7 - 1.0 | multiplet (m) | 3-8 |
Molecular Structure and Proton Environments
The structure of this compound presents four distinct proton environments, the analysis of which is key to interpreting its ¹H NMR spectrum.
Caption: Molecular structure highlighting the key proton environments.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, a standardized and self-validating protocol is essential.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves a wide range of organic compounds, and its deuteration prevents large solvent signals from obscuring the analyte's peaks.[11] Importantly, the acidic N-H proton of the triazole is less likely to undergo rapid exchange with residual water in DMSO-d₆ compared to protic solvents like methanol-d₄, resulting in a more readily observable N-H signal.
-
Concentration: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0.00 ppm.[7] Modern NMR spectrometers can also reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).[11]
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Number of Scans: 16 to 64 scans should provide an adequate signal-to-noise ratio.
-
Acquisition Time: An acquisition time of at least 4 seconds is recommended to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds allows for full relaxation of the protons, leading to accurate integration.
-
Spectral Width: A spectral width of -2 to 16 ppm will encompass all expected signals.
Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.
In-Depth Spectral Interpretation
The Triazole N-H Proton
The N-H proton of the 1,2,4-triazole ring is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 14.0 and 14.5 ppm in DMSO-d₆.[6] This significant deshielding is due to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding with the DMSO solvent. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange. The tautomeric nature of the 1H-1,2,4-triazole is also a key consideration, with the proton potentially residing on different nitrogen atoms.[2][5] However, in a substituted triazole like this, one tautomer is likely to be more stable.
The Cyclopropyl Protons
The cyclopropyl protons will exhibit a characteristic upfield chemical shift due to the unique ring current effect of the three-membered ring, which creates a shielding cone of electron density.[7][9][10]
-
Methine Proton (CH): The single proton on the carbon attached to the triazole ring is expected to be the most deshielded of the cyclopropyl protons due to its proximity to the electron-withdrawing triazole ring. It will likely appear as a complex multiplet due to coupling with the four adjacent methylene protons.
-
Methylene Protons (CH₂): The four methylene protons are diastereotopic and will have different chemical shifts. They will appear as two separate multiplets. The protons cis to the triazole ring will likely experience a different shielding effect compared to the protons trans to the triazole ring, leading to distinct signals. The complex splitting pattern arises from both geminal coupling (between protons on the same carbon) and vicinal coupling (between protons on adjacent carbons).
Influence of Substituents
-
Bromo Group: The bromine atom at the 3-position is strongly electron-withdrawing, which will have a deshielding effect on the protons of the triazole ring (if any were present). Its influence on the distant cyclopropyl protons is expected to be minimal but will contribute to the overall electron-deficient nature of the heterocyclic ring.
-
Cyclopropyl Group: The cyclopropyl group is generally considered to be weakly electron-donating through its sigma bonds. This may slightly shield the triazole ring. However, its most pronounced effect in the ¹H NMR spectrum is the characteristic upfield shift of its own protons.[9][10]
Conclusion
The ¹H NMR spectrum of this compound is predicted to show a distinct set of signals that, when properly analyzed, can provide unambiguous structural confirmation. The downfield broad singlet of the N-H proton, combined with the upfield multiplets of the cyclopropyl protons, creates a unique spectral fingerprint. This guide provides the foundational knowledge for researchers to confidently acquire, interpret, and utilize ¹H NMR data for this important class of heterocyclic compounds in their drug discovery and development endeavors.
References
-
Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (n.d.). MDPI. Retrieved from [Link]
-
Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Retrieved from [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Retrieved from [Link]
-
3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole. (n.d.). PubChem. Retrieved from [Link]
-
Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of some 3-(2-(5-phenyl-1H-1,2,3-triazol-1-yl)acetyl)-2H-chromen-2-ones, using Click reaction. (2017). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2024). Molecules, 29(8), 1804. Retrieved from [Link]
-
Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1100-1103. Retrieved from [Link]
-
The Chemistry of 1,2,4-Triazoles. (n.d.). ACS Publications. Retrieved from [Link]
-
H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.). ResearchGate. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (n.d.). TSI Journals. Retrieved from [Link]
-
Synthesis, crystal structure, IR, 1H NMR and theoretical calculations of 1,2,4-triazole Schiff base. (2023). ResearchGate. Retrieved from [Link]
-
H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. (n.d.). AWS. Retrieved from [Link]
-
Synthesis and spectral characterization of 1,2,4-triazole derivatives. (2022). AIP Publishing. Retrieved from [Link]
-
1H NMR interpretation of an 1,2,3-triazole. (2016). Reddit. Retrieved from [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]
-
Synthesis and spectral characterization of 1,2,4-triazole derivatives. (2022). ResearchGate. Retrieved from [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article. (n.d.). International Journal of Science and Research (IJSR). Retrieved from [Link]
Sources
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. ijsr.net [ijsr.net]
- 6. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]
- 7. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹³C NMR of 3-bromo-5-cyclopropyl-1,2,4-oxadiazole
This guide provides a comprehensive technical analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of 3-bromo-5-cyclopropyl-1,2,4-oxadiazole. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a predictive framework, a robust experimental protocol, and a detailed guide to spectral interpretation, ensuring the confident structural verification of this heterocyclic compound.
Introduction: The Structural Challenge
3-bromo-5-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound featuring a unique combination of functionalities: an electron-deficient oxadiazole ring, a halogen substituent, and a strained cyclopropyl moiety. Each of these groups imparts distinct electronic and steric features that are critical to its reactivity and potential utility as a scaffold in medicinal chemistry.[1] Accurate and unambiguous structural characterization is paramount, and ¹³C NMR spectroscopy serves as a primary tool for this purpose. This guide elucidates the expected ¹³C NMR spectrum of the title compound by dissecting its constituent parts and provides a field-proven methodology for its empirical acquisition and analysis.
Theoretical Framework and Predictive Analysis
A definitive empirical spectrum for 3-bromo-5-cyclopropyl-1,2,4-oxadiazole is not widely published. Therefore, a predictive analysis based on established principles and data from analogous structures is the most scientifically rigorous starting point. The molecule possesses four unique carbon environments, and we will predict their chemical shifts (δ) by considering the additive effects of the substituents on the core heterocycle.
Molecular Structure and Carbon Numbering:
A simplified representation of 3-bromo-5-cyclopropyl-1,2,4-oxadiazole with carbon labels.
The 1,2,4-Oxadiazole Core (C3 & C5)
The carbon atoms of the 1,2,4-oxadiazole ring are sp²-hybridized and part of an electron-deficient aromatic system. Consequently, they resonate significantly downfield. In substituted 1,2,4-oxadiazoles, C5 typically appears at a lower field than C3.[2] For example, in various 3,5-disubstituted 1,2,4-oxadiazoles, C3 signals are often observed in the δ 155-169 ppm range, while C5 signals appear further downfield, from δ 173-184 ppm.[1][3]
The C3-Bromo Substituent Effect
The bromine atom attached to C3 introduces two competing electronic effects. Its electronegativity would normally be expected to deshield the attached carbon, shifting it downfield. However, heavy atoms like bromine also introduce a significant "heavy atom effect," where spin-orbit coupling induces a pronounced upfield (shielding) shift.[4] This shielding effect often dominates. For instance, in 3,5-diaryl-4-bromoisoxazoles, the brominated C4 is shifted upfield compared to its non-brominated analogue.[5] Therefore, the chemical shift of C3 in our target molecule is predicted to be at a considerably higher field than a C3 substituted with a lighter element.
The C5-Cyclopropyl Substituent Effect
The cyclopropyl group connected to C5 is generally considered to be weakly electron-donating. This is due to the high p-character of the exocyclic C-C bonds, which allows for some degree of conjugation with the adjacent π-system. This slight electron-donating nature may induce a minor shielding (upfield shift) on C5 compared to a C5-H or C5-aryl substituent.
The Cyclopropyl Carbons (Cα & Cβ)
The carbons of the cyclopropyl ring itself exhibit characteristic upfield chemical shifts, a direct consequence of their unique hybridization and significant ring strain.[6][7]
-
Cα (Methine Carbon): The carbon directly attached to the oxadiazole ring (Cα) is deshielded by the electronegative heterocycle and will appear furthest downfield among the cyclopropyl carbons.
-
Cβ (Methylene Carbons): The two equivalent methylene carbons (Cβ) are shielded and will resonate at a very high field, typically in the δ 5-15 ppm range.[8]
Summary of Predicted ¹³C NMR Chemical Shifts
Based on the analysis above, the predicted chemical shifts for 3-bromo-5-cyclopropyl-1,2,4-oxadiazole are summarized below.
| Carbon Atom | Hybridization | Key Influences | Predicted δ (ppm) |
| C5 | sp² | Oxadiazole ring, Cyclopropyl (weak donor) | 175 - 185 |
| C3 | sp² | Oxadiazole ring, Dominant "heavy atom effect" of Br | 145 - 155 |
| Cα | sp³ | Deshielded by heterocycle, Cyclopropyl ring strain | 15 - 25 |
| Cβ | sp³ | Shielded, Cyclopropyl ring strain | 5 - 15 |
Experimental Protocol for Spectrum Acquisition
Adherence to a rigorous experimental protocol is crucial for obtaining a high-quality, interpretable ¹³C NMR spectrum, particularly given the presence of two non-protonated (quaternary) carbons.
Workflow Diagram
A logical workflow for the interpretation of the ¹³C NMR spectrum.
Key Verification Points
-
Signal Count: The spectrum should display exactly four distinct signals, corresponding to the four unique carbon atoms (C3, C5, Cα, Cβ).
-
Chemical Shift Assignment: The observed signals should fall within the predicted ranges outlined in the table. The highest field signal (most shielded) will be Cβ, while the lowest field signal (most deshielded) will be C5.
-
Signal Intensity:
-
The signals for the quaternary carbons, C3 and C5, are expected to be of lower intensity than the protonated carbons, even with an optimized relaxation delay.
-
The signal corresponding to the two equivalent Cβ carbons should have a significantly higher integral or peak height than the signal for the single Cα carbon.
-
-
Confirmation with DEPT: To provide ultimate confidence, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment can be performed. In this spectrum:
-
Quaternary carbons (C3, C5) will be absent.
-
CH₂ carbons (Cβ) will appear as negative signals.
-
CH carbons (Cα) will appear as positive signals. This provides an unambiguous assignment of the cyclopropyl carbons and confirms the quaternary nature of the oxadiazole carbons.
-
Conclusion
The ¹³C NMR spectrum of 3-bromo-5-cyclopropyl-1,2,4-oxadiazole presents a unique set of predictive challenges and experimental considerations. The quaternary nature of the heterocyclic carbons necessitates careful selection of acquisition parameters, specifically the relaxation delay, to ensure their observation. The heavy atom effect of bromine is predicted to significantly shield C3, a key distinguishing feature. By combining a robust theoretical prediction with a meticulous experimental approach and a logical interpretation strategy, researchers can confidently utilize ¹³C NMR spectroscopy for the unequivocal structural verification of this and related heterocyclic scaffolds, ensuring data integrity in synthetic and medicinal chemistry programs.
References
-
Ağirbaş, H. (2004). ¹³C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443.
-
ResearchGate. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.
-
ResearchGate. (n.d.). ¹³C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
-
SciSpace. (1989). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
-
ResearchGate. (n.d.). ¹H and ¹³C NMR data (δ CDCl₃, 300 MHz) of the 1,2,4-oxadiazoles 3c-e.
-
Semantic Scholar. (2010). Complete 1H and 13C NMR signal assignments and chemical shift calculations of four 1,2,4-oxadiazole-based light-emitting liquid crystals.
-
Finamore, C., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2795.
-
R Discovery. (2010). Complete 1H and 13C NMR signal assignments and chemical shift calculations of four 1,2,4-oxadiazole-based light-emitting liquid crystals.
-
SpectraBase. (n.d.). SN(CH3)3(CYCLOPROPYL) - Optional[¹³C NMR] - Chemical Shifts.
-
Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES.
-
Chemistry Stack Exchange. (2015). Calculated ¹³C NMR Shifts of brominated Carbons.
-
ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles.
-
ACS Publications. (1965). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 30(8), 2788–2792.
-
ChemicalBook. (n.d.). 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole(121562-08-1) ¹H NMR.
-
Semantic Scholar. (1981). Conformational analysis XX—13C NMR studies of saturated heterocycles 5—substituent effects on the 13C chemical shifts of methyl substituted 1,3-dithiolanes.
-
University of Wisconsin-Madison. (n.d.). ¹³C NMR Chemical Shifts.
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.
-
ACS Publications. (2016). ¹³C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education, 93(4), 787–791.
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
-
Chemchart. (n.d.). 3-bromo-5-cyclopropyl-1,2,4-oxadiazole (121562-08-1).
-
SpectraBase. (n.d.). 3-bromo-5-phenyl-1,2,4-oxadiazole - Optional[¹³C NMR] - Chemical Shifts.
-
MDPI. (2021). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Molecules, 26(1), 164.
-
ChemicalBook. (n.d.). 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole.
Sources
- 1. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The methodologies and interpretations detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently characterize this and structurally similar molecules.
Introduction: The Analytical Imperative
This compound (C₅H₆BrN₃) is a molecule whose structural features—a brominated heterocyclic core—present unique and identifiable characteristics in mass spectrometry.[1][2] Accurate mass determination and fragmentation analysis are critical for its unambiguous identification in complex matrices, for metabolic profiling, and for quality control during synthesis. This guide will elucidate the causal relationships behind instrumental choices and interpretative strategies, ensuring a robust and validated analytical approach.
The presence of bromine, with its two primary isotopes ⁷⁹Br and ⁸¹Br in a near 1:1 ratio, provides a distinctive isotopic signature that is foundational to its identification.[3][4][5] This, combined with the fragmentation behavior of the triazole ring, allows for a high degree of confidence in structural elucidation.
Foundational Principles: Isotopic Abundance and Fragmentation
The Bromine Isotopic Pattern: A Definitive Signature
Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, with relative abundances of approximately 50.69% and 49.31%, respectively.[4] This near 1:1 ratio results in a characteristic M/M+2 isotopic pattern for any ion containing a single bromine atom.[5][6] The two peaks will be of almost equal intensity and separated by two mass-to-charge units (m/z).[3][7] This pattern is a powerful diagnostic tool for confirming the presence of bromine in an unknown analyte.[5][6]
Table 1: Isotopic Distribution of Bromine
| Isotope | Atomic Mass (amu) | Natural Abundance (%) |
| ⁷⁹Br | 78.9183 | 50.69 |
| ⁸¹Br | 80.9163 | 49.31 |
Source: BenchChem Technical Guide[4]
Fragmentation of the 1,2,4-Triazole Core
The fragmentation of the 1,2,4-triazole ring is influenced by the ionization technique and the nature of its substituents.[8] Common fragmentation pathways for 1,2,4-triazoles under electron ionization (EI) include the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[8] In electrospray ionization (ESI), fragmentation can be induced by increasing the fragmentor or cone voltage, leading to characteristic losses that aid in structural confirmation.[8][9]
Experimental Design: Methodologies and Workflows
A robust mass spectrometry workflow is essential for the reliable analysis of this compound. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) will depend on the analyte's volatility and thermal stability, as well as the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable heterocyclic compounds.[10][11][12]
-
Sample Preparation: Dissolve the analyte in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 1-10 µg/mL.
-
Injection: Inject 1 µL of the sample into the GC inlet, which should be heated to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C). A splitless injection mode is recommended for trace analysis.
-
Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Oven Program: Start at a low initial temperature (e.g., 60 °C) and ramp up to a final temperature that allows for the elution of the analyte (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometry (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and key fragments.
-
Sources
- 1. This compound,(CAS# 82767-64-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. This compound - CAS:82767-64-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. savemyexams.com [savemyexams.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 3. Perhydro-4-thia-s-indacene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Biological Activities of Cyclopropyl-Containing Triazoles: Scaffolds of Therapeutic Promise
Abstract
The confluence of the 1,2,4-triazole ring and the cyclopropyl moiety in a single molecular framework has given rise to a class of compounds with remarkable and diverse biological activities. The triazole ring, a bioisostere for amide and ester groups, is known for its metabolic stability and ability to coordinate with metallic centers in enzymes.[1][2] The cyclopropyl group, a small, strained carbocycle, imparts conformational rigidity and unique electronic properties that can enhance binding affinity and modulate pharmacokinetic profiles. This technical guide provides an in-depth exploration of the potential biological activities of these hybrid molecules, focusing on their mechanisms of action, structure-activity relationships, and applications in drug discovery. We will delve into their roles as antifungal, antibacterial, anticancer, and enzyme-inhibiting agents, supported by experimental data and validated protocols for researchers in the field.
The Privileged Scaffolds: Why Cyclopropyl and Triazole?
In medicinal chemistry, the term "privileged scaffold" refers to molecular structures that are capable of binding to multiple biological targets. Both the 1,2,4-triazole ring and the cyclopropyl group fit this description, and their combination creates a powerful platform for drug design.
-
1,2,4-Triazole: This five-membered heterocycle contains three nitrogen atoms, which serve as hydrogen bond acceptors and donors, facilitating strong interactions with biological receptors. One of the key features is the ability of a lone pair of electrons on an sp²-hybridized nitrogen atom to coordinate with the heme iron atom found in cytochrome P450 (CYP) enzymes, a crucial mechanism in their antifungal activity and other enzyme-inhibiting roles.[3][4] Its aromatic nature and resistance to metabolic degradation contribute to improved pharmacokinetic properties.[2]
-
Cyclopropyl Group: This three-membered ring is the smallest possible carbocycle. Its high degree of s-character in the C-C bonds gives it electronic properties similar to a double bond, while its rigid structure can lock a molecule into a specific, bioactive conformation. This conformational constraint reduces the entropic penalty upon binding to a target, potentially increasing potency. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.
The synergistic combination of these two moieties has proven to be a fruitful strategy in developing potent and selective therapeutic agents.
Antifungal Activity: The Hallmark of Azoles
The most well-established activity of triazoles is their potent antifungal effect. The introduction of a cyclopropyl group can further enhance this activity.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole antifungals function by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is critical for the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane. By binding to the heme iron in the active site of CYP51, the triazole molecule prevents the demethylation of lanosterol. The resulting depletion of ergosterol and accumulation of toxic sterol precursors compromises membrane fluidity and function, leading to the inhibition of fungal growth and cell death.[5]
Caption: Mechanism of Triazole Antifungal Activity.
Structure-Activity Relationship (SAR) Insights
Studies have shown that the nature of substituents on the triazole ring significantly impacts antifungal potency. The replacement of a phenyl group with a cycloalkyl group, such as cyclopropyl, has been shown to enhance antifungal activity.[6][7] This enhancement may be attributed to a better fit within the active site of the CYP51 enzyme or improved physicochemical properties.
Quantitative Data: Antifungal Potency
The following table summarizes the in vitro antifungal activity of representative cyclopropyl-containing triazole derivatives against various fungal pathogens.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 7l | Candida spp. | Potent Activity | [6][7] |
| Compound 4 | Brassica napus | Significant Herbicidal Activity | [8] |
| Series 1 | Various Fungi | Superiority over commercial fungicide | [9] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.
-
Preparation of Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the cyclopropyl-triazole compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired concentrations.
-
-
Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for fungal growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.
-
Antibacterial Activity: A Hybrid Approach
While the triazole core itself has modest antibacterial properties, its true potential is unlocked when hybridized with established antibacterial pharmacophores, particularly fluoroquinolones, which often contain a cyclopropyl group.
Mechanism of Action: Dual-Target Inhibition
Many potent antibacterial cyclopropyl-triazoles are hybrid molecules. For instance, linking a triazole moiety to a fluoroquinolone like ciprofloxacin creates a molecule that can potentially act on multiple targets.[10] The fluoroquinolone portion inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, while the triazole part may interfere with other cellular processes or improve the compound's uptake and evasion of resistance mechanisms.[11]
Caption: Experimental Workflow for Antibacterial Screening.
Quantitative Data: Antibacterial Potency
The hybridization strategy has yielded compounds with excellent activity against both Gram-positive and Gram-negative bacteria, including resistant strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 10a/10b | Various microorganisms | 0.125 - 64 | [10] |
| 12h | MDR E. coli | 0.25 | [10] |
| Hybrid 10 | S. aureus (ATCC25923) | 0.195 | [11] |
| Hybrid 10b | E. coli (ATCC25922) | ≤0.195 | [11] |
Anticancer Activity: Targeting Cell Proliferation
The cyclopropyl-triazole scaffold has emerged as a promising framework for the development of novel anticancer agents, acting through diverse mechanisms.[12][13]
Mechanisms of Action
-
Tubulin Polymerization Inhibition: Certain cyclopropyl-triazole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[14] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]
-
Enzyme Inhibition: These compounds can inhibit enzymes crucial for cancer cell survival and proliferation. For example, they have been shown to inhibit carbonic anhydrase and CYP17A1, which are involved in tumor metabolism and steroidogenesis in hormone-dependent cancers.[15]
-
Modification of Natural Products: The triazole moiety has been used to modify natural products like betulinic acid, leading to derivatives with significantly improved cytotoxic activity against cancer cell lines.[1]
Quantitative Data: Cytotoxic Activity
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism | Reference |
| Triazole Derivatives | A431 | Single-digit nM | Tubulin Inhibition | [14] |
| Betulinic Acid-Triazole | HL-60 (Leukemia) | < 11.5 | Cytotoxicity | [1] |
| DHAA-Triazole Hybrids | HepG2 (Liver) | 5.90 | Cytotoxicity | [1] |
| Cyclopeptides-Triazole | A549, PC3 (mutated ras) | Significant Activity | Overcoming ras oncogene activity | [16] |
Experimental Protocol: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.
Broad-Spectrum Enzyme Inhibition
The ability of the triazole nitrogen to coordinate with metal ions makes this scaffold a versatile inhibitor of various metalloenzymes.[15]
Caption: General Mechanism of Competitive Enzyme Inhibition.
Targets and Applications
-
CYP11B1 Inhibition: A cyclopropyl analogue of etomidate was identified as a potent (IC₅₀ = 2.2 nM) and selective inhibitor of CYP11B1, an enzyme involved in cortisol synthesis. This presents a promising avenue for treating Cushing's syndrome.[15]
-
Cholinesterase Inhibition: Triazole derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential for the management of Alzheimer's disease.[17]
-
α-Glucosidase Inhibition: Several cyclopropyl-triazole analogues are effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, indicating their potential as antidiabetic agents.[17]
Quantitative Data: Enzyme Inhibition
| Compound ID | Target Enzyme | IC₅₀ (µM) | Potential Application | Reference |
| Analogue 4 | CYP11B1 | 0.0022 | Cushing's Syndrome | [15] |
| 12d | AChE | 0.73 | Alzheimer's Disease | [17] |
| 12n | α-glucosidase | Potent Activity | Diabetes Mellitus | [17] |
| 26c | KAT2A | 40% reduction of H3K9/14ac | Epigenetic Therapy | [18] |
Expanding Horizons: Antiviral and Herbicidal Activities
The versatility of the cyclopropyl-triazole scaffold extends beyond human therapeutics into antiviral and agricultural applications.
-
Antiviral Activity: The triazole scaffold is a key component in many antiviral drugs.[19][20][21] Derivatives have shown activity against a wide range of viruses, including HIV, influenza, and hepatitis viruses, by targeting various viral proteins and enzymes.[19][20] For example, modifications of the HIV drug AZT with triazole groups have yielded compounds with potent antiviral activity.[22]
-
Herbicidal Activity: Certain 4-cyclopropyl-1,2,4-triazole derivatives exhibit significant herbicidal activity, indicating their potential for use in agriculture.[8] Some compounds have shown excellent inhibitory activity against ketol-acid reductoisomerase (KARI), an enzyme essential for branched-chain amino acid biosynthesis in plants.[23]
Conclusion and Future Perspectives
The strategic incorporation of a cyclopropyl group into a triazole framework has proven to be a highly effective approach in modern drug discovery. This combination yields compounds with a broad spectrum of biological activities, including potent antifungal, antibacterial, anticancer, and enzyme-inhibiting properties. The predictable coordination chemistry of the triazole ring, coupled with the unique conformational and electronic contributions of the cyclopropyl moiety, provides a robust platform for generating novel therapeutic candidates.
Future research should focus on elucidating the precise structure-activity relationships to optimize potency and selectivity, thereby minimizing off-target effects. The exploration of novel hybrid molecules, where the cyclopropyl-triazole core is linked to other pharmacophores, will likely continue to yield compounds capable of overcoming drug resistance and addressing unmet medical needs. The continued investigation of these privileged scaffolds holds immense promise for the development of the next generation of innovative medicines.
References
- 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). National Center for Biotechnology Information.
- Ke, W., Sun, N.-B., & Wu, H.-K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate.
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
- Design and synthesis of 1,3,5-trisubstituted 1,2,4-triazoles as CYP enzyme inhibitors. (n.d.).
- Tan, C.-X., Shi, Y.-X., Weng, J.-Q., Liu, X.-H., Li, B.-J., & Zhao, W.-G. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Bentham Science Publishers.
-
(n.d.). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journals. Retrieved January 7, 2026, from [Link]
-
Crystal Structure, DFT Theoretical Study and Herbicidal Activity of Novel 1,2,4-Triazole Compound Containing Cyclopropyl Group | Request PDF. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
(2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. Retrieved January 7, 2026, from [Link]
-
Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.). Retrieved January 7, 2026, from [Link]
- ANTIBACTERIAL PROPERTIES OF 1,2,3-TRIAZOLES: A REVIEW. (n.d.).
-
Frankowski, K.J., Brust, T., Lovell, K.M., Yoo, E., Bohn, L.M., & Aubé, J. (2021). Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists. Medicinal Chemistry Research. Retrieved January 7, 2026, from [Link]
-
A Literature Review Focusing on the Antiviral Activity of[8][10][15] and[6][8][10]-triazoles. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Application of triazoles in the structural modification of natural products. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.).
-
Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Retrieved January 7, 2026, from [Link]
-
(2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Farghaly, T. A., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[8][10][15] and[6][8][10]-triazoles. PubMed. Retrieved January 7, 2026, from [Link]
-
Asif, M. (n.d.). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing. Retrieved January 7, 2026, from [Link]
-
(2019). Development of Triazoles based on AZT and their Anti-Viral Activity Against HIV-1. bioRxiv. Retrieved January 7, 2026, from [Link]
-
(2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. Retrieved January 7, 2026, from [Link]
-
(2016). Preparation and Antibacterial Properties of Substituted 1,2,4-Triazoles. ResearchGate. Retrieved January 7, 2026, from [Link]
-
A Literature Review Focusing on the Antiviral Activity of[8][10][15] and[6][8][10]-triazoles. (2023). Retrieved January 7, 2026, from
-
(n.d.). The enzymatic basis of drug-drug interactions with systemic triazole antifungals. PubMed. Retrieved January 7, 2026, from [Link]
-
Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds. Retrieved January 7, 2026, from [Link]
-
(2023). Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. PubMed. Retrieved January 7, 2026, from [Link]
-
(2024). Synthesis of ciprofloxacin-linked 1,2,3-triazole conjugates as potent antibacterial agents using click chemistry: exploring their function as DNA gyrase inhibitors via in silico- and in vitro-based studies. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Dar, M. A., Shrivastava, S., & Iqbal, P. F. (n.d.). Click chemistry and anticancer properties of 1,2,3- triazoles. World Journal of Pharmaceutical Research. Retrieved January 7, 2026, from [Link]
-
(n.d.). Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. PubMed. Retrieved January 7, 2026, from [Link]
-
(2021). 1,2,4-Triazoles as Important Antibacterial Agents. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Tahoori, F., Balalaie, S., Sheikhnejad, R., Sadjadi, M., & Boloori, P. (2014). Design and synthesis of anti-cancer cyclopeptides containing triazole skeleton. PubMed. Retrieved January 7, 2026, from [Link]
-
(n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Tawfiq, K. M., Sabri, M., & Hashim, R. A. (2025). The therapeutic efficacy of 1,2,3-triazoles in cancer. ResearchGate. Retrieved January 7, 2026, from [Link]
- (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives.
-
Pacifico, R., Del Gaudio, N., Bove, G., Altucci, L., Siragusa, L., Cruciani, G., Ruvo, M., Bellavita, R., Grieco, P., & Adamo, M. F. A. (2022). Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 7, 2026, from [Link]
Sources
- 1. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 3. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]
- 4. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of ciprofloxacin-linked 1,2,3-triazole conjugates as potent antibacterial agents using click chemistry: exploring their function as DNA gyrase inhibitors via in silico- and in vitro-based studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click chemistry and anticancer properties of 1,2,3- triazoles [wisdomlib.org]
- 13. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and synthesis of anti-cancer cyclopeptides containing triazole skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iris.unina.it [iris.unina.it]
- 19. researchgate.net [researchgate.net]
- 20. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
Introduction: The 1,2,4-Triazole Core in Modern Chemistry
An In-depth Technical Guide to the Synthesis of 1,2,4-Triazoles for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole ring is a five-membered heterocyclic scaffold containing three nitrogen atoms that has emerged as a "privileged structure" in medicinal chemistry and materials science.[1][2] Its unique electronic properties, including hydrogen bonding capability, dipole character, and metabolic stability, make it an essential pharmacophore for interacting with biological targets.[3] This has led to its incorporation into a multitude of clinically significant drugs, such as the antifungal agents fluconazole and itraconazole, the anxiolytic alprazolam, and the antiviral ribavirin.[3][4] Beyond pharmaceuticals, 1,2,4-triazole derivatives are integral to the development of agrochemicals, corrosion inhibitors, and high-energy materials.[3][5]
Given its importance, the development of efficient and versatile synthetic methods for constructing the 1,2,4-triazole core is a central focus of chemical research. This guide provides a comprehensive review of both the classical, foundational methods and modern, highly efficient strategies for 1,2,4-triazole synthesis. It is designed to serve as a technical resource, offering not just procedural steps but also mechanistic insights and a comparative analysis to aid researchers in selecting and optimizing the appropriate synthetic route for their specific application.
Part 1: Classical Ring-Forming Strategies
The foundational methods for 1,2,4-triazole synthesis were established over a century ago. While often requiring harsh conditions, they remain relevant for their simplicity and directness in accessing certain substitution patterns.
The Pellizzari Reaction (1911)
Discovered by Guido Pellizzari, this reaction is the thermal condensation of an amide and an acylhydrazide to form a 3,5-disubstituted 1,2,4-triazole.[6][7] It is a direct and atom-economical approach, though it traditionally requires high temperatures, long reaction times, and can result in low yields.[6]
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. A subsequent series of intramolecular cyclization and dehydration steps, driven by high heat, leads to the formation of the stable aromatic 1,2,4-triazole ring.[6][8][9] The high energy input is necessary to overcome the activation barrier for the multiple dehydration steps that eliminate two molecules of water.
Caption: Generalized workflow of the Pellizzari reaction.
-
Preparation: In a round-bottom flask, prepare an intimate mixture of benzamide (1.0 eq) and benzoylhydrazide (1.0 eq).[10]
-
Reaction: Heat the solid mixture in an oil bath under a nitrogen atmosphere to 220-250°C.[9][10]
-
Monitoring: Maintain the temperature for 2-4 hours. During this time, water vapor will evolve, and the reaction mixture will gradually solidify.[9][10]
-
Work-up: After cooling to room temperature, pulverize the solid mass.
-
Purification: Wash the crude solid with a dilute hydrochloric acid solution to remove unreacted starting materials, followed by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3,5-diphenyl-1,2,4-triazole.
The primary drawbacks of the classical Pellizzari reaction are the harsh conditions and low yields.[6] The high temperatures can promote side reactions, such as acyl interchange, particularly when using unsymmetrical reactants, leading to a mixture of triazole products.[9]
Microwave-Assisted Synthesis: A significant advancement is the use of microwave irradiation, which dramatically shortens reaction times from hours to minutes and often improves yields.[6][8] The microwave energy efficiently couples with the polar reactants, providing rapid and uniform heating that promotes the necessary cyclodehydration while minimizing thermal decomposition and side reactions.
The Einhorn-Brunner Reaction (1905)
Developed by Alfred Einhorn and Karl Brunner, this reaction synthesizes substituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[11][12][13] This method is particularly valuable due to its predictable regioselectivity.
The reaction begins with the protonation of a carbonyl group on the imide by an acid catalyst (commonly glacial acetic acid), enhancing its electrophilicity. The hydrazine then performs a nucleophilic attack on this activated carbonyl.[11][12] A sequence of dehydration and intramolecular cyclization steps follows, ultimately forming the aromatic triazole ring.[12]
A key feature is the regioselectivity: when an unsymmetrical imide is used, the acyl group derived from the stronger corresponding carboxylic acid preferentially occupies the 3-position of the resulting 1,2,4-triazole.[11][12] This provides authoritative control over the final product isomer.
Caption: Key stages of the Einhorn-Brunner reaction.
-
Preparation: Dissolve the diacylamine (imide) (1.0 eq) in a suitable solvent, typically glacial acetic acid, in a round-bottom flask equipped with a reflux condenser.
-
Addition of Hydrazine: To the stirring solution, slowly add the substituted hydrazine (1.1 eq).[14]
-
Heating: Heat the reaction mixture to reflux (typically 110-120°C) and maintain for 2-8 hours.[14]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water (approx. 10x the reaction volume) with vigorous stirring to precipitate the crude product.[14]
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid. Dry the product under vacuum.
Part 2: Modern Synthetic Strategies
Contemporary methods for 1,2,4-triazole synthesis focus on improving efficiency, functional group tolerance, and regioselectivity under milder conditions. These often involve transition metal catalysis or cycloaddition strategies.
[3+2] Cycloaddition Reactions
1,3-Dipolar cycloadditions are powerful and highly convergent reactions for constructing five-membered heterocycles. In the context of 1,2,4-triazole synthesis, this typically involves the reaction of a 1,3-dipole (like a nitrile imine) with a dipolarophile containing a C≡N triple bond (a nitrile).[15]
A common and effective strategy involves the in situ generation of a nitrile imine from a hydrazonoyl halide. This highly reactive intermediate is then trapped by a nitrile to form the triazole ring. This approach avoids the isolation of potentially unstable intermediates and allows for a one-pot procedure.[16] Other variations utilize precursors like diazoalkanes reacting with nitriles.[17]
Caption: General workflow for [3+2] cycloaddition synthesis.
-
Preparation: To a solution of the oxime (1.0 eq) and hydrazonoyl hydrochloride (1.1 eq) in a suitable solvent (e.g., ethanol), add triethylamine (2.0 eq) as a base.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by TLC until completion.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired 1,3,5-trisubstituted 1,2,4-triazole.
Metal-Catalyzed Syntheses
Transition metal catalysis, particularly with copper, has revolutionized the synthesis of N-heterocycles.[18] These methods often feature mild reaction conditions, broad substrate scope, and the ability to construct fully substituted triazoles in a single step from readily available starting materials.[16]
Copper catalysts are effective at mediating oxidative coupling reactions that form the critical N-C and N-N bonds of the triazole ring.[19] A common strategy involves the copper-catalyzed reaction between two different nitriles and a nitrogen source like hydroxylamine.[20] The process typically involves the formation of an amidoxime intermediate, which then undergoes copper-catalyzed condensation with a second nitrile, followed by cyclization.[20] This approach allows for the one-pot synthesis of 3,5-disubstituted 1,2,4-triazoles with high efficiency.[18][21]
-
Preparation: In a sealed reaction vessel, combine the first nitrile (1.2 eq), the second nitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and a copper catalyst such as Cu(OAc)₂ (10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., DMSO) and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture at a specified temperature (e.g., 120°C) for several hours until the starting materials are consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the residue by flash column chromatography to yield the 3,5-disubstituted 1,2,4-triazole.
Part 3: Comparative Analysis of Synthesis Methods
The choice of synthetic method depends critically on the desired substitution pattern, available starting materials, and required reaction scale. The following table provides a comparative summary to guide this decision-making process.
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
| Pellizzari Reaction | Amide, Acylhydrazide | High temperature (200-250°C) or Microwave | Direct, atom-economical. | Harsh conditions, low yields, risk of isomeric mixtures with unsymmetrical substrates.[6] |
| Einhorn-Brunner | Diacylamine (Imide), Hydrazine | Acid catalyst (e.g., AcOH), Reflux | Predictable regioselectivity, straightforward procedure. | Requires preparation of imide precursor.[11][12] |
| [3+2] Cycloaddition | Hydrazonoyl Halides, Nitriles, Diazoalkanes | Base-mediated or Metal-catalyzed, often room temp. | High efficiency, mild conditions, broad substrate scope, excellent regioselectivity.[16][19] | Precursors can be unstable or require multi-step synthesis. |
| Metal-Catalyzed | Nitriles, Amidines, Hydrazones | Transition metal catalyst (e.g., Cu, Ag), Oxidant | Mild conditions, high functional group tolerance, enables multi-component/one-pot reactions.[19][22] | Catalyst cost/toxicity, optimization of ligands and conditions may be required. |
Conclusion and Future Outlook
The synthesis of the 1,2,4-triazole core has evolved from classical, high-temperature condensations to sophisticated, metal-catalyzed multi-component reactions. While the Pellizzari and Einhorn-Brunner reactions remain valuable for their directness, modern cycloaddition and transition-metal-catalyzed methods offer superior efficiency, milder conditions, and broader applicability for constructing complex, highly functionalized molecules.[21]
The ongoing development in this field is driven by the principles of green chemistry, focusing on one-pot procedures, the use of less toxic catalysts, and improved atom economy.[1] As the demand for novel 1,2,4-triazole-based therapeutics and materials continues to grow, the innovation of new synthetic methodologies will remain a critical and dynamic area of chemical science.
References
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]
-
Maddila, S., Pagadala, R., & Jonnalagadda, S. B. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry, 10(10), 717-730. Retrieved January 7, 2026, from [Link]
-
Pellizzari reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. Retrieved January 7, 2026, from [Link]
-
A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 7, 2026, from [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. Retrieved January 7, 2026, from [Link]
-
Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved January 7, 2026, from [Link]
-
Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]
-
One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. (2015). Organic Letters. Retrieved January 7, 2026, from [Link]
-
Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. (2021). Chemical Communications. Retrieved January 7, 2026, from [Link]
-
Einhorn–Brunner reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Kamal, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 209, 112831. Retrieved January 7, 2026, from [Link]
-
Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. (2022). Chemistry & Biodiversity. Retrieved January 7, 2026, from [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. Retrieved January 7, 2026, from [Link]
-
Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). Egyptian Journal of Chemistry. Retrieved January 7, 2026, from [Link]
-
Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD). (2020). Records of Natural Products. Retrieved January 7, 2026, from [Link]
-
Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. (2022). Chemical Science. Retrieved January 7, 2026, from [Link]
-
A Comprehensive review on 1, 2,4 Triazole. (2021). International Journal of Scientific Research in Science and Technology. Retrieved January 7, 2026, from [Link]
-
A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. (2025). The Chemical Record. Retrieved January 7, 2026, from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). R Discovery. Retrieved January 7, 2026, from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Retrieved January 7, 2026, from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 999221. Retrieved January 7, 2026, from [Link]
-
Chiral N-heterocyclic biscarbenes based on 1,2,4-triazole as ligands for metal-catalyzed asymmetric synthesis. (2010). Dalton Transactions. Retrieved January 7, 2026, from [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Advances in Applied Science and Technology. Retrieved January 7, 2026, from [Link]
-
Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. (2023). Chemical Communications. Retrieved January 7, 2026, from [Link]
-
Einhorn-Brunner Reaction. (n.d.). In Merck Index. Retrieved January 7, 2026, from [Link]
-
Einhorn-Brunner Reaction. (n.d.). In Merck Index. Retrieved January 7, 2026, from [Link]
-
Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. (2014). The Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 13. Einhorn-Brunner Reaction [drugfuture.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rjptonline.org [rjptonline.org]
- 16. isres.org [isres.org]
- 17. Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 22. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]
Methodological & Application
Synthesis of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole: A Detailed Protocol for Pharmaceutical Research
Introduction: The Significance of Substituted 1,2,4-Triazoles in Drug Discovery
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding have made it a privileged structure in the design of novel therapeutics. The strategic functionalization of the triazole ring, particularly at the 3- and 5-positions, allows for the fine-tuning of a compound's biological activity. The introduction of a cyclopropyl group can enhance metabolic stability and binding affinity, while a bromine atom can serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, or it can contribute to the compound's intrinsic activity.
This application note provides a comprehensive, two-step protocol for the synthesis of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole, a valuable building block for the synthesis of more complex pharmaceutical candidates. The synthesis commences with the formation of the key intermediate, 5-cyclopropyl-1H-1,2,4-triazol-3-amine, via a microwave-assisted cyclization. This is followed by a Sandmeyer-type bromination to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and explaining the rationale behind the experimental choices to ensure reproducibility and success.
Overall Synthetic Workflow
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the triazole ring system, followed by the introduction of the bromo substituent in the second step.
Suzuki coupling reaction with 3-bromo-5-cyclopropyl-1H-1,2,4-triazole
An Application Guide for the Suzuki-Miyaura Coupling of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole in Drug Discovery
Introduction: Building Complexity in Medicinal Chemistry
The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported in 1979, this palladium-catalyzed cross-coupling of organoboron compounds with organic halides has become one of the most utilized transformations in medicinal chemistry, pivotal in the synthesis of numerous approved drugs.[3][4] Its power lies in the ability to predictably link molecular fragments, particularly in the creation of biaryl and heteroaryl-aryl structures that are common motifs in biologically active molecules.[5]
The 1,2,4-triazole ring is a "privileged scaffold" in drug discovery, present in a wide array of therapeutic agents due to its metabolic stability, ability to engage in hydrogen bonding, and favorable physicochemical properties.[6][7] When combined with a cyclopropyl group—a compact, rigid, and metabolically stable bioisostere for larger groups—the resulting this compound becomes a highly valuable building block for exploring new chemical space.[8] This guide provides a detailed framework for researchers and drug development professionals on effectively utilizing this building block in Suzuki-Miyaura coupling reactions, focusing on the underlying principles, a robust experimental protocol, and strategies for optimization.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[9][10] The cycle comprises three fundamental steps:
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the this compound. This step, often rate-determining, forms a square planar Pd(II) complex.[2][10] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[1] For bromo-heterocycles, this step is generally efficient.
-
Transmetalation : This is the key bond-forming step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base (e.g., K₃PO₄, Na₂CO₃) to form a more nucleophilic boronate species.[11][12] The halide or another ligand on the Pd(II) complex is displaced by the R² group from the boronate, yielding a new diorganopalladium(II) intermediate.[1]
-
Reductive Elimination : The final step involves the collapse of the diorganopalladium(II) intermediate, where the two coupled organic fragments (the triazole and the boronic acid partner) are expelled as the final product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10]
Key Parameters for Successful Coupling with Nitrogen Heterocycles
Coupling reactions involving nitrogen-rich heterocycles like 1,2,4-triazoles present unique challenges, primarily the potential for the nitrogen lone pairs to coordinate to the palladium center, acting as a catalyst poison and inhibiting the reaction.[13][14] Careful selection of reaction components is therefore critical for success.
-
Palladium Catalyst & Ligand : While simple catalysts like Pd(PPh₃)₄ can be effective, reactions with electron-rich or sterically hindered heterocycles often benefit from more sophisticated systems. Modern catalysts for heteroaryl couplings typically involve a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) paired with a bulky, electron-rich phosphine ligand.[15] Ligands such as SPhos, XPhos, or DavePhos have proven highly effective in promoting the oxidative addition and reductive elimination steps while preventing catalyst deactivation.[15][16] Pre-formed Pd(II) "precatalysts" that generate the active Pd(0) species in situ are also widely used for their stability and efficiency.[17]
-
Base Selection : The base plays a dual role: it activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction.[11] For nitrogen-containing substrates, inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough to facilitate boronate formation but typically avoids promoting unwanted side reactions.[16] Carbonates such as K₂CO₃ and Cs₂CO₃ are also widely used and can be effective.[15]
-
Solvent System : The choice of solvent is crucial for ensuring all components remain in solution and for facilitating the different steps of the catalytic cycle. Aprotic polar solvents are most common. Mixtures of solvents like dioxane/water, toluene/water, or DMF are frequently employed.[17][18] The presence of a small amount of water can be beneficial, often accelerating the transmetalation step.[15] However, for particularly sensitive substrates, anhydrous conditions may be necessary.[19]
Experimental Workflow and Protocol
The following diagram and protocol outline a general and robust procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2–5 mol%) or a combination of Pd source (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1, 0.1 M concentration)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst (and ligand, if separate).
-
Solvent Addition: Add the degassed solvent system via syringe. The solvent should be degassed beforehand by bubbling with an inert gas for 20-30 minutes.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C). Stir the mixture vigorously for the required time (2–24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-triazole is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.
Optimization and Troubleshooting
Achieving high yields in Suzuki couplings, especially with challenging substrates, often requires optimization. The interplay between the catalyst, base, and solvent is critical.
Caption: Interplay of key parameters in Suzuki coupling optimization.
Parameter Optimization Table
| Parameter | Condition 1 (Standard) | Condition 2 (For Electron-Rich Partners) | Condition 3 (For Hindered Partners) | Rationale for Change |
| Catalyst/Ligand | PdCl₂(dppf) | Pd₂(dba)₃ / SPhos | Pd-G3-XPhos | Bulky, electron-rich ligands (SPhos, XPhos) accelerate oxidative addition and prevent catalyst poisoning by the N-heterocycle.[15] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₃PO₄ is a stronger activator for less reactive boronic acids. Cs₂CO₃ offers higher solubility and can be effective for difficult couplings. |
| Solvent | Dioxane / H₂O | Toluene / H₂O | 2-MeTHF (anhydrous) | Solvent choice impacts reagent solubility and the rate of transmetalation. Anhydrous conditions can prevent protodeboronation of sensitive substrates.[19] |
| Temperature | 90 °C | 110 °C | 80 °C | Higher temperatures can overcome activation barriers but may also lead to decomposition. Milder temperatures are preferred if a highly active catalyst is used. |
Common Troubleshooting Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst (oxygen exposure), insufficient temperature, or poor reagent quality.
-
Solution: Ensure proper degassing of solvents and use of a fresh, active catalyst. Increase temperature or screen a more active ligand system (e.g., a Buchwald ligand).[15]
-
-
Protodeboronation (Boronic acid decomposes):
-
Homocoupling of Boronic Acid:
-
Cause: Oxygen contamination in the reaction mixture can promote this side reaction.
-
Solution: Rigorously exclude oxygen by thoroughly degassing the solvent and maintaining a positive pressure of inert gas throughout the setup and reaction.
-
-
Difficult Purification:
-
Cause: Residual palladium catalyst or ligand byproducts co-eluting with the product.
-
Solution: After the reaction, consider a scavenger wash (e.g., with a thiol-functionalized resin) to remove palladium residues before chromatography.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for synthesizing novel molecular entities for drug discovery. Success with this nitrogen-rich heterocyclic substrate is highly dependent on the judicious selection of the catalyst system, base, and solvent to overcome potential challenges like catalyst inhibition. By leveraging modern catalyst systems with bulky phosphine ligands and carefully optimizing reaction conditions, researchers can efficiently generate diverse libraries of triazole-containing compounds, accelerating the journey toward new therapeutic agents.
References
- Current time information in Pasuruan, ID. Google. Retrieved January 7, 2026.
-
Suzuki Coupling . Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Szewczyk, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . Beilstein Journal of Organic Chemistry, 14, 2328-2336. Retrieved from [Link]
-
El-Sayed, W. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article . International Journal of Science and Research (IJSR), 5(3), 1411-1425. Retrieved from [Link]
-
Suzuki reaction . Wikipedia. (2023). Retrieved from [Link]
-
Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Retrieved from [Link]
-
NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. (2023, October 10). Retrieved from [Link]
-
Old, D. W., et al. (1998). A Highly Active Palladium Catalyst for Suzuki Coupling Reactions . Journal of the American Chemical Society, 120(37), 9722-9723. Retrieved from [Link]
-
Jabeen, E., et al. (2019). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides . Russian Journal of Organic Chemistry, 55, 1509-1516. Retrieved from [Link]
-
Lima, L. M., et al. (2010). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE . Organic Preparations and Procedures International, 42(6), 557-563. Retrieved from [Link]
-
El-Sayed, W. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article . ResearchGate. Retrieved from [Link]
-
3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole . PubChem. (n.d.). Retrieved from [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society, 128(24), 7989-7994. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development . RSC Medicinal Chemistry, 2(7), 641-648. Retrieved from [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . Journal of the American Chemical Society, 135(34), 12877-12885. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . Accounts of Chemical Research, 41(11), 1461-1473. Retrieved from [Link]
-
Ayati, A., et al. (2019). An insight on medicinal attributes of 1,2,4-triazoles . European Journal of Medicinal Chemistry, 165, 104-137. Retrieved from [Link]
-
Kaur, R., et al. (2021). A Comprehensive review on 1, 2,4 Triazole . International Journal of Research in Engineering and Science (IJRES), 9(5), 45-56. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling . In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]
-
Ayoub, N., et al. (2024). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles . ResearchGate. Retrieved from [Link]
-
Ghavanloo, M., et al. (2022). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles . Beilstein Journal of Organic Chemistry, 18, 128-161. Retrieved from [Link]
-
Kassel, S. H., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate . Organic Letters, 24(1), 164-169. Retrieved from [Link]
-
Synthesis of 1,2,4 triazole compounds . ISRES Publishing. (2023). Retrieved from [Link]
-
Doucet, H., et al. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamine . Applied Organometallic Chemistry, 26(10), 579-584. Retrieved from [Link]
-
Blakey, S. B., et al. (2018). Suzuki-Miyaura cross-coupling . ResearchGate. Retrieved from [Link]
-
Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles . Angewandte Chemie International Edition, 45(8), 1282-1284. Retrieved from [Link]
-
Ghasarma, R., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism . RSC Advances, 9(43), 25169-25181. Retrieved from [Link]
-
Sharma, A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions . Catalysis Science & Technology, 9(20), 5565-5595. Retrieved from [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . DSpace@MIT. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. ijsr.net [ijsr.net]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 1-Cyclopropyl-1H-1,2,4-triazole [smolecule.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Sonogashira Coupling of 3-Bromo-1,2,4,5-Tetrazine with Terminal Alkynes
Abstract
The 1,2,4,5-tetrazine scaffold is a cornerstone of modern chemical biology, renowned for its role in bioorthogonal chemistry through inverse-electron-demand Diels-Alder (IEDDA) reactions.[1][2][3] The functionalization of this privileged heterocycle is crucial for creating tailored molecular probes, imaging agents, and drug delivery systems. The Sonogashira cross-coupling reaction offers a powerful and versatile method for installing alkynyl moieties onto the tetrazine core, creating a C(sp²)-C(sp) bond.[4][5] This guide provides a comprehensive overview, in-depth mechanistic insights, and a field-proven protocol for the successful Sonogashira coupling of 3-bromo-1,2,4,5-tetrazine with a variety of terminal alkynes.
Introduction: The Strategic Value of 3-Alkynyl-1,2,4,5-Tetrazines
1,2,4,5-tetrazines, often called s-tetrazines, are nitrogen-rich aromatic heterocycles that have become indispensable tools for researchers.[6][7][8] Their primary application lies in IEDDA reactions with strained alkenes (e.g., trans-cyclooctene), which exhibit exceptionally fast kinetics and bioorthogonality, proceeding rapidly in complex biological media without interfering with native processes.[2][9]
The introduction of an alkyne functional group at the 3-position of the tetrazine ring via Sonogashira coupling significantly broadens its utility:
-
Secondary Bioorthogonal Handle: The resulting terminal alkyne can participate in another premier "click" reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling dual-labeling strategies.
-
Intermediate for Further Synthesis: The alkynyl group is a versatile synthetic intermediate, readily undergoing hydrogenation to yield asymmetrically substituted alkyl-tetrazines or participating in various other transformations.[10][11]
-
Modulation of Electronic Properties: The substituent at the 3-position directly influences the electronic properties of the tetrazine ring, allowing for the fine-tuning of its reactivity in IEDDA cycloadditions.[12]
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling, is ideally suited for this transformation due to its typically mild reaction conditions, which are crucial for the stability of the sensitive tetrazine core.[13][14]
The Reaction Mechanism: A Tale of Two Catalytic Cycles
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] Understanding this mechanism is key to troubleshooting and optimizing the reaction for the specific 3-bromo-1,2,4,5-tetrazine substrate.
The overall reaction is as follows: R¹-X + H-≡-R² ---[Pd cat., Cu cat., base]---> R¹-≡-R² Where R¹ = 1,2,4,5-tetrazinyl, X = Br, and R² = various substituents.
Caption: Figure 1: Simplified Sonogashira Catalytic Cycle.
Causality Behind Mechanistic Steps & Reagent Choices:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-1,2,4,5-tetrazine. This is often the rate-limiting step.[4] The reactivity order for halides is I > Br > Cl, making 3-bromo-tetrazine a suitable and readily accessible substrate.[4]
-
Transmetalation: The alkynyl group is transferred from the copper acetylide intermediate to the palladium(II) complex, displacing the bromide.
-
Reductive Elimination: The tetrazine and alkyne groups on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.[5]
-
-
Copper Cycle:
-
Activation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne. This interaction increases the acidity of the terminal proton.[15]
-
Deprotonation: A mild amine base (e.g., triethylamine) deprotonates the alkyne, forming a copper acetylide species. This nucleophile is now primed for the transmetalation step.[14]
-
-
Why These Conditions for Tetrazines?
-
Mild Base: Strong inorganic bases can lead to undesired side reactions and degradation of the electron-deficient tetrazine ring.[10] Triethylamine or diisopropylethylamine are sufficiently basic to deprotonate the alkyne without attacking the heterocycle.
-
Low Temperatures: Tetrazines can be thermally sensitive.[10] The Sonogashira reaction's ability to proceed at or near room temperature is a significant advantage, preserving the integrity of the core structure.[5]
-
Optimized Reaction Conditions & Substrate Scope
Through extensive screening, an efficient set of conditions has been established for the Sonogashira coupling of 3-bromo-6-substituted-1,2,4,5-tetrazines, which is directly applicable to the parent 3-bromo-1,2,4,5-tetrazine.[10]
| Parameter | Recommended | Rationale & Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | Dichlorobis(triphenylphosphine)palladium(II) is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It has shown excellent performance and reliability for this specific transformation.[10] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) (5 mol%) | CuI is the classic and most effective co-catalyst for generating the crucial copper acetylide intermediate.[4] |
| Base | Triethylamine (Et₃N) | Serves a dual role: acts as the base for alkyne deprotonation and as a solvent or co-solvent.[16] |
| Solvent | Toluene or THF | Toluene is often preferred for its ability to dissolve the reagents and its suitable boiling point if gentle warming is required. THF is a good alternative, especially if substrate solubility is an issue.[10] |
| Temperature | Room Temperature (20-25 °C) | The reaction proceeds efficiently at ambient temperature, which is critical to prevent the decomposition of the tetrazine substrate.[10] |
| Atmosphere | Inert (Nitrogen or Argon) | Cross-coupling reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst and lead to alkyne homocoupling (Glaser coupling). |
Substrate Scope: The reaction is tolerant of a wide range of terminal alkynes, including:
-
Aliphatic Alkynes: Both linear and branched alkyl alkynes couple efficiently.
-
Aromatic Alkynes: Phenylacetylene and its derivatives are excellent coupling partners.
-
Silyl-protected Alkynes: Trimethylsilylacetylene is a particularly effective substrate, often providing high yields. The TMS group can be easily removed post-coupling if the terminal alkyne is desired.[10]
-
Functionalized Alkynes: Alkynes bearing protected functional groups such as esters, ethers, and amides are generally well-tolerated.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of a terminal alkyne with 3-bromo-1,2,4,5-tetrazine.
Caption: Figure 2: Experimental Workflow.
Materials and Reagents:
-
3-Bromo-1,2,4,5-tetrazine (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.05 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Anhydrous Toluene
-
Triethylamine (Et₃N), freshly distilled
-
Reaction flask (e.g., Schlenk flask or round-bottom flask with septum)
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon)
-
Syringes and needles
-
Standard glassware for workup and chromatography
Step-by-Step Procedure:
-
Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-1,2,4,5-tetrazine, PdCl₂(PPh₃)₂ (a yellow powder), and CuI (an off-white powder).
-
Inerting the System: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent catalyst deactivation.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene followed by triethylamine via syringe. Stir the mixture for 5-10 minutes. The solution may appear as a yellow-to-brown suspension.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe. If the alkyne is a solid, it can be added in step 1 with the other solids.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the consumption of the 3-bromo-1,2,4,5-tetrazine starting material. Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Extraction and Washing: Wash the organic solution with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the bulk of the amine base and copper salts. Follow with a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3-alkynyl-1,2,4,5-tetrazine product.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents. | Ensure Pd catalyst is active (store properly). Use freshly distilled solvents/base. Thoroughly degas the reaction mixture and maintain a positive inert gas pressure. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | This can happen if the reaction is overheated or exposed to air. Ensure the temperature is controlled and the system is inert. |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen; Reaction run for an excessively long time. | Improve inert atmosphere technique. Monitor the reaction closely and work up promptly upon completion. |
| Decomposition of Starting Material | Reaction temperature too high; Use of an inappropriate base. | Strictly maintain room temperature. Use only mild amine bases like Et₃N or DIPEA. |
References
-
Karver, M. R., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. [Link]
-
Forson, D., et al. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Chemical Communications. [Link]
-
Forson, D., et al. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv. [Link]
-
Forson, D., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. ResearchGate. [Link]
-
Tšubrik, O., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]
-
Request PDF. (n.d.). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Karver, M. R., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. PubMed. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. chem.libretexts.org. [Link]
-
ChemHelp ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. ResearchGate. [Link]
-
Karver, M. R., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. ACS Publications. [Link]
-
Wiebe, A., et al. (2018). Preparation of 3-Bromo-1,2,4,5-tetrazine. Organic Syntheses. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of a series of 1,2,4,5-tetrazines for bioorthogonal conjugation. PubChem. [Link]
-
Kudełko, A., & Krówczyński, A. (2022). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). MDPI. [Link]
-
Wu, H., & Devaraj, N. K. (2016). Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. PubMed Central. [Link]
-
Kudełko, A., & Krówczyński, A. (2022). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). OUCI. [Link]
-
Request PDF. (n.d.). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. ResearchGate. [Link]
-
Wang, D., et al. (2014). 3,6-Substituted-1,2,4,5-tetrazines: tuning reaction rates for staged labeling applications. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. 3,6-Substituted-1,2,4,5-tetrazines: tuning reaction rates for staged labeling applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. kbfi.ee [kbfi.ee]
Application Notes & Protocols: Leveraging 3-Bromo-5-Cyclopropyl-1H-1,2,4-Triazole for Advanced Click Chemistry Applications
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole in click chemistry. This molecule represents a versatile and strategically valuable building block. The presence of a chemically addressable bromine atom, a metabolically robust cyclopropyl moiety, and a stable 1,2,4-triazole core makes it an ideal scaffold for generating diverse molecular conjugates.[1][2] This document details a primary workflow: the conversion of the bromo-triazole into a "clickable" alkyne-functionalized intermediate via Sonogashira coupling, followed by its application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for bioconjugation and the synthesis of complex molecular architectures.
Introduction: The Strategic Value of this compound
The convergence of robust synthetic methodologies with high-yield, bioorthogonal reactions has revolutionized molecular sciences. Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), stands as a pillar of this revolution, enabling the efficient covalent assembly of modular components.[3][4]
This compound is a trifunctional scaffold engineered for versatility:
-
The Bromo Handle: The bromine atom at the 3-position is not a passive substituent; it is a versatile handle for post-synthesis modification. It is primed for a variety of transition metal-catalyzed cross-coupling reactions, providing a gateway to introduce diverse functionalities.
-
The Cyclopropyl Group: This small carbocycle is a highly sought-after motif in medicinal chemistry.[1] It often imparts favorable pharmacokinetic properties, including increased metabolic stability, reduced lipophilicity, and unique conformational constraints that can enhance binding affinity to biological targets.
-
The 1,2,4-Triazole Core: This heterocyclic ring is a bioisostere for amide and ester groups and is a common feature in many FDA-approved drugs.[5][6] It is chemically stable and can participate in hydrogen bonding and dipole interactions, contributing to molecular recognition processes.[7]
This guide focuses on a primary application: transforming the bromo-triazole into a terminal alkyne, thereby preparing it for conjugation with azide-bearing molecules via the CuAAC reaction.
Core Workflow: From Bromo-Triazole to Click-Ready Reagent
The core strategy involves a two-stage process. First, the inert bromo-substituent is converted into a bioorthogonal alkyne handle. Second, this newly installed alkyne is used in a classic click chemistry reaction to conjugate with a molecule of interest. This workflow provides a robust and modular approach to synthesizing complex derivatives.
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. labinsights.nl [labinsights.nl]
- 5. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for 3-bromo-5-cyclopropyl-1H-1,2,4-triazole in Medicinal Chemistry
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] This five-membered heterocycle is metabolically stable and acts as a versatile pharmacophore, capable of engaging in hydrogen bonding and other non-covalent interactions with biological targets.[3] Its derivatives have demonstrated a vast spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[1][4][5]
This guide focuses on a particularly valuable building block: 3-bromo-5-cyclopropyl-1H-1,2,4-triazole . This molecule synergistically combines two key structural features:
-
The Cyclopropyl Group: This small, strained ring is a bioisostere for larger groups and is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity by inducing a favorable conformation in the parent molecule.[6]
-
The Bromo Substituent: Positioned on the triazole ring, the bromine atom serves as a highly versatile synthetic handle. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling the systematic and efficient introduction of diverse molecular fragments to build libraries of potential drug candidates.
These attributes make this compound an ideal starting point for exploring structure-activity relationships (SAR) and developing novel therapeutics.[3][7][8]
Proposed Synthesis of the Core Scaffold
While numerous methods exist for the synthesis of substituted 1,2,4-triazoles, a common and effective strategy involves the cyclization of an appropriate acylhydrazide or thiohydrazide intermediate.[9][10][11] A plausible and efficient route to this compound is proposed below, starting from readily available cyclopropanecarboxamide.
Caption: Proposed synthetic workflow for this compound.
Application Protocols: Gateway to Molecular Diversity
The true utility of this compound lies in its capacity for functionalization. The bromine atom is primed for palladium-catalyzed cross-coupling reactions, allowing for the precise installation of aryl, heteroaryl, and amino moieties.
Protocol 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds, valued for its mild conditions and high functional group tolerance.[12] This protocol details the coupling of the bromo-triazole with various boronic acids.
Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the bromo-triazole to a Pd(0) species, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq).
-
Rationale: An excess of the boronic acid is used to drive the reaction to completion. The choice of base is critical; carbonates are often effective and well-tolerated.[13] An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.
-
Rationale: Tetrakis(triphenylphosphine)palladium(0) is a common and effective pre-catalyst for many Suzuki couplings involving heteroaryl halides. For more challenging couplings, a combination of a Pd(II) source like Pd(OAc)₂ and a specific phosphine ligand (e.g., XPhos, SPhos) may be required.[12]
-
-
Solvent Addition: Add a degassed solvent system, typically a mixture such as 1,4-dioxane/water (4:1, 5 mL).
-
Rationale: The solvent mixture is chosen to dissolve both the organic and inorganic reagents. Degassing (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent) is crucial to remove dissolved oxygen.
-
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-aryl-5-cyclopropyl-1H-1,2,4-triazole.
Data Presentation: Representative Suzuki Coupling Conditions
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 |
| 3 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF | 110 |
| 4 | Thiophene-2-boronic acid | XPhos Pd G2 (2) | K₃PO₄ | Dioxane/H₂O | 100 |
Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[14][15] This is particularly useful for synthesizing libraries of compounds for biological screening.
Reaction Principle: This palladium-catalyzed reaction involves the oxidative addition of the bromo-triazole to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-arylated product.[16]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 4. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol (923193-02-6) for sale [vulcanchem.com]
- 7. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jk-sci.com [jk-sci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
The 3-bromo-5-cyclopropyl-1H-1,2,4-triazole Scaffold: A Next-Generation Platform for Drug Discovery
Introduction: Unlocking New Therapeutic Potential with a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – is a cornerstone of efficient drug discovery. The 1,2,4-triazole ring is a quintessential example of such a scaffold, forming the core of numerous clinically successful drugs across a wide range of therapeutic areas, including antifungal, anticancer, antiviral, and anti-inflammatory agents.[1][2][3] Its appeal lies in its unique combination of properties: the 1,2,4-triazole moiety is metabolically stable, possesses a significant dipole moment, and can act as a versatile hydrogen bond donor and acceptor, facilitating high-affinity interactions with biological macromolecules.[1]
This guide focuses on a particularly promising, yet underexplored, iteration of this scaffold: 3-bromo-5-cyclopropyl-1H-1,2,4-triazole . The strategic incorporation of a cyclopropyl group at the 5-position and a bromine atom at the 3-position endows this molecule with a unique set of characteristics that make it an exceptional starting point for the design of novel therapeutics.
The cyclopropyl group is a highly sought-after substituent in drug design for several reasons.[4][5] Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its target.[5] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to improved metabolic stability and a longer in vivo half-life.[6] It can also serve as a bioisosteric replacement for alkenes and other small alkyl groups, offering a way to fine-tune a molecule's physicochemical properties.[7]
The bromine atom at the 3-position serves as a versatile synthetic handle, opening the door to a vast chemical space through a variety of well-established cross-coupling reactions. This allows for the systematic and efficient generation of large libraries of analogues for structure-activity relationship (SAR) studies.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the this compound scaffold. We will provide detailed protocols for its synthesis, strategies for its derivatization, and a roadmap for its integration into a modern drug discovery workflow, from initial screening to lead optimization.
I. Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the core scaffold is the essential first step in any drug discovery program. While numerous methods exist for the synthesis of 1,2,4-triazoles, we present a reliable two-step protocol starting from readily available materials. This pathway proceeds through a 1,2,4-triazole-3-thiol intermediate, which is then converted to the desired 3-bromo derivative.
Protocol 1: Synthesis of 5-cyclopropyl-4H-1,2,4-triazole-3-thiol
This protocol is adapted from established methods for the synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols from carboxylic acid hydrazides and isothiocyanates.[3][8]
Materials:
-
Cyclopropanecarbohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (absolute)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Formation of Potassium Dithiocarbazinate:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (1.1 eq.) in absolute ethanol (100 mL).
-
To this solution, add cyclopropanecarbohydrazide (1.0 eq.).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add carbon disulfide (1.2 eq.) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. A yellow precipitate of the potassium dithiocarbazinate salt will form.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.
-
-
Cyclization to 5-cyclopropyl-4H-1,2,4-triazole-3-thiol:
-
To a 250 mL round-bottom flask, add the dried potassium dithiocarbazinate salt from the previous step and water (100 mL).
-
Add hydrazine hydrate (2.0 eq.) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC (thin-layer chromatography). Hydrogen sulfide gas will be evolved; ensure the reaction is performed in a well-ventilated fume hood.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3. A white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and dry under vacuum to yield 5-cyclopropyl-4H-1,2,4-triazole-3-thiol.
-
Protocol 2: Synthesis of this compound
This protocol utilizes an oxidative bromination reaction to convert the thiol group to a bromine atom.
Materials:
-
5-cyclopropyl-4H-1,2,4-triazole-3-thiol
-
Acetic acid, glacial
-
Bromine (Br₂)
-
Sodium bisulfite solution, saturated
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask, suspend 5-cyclopropyl-4H-1,2,4-triazole-3-thiol (1.0 eq.) in glacial acetic acid (30 mL).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (2.5 eq.) in glacial acetic acid (10 mL) dropwise over 20 minutes. The reaction is exothermic; maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a white solid.
II. Derivatization of the Scaffold: Building a Chemical Library
The true power of the this compound scaffold lies in its amenability to diversification at the 3-position. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[9]
A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the triazole scaffold and a wide variety of aryl and heteroaryl boronic acids or esters.
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a reaction vial, add this compound (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
B. Buchwald-Hartwig Amination: Installation of Amine Functionalities
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of a diverse range of primary and secondary amines to the triazole core.
General Protocol for Buchwald-Hartwig Amination:
Materials:
-
This compound
-
Amine (primary or secondary, 1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq.)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a reaction vial.
-
Add a solution of this compound (1.0 eq.) and the amine (1.2 eq.) in the anhydrous solvent.
-
Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
C. Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling is a powerful method for installing terminal alkynes, which can serve as handles for further "click chemistry" derivatization.
General Protocol for Sonogashira Coupling:
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-6 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the degassed solvent and the base, followed by the terminal alkyne (1.2 eq.).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
III. Drug Discovery Workflow: From Hit to Lead
The successful application of the this compound scaffold in a drug discovery program requires a systematic and integrated workflow.
A. High-Throughput Screening (HTS) of the Compound Library
Once a diverse library of derivatives has been synthesized, HTS is employed to identify initial "hits" against the biological target of interest.[10][11]
Protocol for a Cell-Based Luciferase Reporter Assay:
This is a common HTS format for identifying modulators of a specific signaling pathway.
Materials:
-
Cells stably expressing the target receptor and a luciferase reporter gene under the control of a responsive promoter.
-
Assay plates (e.g., 384-well white, solid bottom).
-
Compound library dissolved in DMSO.
-
Positive and negative controls.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the cells into the 384-well plates at a predetermined optimal density and incubate overnight.
-
Compound Addition: Using an automated liquid handler, add nanoliter quantities of the library compounds (typically to a final concentration of 1-10 µM), positive controls (agonist/antagonist), and negative controls (DMSO vehicle) to the assay plates.
-
Incubation: Incubate the plates for a duration determined by the biological response time of the pathway (e.g., 6-24 hours).
-
Signal Detection: Add the luciferase assay reagent to each well and measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls and calculate the percent activity or inhibition for each compound. Hits are typically defined as compounds that produce a signal that is a certain number of standard deviations from the mean of the negative controls (e.g., Z-score > 3).
B. Lead Optimization and ADME-Tox Profiling
Initial hits from the HTS campaign are often not yet suitable drug candidates. They require further optimization to improve their potency, selectivity, and pharmacokinetic properties. This iterative process involves synthesizing and testing new analogues based on the initial SAR data.
Key Parameters for Lead Optimization:
| Parameter | Description | Rationale |
| Potency (IC₅₀/EC₅₀) | The concentration of the compound required to elicit a 50% response in a biological assay. | A key measure of a drug's effectiveness. |
| Selectivity | The compound's activity against the target of interest versus off-targets. | High selectivity minimizes the risk of side effects. |
| Metabolic Stability | The compound's resistance to metabolism by liver enzymes (e.g., cytochrome P450s). | A more stable compound will have a longer half-life in the body. |
| Solubility | The ability of the compound to dissolve in aqueous media. | Poor solubility can lead to poor absorption and bioavailability. |
| Permeability | The ability of the compound to cross biological membranes. | Essential for oral absorption and reaching the target tissue. |
| Toxicity | The potential of the compound to cause adverse effects. | Early identification of toxicity is crucial to avoid late-stage failures. |
ADME-Tox Profiling:
A critical component of lead optimization is the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties.[12] A suite of in vitro assays is typically employed for this purpose:
| Assay | Parameter Measured |
| PAMPA | Passive permeability |
| Caco-2 | Active transport and efflux |
| Microsomal Stability | Metabolic stability in liver microsomes |
| Hepatocyte Stability | Metabolic stability in whole liver cells |
| CYP Inhibition | Potential for drug-drug interactions |
| hERG | Potential for cardiotoxicity |
| Cytotoxicity | General cellular toxicity |
C. Scaffold Hopping: Exploring New Chemical Space
In some cases, the initial scaffold may have inherent liabilities that cannot be easily overcome through simple derivatization. In such situations, "scaffold hopping" can be a powerful strategy. This involves replacing the core scaffold with a structurally different one while retaining the key pharmacophoric features responsible for biological activity. The this compound scaffold can serve as an excellent starting point for in silico scaffold hopping searches to identify novel chemotypes.
IV. Conclusion
The this compound scaffold represents a highly attractive starting point for the development of new therapeutic agents. Its combination of a privileged 1,2,4-triazole core, a metabolism-enhancing cyclopropyl group, and a versatile synthetic handle in the form of a bromine atom provides a powerful platform for generating diverse and drug-like compound libraries. The protocols and workflows outlined in this guide offer a comprehensive framework for leveraging the potential of this scaffold, from its initial synthesis to the identification and optimization of novel drug candidates. By integrating rational design, efficient synthesis, and robust biological evaluation, researchers can unlock the full potential of this promising molecular architecture.
References
-
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (n.d.). Retrieved from [Link]
-
The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (n.d.). Retrieved from [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC. (2020). European Journal of Medicinal Chemistry, 186, 111835. Retrieved from [Link]
-
The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1018. Retrieved from [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar. (2016). Retrieved from [Link]
-
(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). International Research Journal of Pharmacy, 8(7). Retrieved from [Link]
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020). Beilstein Journal of Organic Chemistry, 16, 2236–2245. Retrieved from [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). Molecules, 29(1), 123. Retrieved from [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (2014). Journal of Advanced Pharmaceutical Technology & Research, 5(1), 21–26. Retrieved from [Link]
-
Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... - ResearchGate. (n.d.). Retrieved from [Link]
-
ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents | SciTechnol. (n.d.). Retrieved from [Link]
-
Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection - PMC. (2019). ADMET & DMPK, 7(2), 109–125. Retrieved from [Link]
-
High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor - PMC. (2015). Journal of Biomolecular Screening, 20(1), 103–112. Retrieved from [Link]
-
(PDF) Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection. (2019). Retrieved from [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC. (2020). Organometallics, 39(22), 4064–4074. Retrieved from [Link]
-
Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 827-842. Retrieved from [Link]
-
A High-Throughput Synthesis of 1,2,4-Oxadiazole and 1,2,4-Triazole Libraries in a Continuous Flow Reactor - ResearchGate. (2018). Retrieved from [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics. (2020). Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2021). Catalysts, 11(3), 374. Retrieved from [Link]
-
High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (2023). Chemical Science, 14(22), 5992–5999. Retrieved from [Link]
-
A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. (2018). RSC Advances, 8(51), 29215–29221. Retrieved from [Link]
-
High-Throughput Screening Assays. (n.d.). Retrieved from [Link]
-
3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole - PubChem. (n.d.). Retrieved from [Link]
-
2H-Thiazolo[4,5-d][1][4][6]triazole: synthesis, functionalization, and application in scaffold-hopping - PubMed Central. (2024). Chemical Science, 15(18), 6636–6641. Retrieved from [Link]
-
Scaffold hopping approach on the route to selective tankyrase inhibitors - PMC. (2018). Scientific Reports, 8(1), 1632. Retrieved from [Link]
-
Novel scaffold hopping of potent benzothiazole and isatin analogues linked to 1,2,3-triazole fragment that mimic quinazoline epidermal growth factor receptor inhibitors: Synthesis, antitumor and mechanistic analyses. (2020). Bioorganic Chemistry, 103, 104133. Retrieved from [Link]
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4356–4360. Retrieved from [Link]
-
Classification of Scaffold Hopping Approaches - PMC. (2012). Journal of Chemical Information and Modeling, 52(10), 2509–2520. Retrieved from [Link]
-
synthesis of 1,2,4 triazole compounds - ISRES. (n.d.). Retrieved from [Link]
-
Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2020). Molbank, 2020(4), M1182. Retrieved from [Link]
-
3-Bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole 100mg - Dana Bioscience. (n.d.). Retrieved from [Link]
-
New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. (2023). Molecules, 28(20), 7088. Retrieved from [Link]
-
2H-Thiazolo[4,5-d][1][4][6]triazole: synthesis, functionalization, and application in scaffold-hopping. (2024). Chemical Science, 15(18), 6636–6641. Retrieved from [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC. (2022). BMC Chemistry, 16(1), 95. Retrieved from [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2019). RSC Advances, 9(1), 239–250. Retrieved from [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). Molecules, 29(12), 2841. Retrieved from [Link]
-
Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. (2023). Molecules, 28(21), 7384. Retrieved from [Link]
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors | Request PDF. (2009). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Antifungal Evaluation of 1,2,4-Triazole Derivatives Incorporating a Cyclopropane Moiety
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and the development of novel, potent, and less toxic antifungal agents is a critical priority. Azole antifungals, particularly the 1,2,4-triazole class, have been a cornerstone of antifungal therapy for decades.[1] Their mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, lanosterol 14α-demethylase (CYP51), which is a cytochrome P450 enzyme.[2][3] Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to fungistatic or fungicidal effects.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and in vitro antifungal evaluation of a promising new class of compounds: 1,2,4-triazole derivatives containing a cyclopropane moiety. The incorporation of a cyclopropane ring is a strategic design element aimed at enhancing potency, selectivity, and pharmacokinetic properties.[4]
Scientific Rationale: The Synergy of Triazole and Cyclopropane Pharmacophores
The design of these novel antifungal agents is predicated on the synergistic combination of two key pharmacophores: the 1,2,4-triazole ring and a cyclopropane moiety.
-
The 1,2,4-Triazole Core: This nitrogen-rich heterocycle is the quintessential feature of azole antifungals. The nitrogen atom at the 4-position (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.[5][6]
-
The Cyclopropane Moiety: The introduction of a cyclopropane ring can confer several advantageous properties. Its rigid, three-dimensional structure can facilitate favorable interactions within the active site of the target enzyme. Furthermore, the cyclopropyl group can enhance metabolic stability and improve the overall lipophilicity of the molecule, potentially leading to better cell permeability and pharmacokinetic profiles.[4]
Our synthetic strategy focuses on creating a library of these hybrid molecules to explore their structure-activity relationships (SAR) and identify lead compounds for further development.
Synthetic Protocols: A Step-by-Step Guide
The synthesis of the target 1,2,4-triazole derivatives containing a cyclopropane moiety is accomplished through a multi-step sequence. The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and the final products.
Protocol 1: Synthesis of Cyclopropanecarboxylic Acid Hydrazide (Intermediate I)
This protocol outlines the synthesis of the key starting material, cyclopropanecarboxylic acid hydrazide, from its corresponding ethyl ester.
Reaction Scheme:
Materials:
-
Ethyl cyclopropanecarboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, absolute
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl cyclopropanecarboxylate (1.0 mol) and an 80% solution of hydrazine hydrate in water (1.2 mol).
-
Add absolute ethanol to the flask to ensure homogeneity of the reaction mixture.
-
Heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 6-12 hours), arrange the apparatus for distillation to remove the ethanol by-product and excess water.[7]
-
After distillation, the reaction mixture is cooled to room temperature, and the precipitated cyclopropanecarboxylic acid hydrazide is collected by vacuum filtration.
-
The crude product can be purified by recrystallization from ethanol to yield a white crystalline solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (Intermediate II)
This protocol describes the cyclization of a thiocarbohydrazide intermediate to form the core triazole-thiol structure.
Reaction Scheme:
Materials:
-
Cyclopropanecarboxylic acid hydrazide (Intermediate I)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate
-
Ethanol, absolute
-
Hydrochloric acid (HCl), concentrated
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve potassium hydroxide (0.1 mol) in absolute ethanol (150 mL) in a round-bottom flask.
-
Add cyclopropanecarboxylic acid hydrazide (0.1 mol) to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise while stirring.
-
Continue stirring at room temperature for 12-16 hours. The potassium dithiocarbazinate salt will precipitate.
-
Collect the salt by filtration, wash with cold ether, and dry.
-
To a suspension of the potassium salt (0.05 mol) in water (50 mL), add hydrazine hydrate (0.1 mol).
-
Reflux the mixture for 4-6 hours until the evolution of hydrogen sulfide (H₂S) gas ceases (test with lead acetate paper).
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to precipitate the product.[8]
-
Filter the precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol as a white solid.
-
Confirm the structure using IR, ¹H NMR, ¹³C NMR, and elemental analysis.
Protocol 3: Synthesis of Final 1,2,4-Triazole Derivatives via S-Alkylation
This protocol details the final step, the S-alkylation of the triazole-thiol intermediate with various benzyl halides to generate a library of target compounds.
Reaction Scheme:
Materials:
-
4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (Intermediate II)
-
Substituted benzyl halides (e.g., benzyl chloride, 4-chlorobenzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF) or Ethanol
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (10 mmol) in DMF or ethanol (50 mL) in a round-bottom flask.
-
Add a base such as potassium carbonate (12 mmol) or sodium hydroxide (11 mmol) to the solution and stir for 30 minutes at room temperature.
-
Add the desired substituted benzyl halide (10 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the final compound by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[9]
Visualization of Synthetic and Experimental Workflows
To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz.
Synthetic Pathway Diagram
Caption: Synthetic route for 1,2,4-triazole derivatives.
Antifungal Activity Screening Workflow
Caption: Workflow for in vitro antifungal activity testing.
Protocol 4: In Vitro Antifungal Activity Evaluation
The antifungal activity of the synthesized compounds is evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values against a panel of clinically relevant fungal strains. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible method for this purpose.
Materials:
-
Synthesized 1,2,4-triazole derivatives
-
Standard antifungal drugs (e.g., Fluconazole, Voriconazole) for positive control
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35 °C)
-
Dimethyl sulfoxide (DMSO)
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Preparation of Drug Solutions:
-
Prepare stock solutions of the synthesized compounds and standard drugs in DMSO at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on SDA plates at 35 °C for 24-48 hours (for yeasts) or 5-7 days (for molds).
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).
-
Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
Incubate the plates at 35 °C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥80%) compared to the drug-free growth control.[10] The endpoint can be determined visually or spectrophotometrically.
-
-
MFC Determination:
-
To determine the MFC, aliquot a small volume (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC) and plate it onto SDA plates.
-
Incubate the plates at 35 °C for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.
-
Data Presentation and Interpretation
The results of the antifungal activity screening should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Representative 1,2,4-Triazole Derivatives
| Compound ID | R-group (Substituent on Benzyl) | Candida albicans (ATCC 90028) | Candida glabrata (ATCC 90030) | Aspergillus fumigatus (ATCC 204305) | Fluconazole | Voriconazole |
| CZ-01 | H | 2 | 4 | 8 | 1 | 0.25 |
| CZ-02 | 4-Cl | 0.5 | 1 | 2 | 1 | 0.25 |
| CZ-03 | 2,4-diCl | 0.25 | 0.5 | 1 | 1 | 0.25 |
| CZ-04 | 4-F | 1 | 2 | 4 | 1 | 0.25 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual MIC values will vary depending on the specific compounds and fungal strains tested.
From this illustrative data, a preliminary SAR can be inferred. The introduction of a halogen substituent, particularly a dichloro substitution, on the benzyl ring appears to enhance the antifungal activity against the tested strains.
Molecular Docking: Understanding the Mechanism of Action
To gain insights into the binding mode of our novel compounds with the target enzyme, molecular docking studies can be performed. The crystal structure of Candida albicans CYP51 is available in the Protein Data Bank (PDB).
The docking simulations typically reveal that the N4 atom of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51. The cyclopropane moiety and the substituted benzyl group can then occupy adjacent hydrophobic pockets, forming favorable van der Waals interactions and potentially hydrogen bonds with key amino acid residues, thereby stabilizing the enzyme-inhibitor complex. These computational studies are invaluable for rationalizing the observed SAR and for guiding the design of next-generation derivatives with improved potency.
Conclusion
The synthetic and screening protocols outlined in this application note provide a robust framework for the discovery and development of novel 1,2,4-triazole antifungal agents containing a cyclopropane moiety. This class of compounds holds significant promise for addressing the urgent need for new therapies to combat invasive fungal infections. The combination of rational design, efficient synthesis, and systematic biological evaluation will be instrumental in advancing these promising molecules through the drug discovery pipeline.
References
-
Journal of Chemical Health Risks. (2025). Molecular Docking and Interaction Analysis of Statins and Fluconazole against Candida albicans CYP51 and HMG-CoA Reductase. [Link]
-
Frontiers in Molecular Biosciences. (2021). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. [Link]
-
Tan, C.-X., et al. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Letters in Drug Design & Discovery, 9(4), 431-435. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]
-
RCSB Protein Data Bank. (2017). 5V5Z: Structure of CYP51 from the pathogen Candida albicans. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Journal of Chemistry, 2022, 1-11. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Journal of Chemistry, 2022, 1-11. [Link]
-
Kumar, A., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 155-159. [Link]
-
Frontiers in Molecular Biosciences. (2021). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. [Link]
-
Frontiers in Molecular Biosciences. (2021). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. [Link]
-
Selvaraj, S., et al. (2014). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1016. [Link]
-
Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. Molecules, 18(9), 10836-10851. [Link]
-
Organic Syntheses. (1947). Carbazic acid, ethyl ester. [Link]
-
MDPI. (2022). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. [Link]
-
International Journal of Applied Science and Technology. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]
-
ResearchGate. (2001). The reaction of cyclopropane-1,1-dicarboxylic acid diethyl ether with hydrazine hydrate. The synthesis and the crystal structure of 1-N-amino-2-oxo-pyrrolidine-3-carboxylic acid hydrazide. [Link]
-
Preprints.org. (2022). Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. [Link]
-
International Journal of Creative Research Thoughts. (2017). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-1,2,4-TRIAZOLE-3-THIOLS. [Link]
- Google Patents. (2013).
Sources
- 1. turkjps.org [turkjps.org]
- 2. jchr.org [jchr.org]
- 3. Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5V5Z: Structure of CYP51 from the pathogen Candida albicans [ncbi.nlm.nih.gov]
- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 9. mdpi.com [mdpi.com]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]
Application Notes and Protocols for the Lead Optimization of 1,2,4-Triazole-Based Inhibitors
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] This is due to its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability. The lead optimization phase for drug candidates incorporating this heterocycle is a critical, iterative process aimed at enhancing potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
This guide provides an in-depth overview of the strategic considerations and detailed experimental protocols for the successful lead optimization of 1,2,4-triazole-based inhibitors. It is designed for researchers, scientists, and drug development professionals seeking to advance their lead compounds toward clinical candidacy.
The Iterative Cycle of Lead Optimization
Lead optimization is not a linear path but a cyclical process of design, synthesis, and testing. Each cycle provides crucial data that informs the design of the next generation of compounds, progressively refining their properties to meet the stringent requirements of a drug candidate.
Caption: The iterative cycle of lead optimization for 1,2,4-triazole inhibitors.
Part 1: Structure-Activity Relationship (SAR)-Guided Design and Synthesis
The foundation of successful lead optimization lies in understanding the structure-activity relationship (SAR), which describes how modifications to a molecule's chemical structure affect its biological activity.[4][5] For 1,2,4-triazole-based inhibitors, this involves systematically altering substituents around the core heterocycle to probe interactions with the biological target.
Computational Modeling and In Silico Design
Before embarking on extensive synthesis, computational tools can provide valuable insights to guide the design of new analogs.[6][7]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities.[1][8][9] These models can predict the potency of virtual compounds, helping to prioritize synthetic efforts.
-
Molecular Docking: If the 3D structure of the target protein is known, molecular docking can predict the binding mode and affinity of designed analogs.[6][10] This allows for the rational design of modifications to enhance interactions with key residues in the binding site.
Synthetic Strategies for Analog Generation
A diverse and efficient synthetic strategy is paramount for rapidly generating analogs to explore the SAR. The 1,2,4-triazole core can be synthesized through various established methods, and subsequent modifications can be made to the peripheral substituents.[11][12][13]
Protocol 1: General Synthesis of Trisubstituted 1,2,4-Triazoles
This protocol describes a common method for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles, which serves as a starting point for further diversification.[4]
-
Preparation of Acyl Hydrazide: React a desired ester with an excess of hydrazine monohydrate in a suitable solvent like ethanol and reflux overnight.
-
Condensation with Isothiocyanate: Condense the resulting acyl hydrazide with a selected aromatic or aliphatic isothiocyanate in ethanol.
-
Base-Catalyzed Cyclization: Induce cyclization of the intermediate by adding a base, such as aqueous sodium hydroxide, and heating. This will form the substituted 1,2,4-triazole ring.
-
Alkylation/Acylation: The resulting triazole can be further functionalized. For instance, S-alkylation can be achieved by reacting with a suitable halo-acetamide derivative in the presence of a base like potassium carbonate in DMF.[4]
Part 2: In Vitro Screening Cascade
Once analogs are synthesized, they enter a screening cascade to evaluate their biological activity. This typically begins with biochemical assays and progresses to more complex cell-based models.
Biochemical Assays for Potency Determination (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.[14] It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or receptor by 50%.
Protocol 2: Determination of IC50 Values for Enzyme Inhibitors
This protocol outlines a general method for determining the IC50 of a 1,2,4-triazole-based inhibitor against a purified enzyme.
-
Prepare Reagents:
-
Enzyme stock solution in an appropriate buffer.
-
Substrate stock solution.
-
Inhibitor stock solutions in DMSO, serially diluted to create a concentration range (e.g., 100 µM to 1 nM).
-
-
Assay Setup:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a control well with DMSO only (no inhibitor).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature.
-
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measure Activity: At a fixed time point, or continuously, measure the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, absorbance, luminescence).
-
Data Analysis:
Cell-Based Assays for Cellular Potency and Cytotoxicity
While biochemical assays are crucial for determining direct target engagement, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to cross cell membranes and inhibit the target within the cellular environment.[16][17][18][19]
Protocol 3: Cell-Based Target Inhibition Assay
This protocol can be adapted for various targets, such as kinases, by measuring the phosphorylation of a downstream substrate.[17][20]
-
Cell Culture: Culture the relevant cell line in appropriate media until they reach logarithmic growth phase.
-
Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the 1,2,4-triazole inhibitors for a specified duration.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them to release the cellular proteins.
-
Target Engagement Measurement: Use an appropriate method, such as a Western blot or an ELISA-based assay, to measure the level of the target's activity (e.g., phosphorylation status of a substrate).
-
Data Analysis: Quantify the signal for each treatment and normalize it to a loading control. Plot the normalized signal against the inhibitor concentration to determine the cellular EC50.
Protocol 4: MTT Assay for Cytotoxicity Assessment
It is essential to determine if the observed cellular activity is due to specific target inhibition or general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[21]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Incubation: Treat the cells with serial dilutions of the test compounds for a period that is relevant to the intended therapeutic use (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Part 3: ADMET Profiling for Drug-Likeness
A potent and selective compound will fail in development if it has poor pharmacokinetic properties. Therefore, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical.[22][23][24]
Key In Vitro ADMET Assays
A standard panel of in vitro ADMET assays should be run on promising lead compounds.
| Parameter | Assay | Purpose |
| Solubility | Kinetic or Thermodynamic Solubility Assay | To determine the solubility of the compound in aqueous buffers, which impacts absorption. |
| Permeability | Caco-2 or PAMPA Assay | To predict intestinal absorption and oral bioavailability.[25][26] |
| Metabolic Stability | Liver Microsome or Hepatocyte Stability Assay | To assess the rate of metabolism by liver enzymes, which influences the drug's half-life. |
| CYP Inhibition | Cytochrome P450 Inhibition Assay | To identify potential for drug-drug interactions by inhibiting key metabolic enzymes. |
| Plasma Protein Binding | Equilibrium Dialysis or Ultracentrifugation | To determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is active. |
| hERG Inhibition | Patch-Clamp or Binding Assay | To assess the risk of cardiotoxicity. |
In Vivo Pharmacokinetic (PK) Studies
Compounds with a favorable in vitro ADMET profile should be advanced to in vivo PK studies in animal models (e.g., mice or rats).[22][25][27] These studies provide crucial information on:
-
Bioavailability (F%): The fraction of an administered dose that reaches systemic circulation.
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The extent to which the drug distributes into tissues.
-
Half-life (t1/2): The time it takes for the drug concentration in the plasma to decrease by half.
These parameters are essential for establishing a dosing regimen for subsequent efficacy studies.[28][29]
Data Synthesis and Decision Making
The data from each cycle of design, synthesis, and testing must be carefully analyzed to build a comprehensive SAR and ADMET profile for the 1,2,4-triazole series.
Caption: Integration of SAR and ADMET data to guide lead optimization decisions.
By systematically evaluating the impact of structural modifications on both potency and ADMET properties, researchers can navigate the complex, multi-parameter optimization process required to develop a successful 1,2,4-triazole-based drug candidate.
References
- Vertex AI Search. (2013).
- Allucent. Pharmacokinetics: Definition & Use in Drug Development.
- (2025). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development.
- Rasool, B. S. (2026). Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. Iraqi journal of Bioscience and Biomedicals, 2(2).
- Cell-based Assays to Identify Inhibitors of Viral Disease. (n.d.). PMC - NIH.
- Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. (n.d.). PMC - NIH.
- (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
- Wei, Q.-L., Gao, J., Zou, J., Wan, J., & Zhang, S.-S. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(2), 1262-1268.
- Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. (n.d.). PMC.
- (2020). Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. PubMed.
- (2020). Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor.
- Altasciences. Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified.
- Reaction Biology. (2024).
- Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Tre
- (2025). Cell-based Assays to Identify Inhibitors of Viral Disease.
- Ouyang, X., et al. (2005).
- IC50 Determin
- ADMET profiling results of the top five small molecules. (n.d.).
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Optibrium. Beyond profiling: using ADMET models to guide decisions.
- Computational Study on Triazole Derivatives as Potential Glioblastoma Inhibitors: DFT, QSAR and Docking Approaches. (n.d.). JOCPR.
- BioAgilytix Labs. Cell-Based Potency Assays.
- (2025). Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists | Request PDF.
- Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.
- A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (n.d.).
- Benchchem. (2025). Forging the Core of a Versatile Therapeutic: An In-depth Technical Guide to Early Synthetic Methods for 1,2,4-Triazole Ring Form.
- (2025). (PDF) 1,2,4-Triazoles: Synthetic Approaches and Pharmacological Importance.
- Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. (n.d.). Arabian Journal of Chemistry.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.
- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical P
- (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview.
- (2024). The Medicinal Chemist's Guide to Solving ADMET Challenges. YouTube.
- Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Tre
- Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). (n.d.). NIH.
- Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). (n.d.). NIH.
- (2023).
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
- (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies.
- An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC - PubMed Central.
- (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values.
- New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (n.d.). MDPI.
- Sebaugh, J. L. (2011).
- ADME of Biologics—What Have We Learned from Small Molecules?. (n.d.). PubMed Central - NIH.
- (2010).
- (2017). Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. PubMed Central.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]
- 7. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]
- 10. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 14. courses.edx.org [courses.edx.org]
- 15. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
- 19. bioagilytix.com [bioagilytix.com]
- 20. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 23. m.youtube.com [m.youtube.com]
- 24. ADME of Biologics—What Have We Learned from Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sagreview.com [sagreview.com]
- 26. Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. allucent.com [allucent.com]
- 28. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 29. Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified | Altasciences [altasciences.com]
Application Notes & Protocols: Unveiling the Structure-Activity Relationship (SAR) of 5-Cyclopropyl-1,2,4-Triazole Derivatives as Potent Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast array of biological activities, including antifungal, anticancer, and antimicrobial properties.[1][2][3] The introduction of a cyclopropyl moiety at the 5-position of the triazole ring often enhances metabolic stability and modulates binding affinity, making 5-cyclopropyl-1,2,4-triazole a highly attractive core for modern drug discovery. This document provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their role as enzyme inhibitors. We present detailed protocols for their synthesis and biological evaluation, supported by field-proven insights to guide the rational design of novel and potent therapeutic candidates.
The Scientific Rationale: Why 5-Cyclopropyl-1,2,4-Triazoles?
The unique combination of the 1,2,4-triazole ring and a cyclopropyl group creates a molecule with significant therapeutic potential.
-
The 1,2,4-Triazole Core: This five-membered heterocycle is rich in nitrogen atoms, which act as excellent hydrogen bond donors and acceptors. This property allows the scaffold to form strong and specific interactions with the active sites of various biological targets, particularly enzymes.[2][4] Its aromatic nature and dipole moment contribute to favorable binding characteristics.
-
The 5-Cyclopropyl Moiety: The cyclopropyl group is a "bioisostere" of a phenyl ring but with a smaller, more rigid, three-dimensional structure. Its inclusion can:
-
Enhance Metabolic Stability: It is less susceptible to oxidative metabolism compared to larger alkyl or aryl groups.
-
Improve Binding Affinity: The rigid conformation can lock the molecule into a bioactive shape, reducing the entropic penalty upon binding to a target.
-
Modulate Lipophilicity: It provides a favorable balance of lipophilicity, which is crucial for cell permeability and overall pharmacokinetic properties.
-
Derivatives of this scaffold have shown remarkable efficacy as inhibitors of various enzymes, including cytochrome P450-dependent enzymes (like CYP51 in fungi), kinases, and cholinesterases, making them relevant in antifungal, anticancer, and neurological disease research.[5][6][7]
Decoding the Structure-Activity Relationship (SAR)
The biological activity of 5-cyclopropyl-1,2,4-triazole derivatives can be finely tuned by strategic substitutions at the C3 and N4 positions of the triazole ring. Understanding these relationships is paramount for rational drug design.
Core Scaffold and Key Substitution Points
The foundational structure features three primary sites for chemical modification that dictate the compound's potency and selectivity.
Caption: Key substitution points on the 5-cyclopropyl-1,2,4-triazole scaffold.
Key SAR Findings:
-
Substitution at the C3-Thio Position (R¹): The C3 position is commonly functionalized as a thiol or, more frequently, a thioether.
-
Small Alkyl Groups: Simple methyl or ethyl substitutions often result in baseline activity.
-
Benzyl and Substituted Benzyl Groups: Introduction of a benzyl group (-S-CH₂-Ph) significantly enhances potency. The electronic nature of substituents on the phenyl ring is critical. Electron-withdrawing groups like halogens (e.g., -F, -Cl) or nitro groups (-NO₂) at the para or ortho positions often lead to a marked increase in inhibitory activity.[5] This is likely due to favorable interactions within the enzyme's active site.
-
Heterocyclic Groups: Linking heterocyclic moieties (e.g., pyridine, thiophene) can improve selectivity and potency, depending on the target enzyme.[8]
-
-
Substitution at the N4-Position (R²): The substituent at the N4 position extends into a different region of the binding pocket and is crucial for anchoring the molecule.
-
Aryl Groups: A phenyl or substituted phenyl ring is a common and effective choice. The nature and position of the substituent are important. For instance, in some anticancer derivatives, a methoxy (-OCH₃) or chloro (-Cl) group can enhance activity.[4]
-
Alkyl Chains: Small to medium-sized alkyl chains (e.g., hexyl) can improve lipophilicity, which may enhance cell permeability, but can also lead to non-specific binding if too large.[3]
-
Steric Hindrance: Bulky groups at the N4 position can be detrimental to activity if they clash with the protein architecture, highlighting the need for a balance between size and desired interactions.
-
Quantitative SAR Data Summary
The following table summarizes hypothetical but representative data for the inhibition of a target enzyme (e.g., fungal CYP51), illustrating the key SAR principles discussed.
| Compound ID | R¹ (at C3 via -S- linker) | R² (at N4) | IC₅₀ (µM) | Fold Improvement (vs. Ref) |
| Ref-1 | -CH₃ | Phenyl | 55.2 | 1.0x |
| SAR-1 | -CH₂-Ph | Phenyl | 12.5 | 4.4x |
| SAR-2 | -CH₂-(4-Cl-Ph) | Phenyl | 1.8 | 30.7x |
| SAR-3 | -CH₂-(4-NO₂-Ph) | Phenyl | 2.1 | 26.3x |
| SAR-4 | -CH₂-(4-Cl-Ph) | Methyl | 9.7 | 5.7x |
| SAR-5 | -CH₂-(4-Cl-Ph) | 4-Cl-Phenyl | 0.9 | 61.3x |
Analysis: The data clearly show that a benzyl group at R¹ (SAR-1 ) is superior to a methyl group (Ref-1 ). Adding an electron-withdrawing chloro group (SAR-2 ) dramatically improves potency. The substituent at N4 also plays a crucial role, with an aryl group being more effective than a small alkyl group (SAR-4 ), and a substituted aryl group (SAR-5 ) providing the highest activity.
Application Protocol 1: Synthesis of a Representative Derivative
This protocol details the synthesis of 4-(4-chlorophenyl)-5-cyclopropyl-3-((4-fluorobenzyl)thio)-4H-1,2,4-triazole , a model compound exhibiting key structural features. The synthesis proceeds via the formation and subsequent cyclization of a thiosemicarbazide intermediate.[9]
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis of 5-cyclopropyl-1,2,4-triazole derivatives.
Step-by-Step Methodology
Materials & Reagents:
-
Cyclopropanecarbohydrazide
-
4-Chlorophenyl isothiocyanate
-
Ethanol (Absolute)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
4-Fluorobenzyl bromide
-
Potassium Carbonate (K₂CO₃, anhydrous)
-
Acetone
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle.
Part A: Synthesis of 4-(4-chlorophenyl)-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Thiosemicarbazide Formation:
-
In a 250 mL round-bottom flask, dissolve cyclopropanecarbohydrazide (10 mmol, 1 eq.) in 50 mL of absolute ethanol.
-
To this stirring solution, add 4-chlorophenyl isothiocyanate (10 mmol, 1 eq.).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
Rationale: This step forms the open-chain thiosemicarbazide precursor. Ethanol is a suitable polar solvent for the reactants.
-
After completion, cool the flask to room temperature. The white precipitate of the thiosemicarbazide intermediate will form. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry in a vacuum oven.
-
-
Base-Mediated Cyclization:
-
Suspend the dried thiosemicarbazide intermediate (8 mmol, 1 eq.) in 40 mL of a 2M aqueous NaOH solution.
-
Heat the mixture to reflux for 5 hours. The solid will dissolve as the reaction proceeds.
-
Rationale: The strong base promotes an intramolecular cyclization via dehydration to form the stable 1,2,4-triazole-3-thione ring.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~5-6. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. This product can be recrystallized from ethanol to yield the pure triazole-thione.
-
Part B: S-Alkylation to Yield the Final Product
-
Reaction Setup:
-
In a 100 mL round-bottom flask, combine the triazole-thione from Part A (5 mmol, 1 eq.), anhydrous potassium carbonate (7.5 mmol, 1.5 eq.), and 30 mL of acetone.
-
To this suspension, add 4-fluorobenzyl bromide (5.5 mmol, 1.1 eq.) dropwise while stirring.
-
Rationale: K₂CO₃ acts as a base to deprotonate the thiol tautomer, forming a thiolate anion which is a potent nucleophile. Acetone is an appropriate polar aprotic solvent for this Sₙ2 reaction.
-
-
Reflux and Isolation:
-
Heat the mixture to reflux for 7 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and wash them with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final pure compound.
-
Application Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol describes a general spectrophotometric method to determine the IC₅₀ value of a synthesized derivative against a model enzyme, such as acetylcholinesterase (AChE), which is relevant for Alzheimer's disease research.[7][10]
Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical in vitro spectrophotometric enzyme inhibition assay.
Step-by-Step Methodology
Principle (Ellman's Method): The enzyme AChE hydrolyzes the substrate acetylthiocholine iodide (ATCI) to produce thiocholine. Thiocholine reacts with the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be quantified by measuring absorbance at 412 nm. An inhibitor will reduce the rate of this color formation.
Materials & Reagents:
-
96-well microplate
-
Microplate reader
-
Phosphate buffer (100 mM, pH 8.0)
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Test compounds and a known inhibitor (e.g., Donepezil) as a positive control
-
DMSO (for dissolving compounds)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in phosphate buffer to achieve final assay concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Prepare working solutions of AChE (0.2 U/mL), ATCI (10 mM), and DTNB (10 mM) in phosphate buffer.
-
-
Assay Plate Setup:
-
Design the plate layout to include blanks, negative controls (enzyme activity without inhibitor), positive controls (with known inhibitor), and wells for each concentration of the test compound.
-
To the appropriate wells, add 140 µL of phosphate buffer.
-
Add 20 µL of the test compound dilution (or buffer for negative control, or known inhibitor for positive control).
-
Add 20 µL of the AChE enzyme solution.
-
Trustworthiness Check: Ensure the final DMSO concentration is below 1% in all wells to avoid solvent interference.
-
-
Pre-incubation:
-
Gently tap the plate to mix and incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add 10 µL of DTNB followed by 10 µL of ATCI to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 412 nm every 60 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (velocity) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] x 100
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Conclusion and Future Perspectives
The 5-cyclopropyl-1,2,4-triazole scaffold is a validated and highly tunable platform for the development of potent enzyme inhibitors. The structure-activity relationships clearly indicate that targeted modifications at the C3-thio and N4 positions are essential for optimizing biological activity. Electron-withdrawing substituents on a C3-benzyl group and aryl moieties at the N4 position are consistently associated with enhanced potency. The protocols provided herein offer robust and reproducible methods for the synthesis and evaluation of novel derivatives. Future work should focus on exploring novel substitutions, investigating the impact of modifying the cyclopropyl ring itself, and performing detailed mechanistic and in vivo studies to translate these promising scaffolds into next-generation therapeutic agents.
References
-
ResearchGate. (2025). Crystal Structure, DFT Theoretical Study and Herbicidal Activity of Novel 1,2,4-Triazole Compound Containing Cyclopropyl Group. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Available at: [Link]
-
ResearchGate. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Available at: [Link]
-
Southern Journal of Research. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]
-
MDPI. (2023). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Available at: [Link]
-
BPAS Journals. (n.d.). 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. Available at: [Link]
-
PubMed. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: [Link]
-
Advances in Microbiology. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Available at: [Link]
-
ResearchGate. (2024). 1,2,4-Triazole bearing compounds with anticancer or anti-inflammatory activities. Available at: [Link]
-
PubMed. (2017). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Available at: [Link]
-
PubMed. (n.d.). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Available at: [Link]
-
PubMed Central (PMC). (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Available at: [Link]
-
Bentham Science. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Available at: [Link]
-
ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Available at: [Link]
-
Ibn Al-Haitham Journal for Pure and Applied Sciences. (2010). Synthesis of 1, 2, 4- Triazole Derivatives And Their Biological Activity Study. Available at: [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]
-
ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Available at: [Link]
-
PubMed. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Available at: [Link]
-
ResearchGate. (n.d.). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles…. Available at: [Link]
-
Pharmacia. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Available at: [Link]
-
ResearchGate. (2012). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bpasjournals.com [bpasjournals.com]
- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 4. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-bromo-5-cyclopropyl-1H-1,2,4-triazole in Agrochemical Research
Introduction: The Potential of a Novel Triazole Moiety in Crop Protection
The 1,2,4-triazole heterocycle is a cornerstone in the development of modern agrochemicals, forming the backbone of numerous successful fungicides, herbicides, and insecticides.[1][2][3][4] These compounds are lauded for their systemic properties, broad-spectrum activity, and high efficacy at low application rates.[5][6] The introduction of a bromine atom and a cyclopropyl group to the 1,2,4-triazole scaffold in the form of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole presents a compelling candidate for novel agrochemical discovery. The bromine can enhance biological activity through halogen bonding and improved lipophilicity, while the cyclopropyl group can increase metabolic stability and target affinity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the potential of this compound as a lead compound in the development of next-generation crop protection agents. The protocols outlined below are designed to be robust and self-validating, enabling a systematic evaluation of its fungicidal, herbicidal, and insecticidal properties.
Section 1: Synthesis of this compound
The synthesis of the title compound is a critical first step. While multiple synthetic routes to 1,2,4-triazoles exist, a reliable method is essential for generating the quantities required for extensive biological screening.[7][8][9] The following protocol is a proposed synthetic route based on established methodologies for creating substituted triazoles.
Protocol 1.1: Two-Step Synthesis from Cyclopropanecarbonyl Chloride
This protocol outlines a two-step process involving the formation of an intermediate acylthiosemicarbazide, followed by cyclization and bromination.
Step 1: Synthesis of N-(cyclopropanecarbonyl)hydrazine-1-carbothioamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.4 g (0.1 mol) of cyclopropanecarbonyl chloride in 100 mL of anhydrous tetrahydrofuran (THF).
-
Addition of Thiosemicarbazide: To the stirred solution, add 9.1 g (0.1 mol) of thiosemicarbazide in one portion.
-
Reaction: Heat the mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TCM).
-
Work-up: After cooling to room temperature, the precipitate is filtered, washed with cold THF, and dried under vacuum to yield the intermediate, N-(cyclopropanecarbonyl)hydrazine-1-carbothioamide.
Step 2: Cyclization and Bromination to this compound
-
Cyclization: Suspend 15.7 g (0.1 mol) of the intermediate from Step 1 in 150 mL of a 2M sodium hydroxide solution. Heat the mixture to reflux for 6 hours.
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 5-6. The resulting precipitate, 5-cyclopropyl-1H-1,2,4-triazole-3-thiol, is filtered, washed with water, and dried.
-
Bromination: To a solution of the thiol intermediate in a suitable solvent like acetic acid, slowly add a brominating agent such as N-bromosuccinimide (NBS) at room temperature. The reaction is monitored by TLC until the starting material is consumed.
-
Purification: The reaction mixture is then poured into water, and the crude product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.
Section 2: Fungicidal Activity Screening
Triazole fungicides are renowned for their mechanism of action, which involves the inhibition of the C14-demethylase enzyme, a key player in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[10][11][12][13] This disruption leads to abnormal fungal growth and death.[12]
Workflow for Fungicidal Screening
Caption: Workflow for fungicidal screening of this compound.
Protocol 2.1: In Vitro Antifungal Assay (Agar Dilution Method)
This initial screen provides a rapid assessment of the compound's intrinsic antifungal activity against a panel of economically important plant pathogenic fungi.
-
Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of this compound in a suitable solvent (e.g., DMSO or acetone).
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50-55°C.
-
Incorporation of Test Compound: Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations of 50, 25, 10, and 1 mg/L. Also, prepare a solvent control and a negative control (no compound).
-
Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the test fungi (e.g., Fusarium graminearum, Botrytis cinerea, Sclerotinia sclerotiorum) in the center of each plate.[5][14]
-
Incubation: Incubate the plates at 25°C for 3-7 days, or until the mycelium in the control plate reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions. Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treatment.
Protocol 2.2: Determination of EC50 Values
For compounds showing significant inhibition in the primary screen, a dose-response assay is performed to determine the half-maximal effective concentration (EC50).
-
Concentration Gradient: Based on the primary screening results, prepare a series of at least six concentrations of the test compound that bracket the estimated 50% inhibition level.
-
Assay Execution: Repeat the agar dilution method as described in Protocol 2.1 with the new concentration range.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Use probit analysis or a similar statistical method to calculate the EC50 value.
| Target Pathogen | Commercial Standard (EC50 in mg/L) | This compound (Hypothetical EC50 in mg/L) |
| Fusarium graminearum | Tebuconazole (0.5 - 2.0) | 1.5 |
| Botrytis cinerea | Difenoconazole (0.1 - 0.5)[5] | 0.8 |
| Sclerotinia sclerotiorum | Propiconazole (1.0 - 5.0) | 3.2 |
Protocol 2.3: In Vivo Greenhouse Trials
In vivo testing is crucial to evaluate the compound's efficacy under more realistic conditions, including its ability to be absorbed and translocated within the plant.
-
Plant Material: Use healthy, uniformly grown seedlings of a susceptible host plant (e.g., wheat for Fusarium, tomato for Botrytis).
-
Compound Formulation: Prepare a sprayable formulation of the test compound with a suitable surfactant.
-
Preventative Application: Spray the plants with different concentrations of the formulated compound. After 24 hours, inoculate the plants with a spore suspension of the target pathogen.
-
Curative Application: Inoculate the plants with the pathogen. After 24-48 hours, when early signs of infection may be present, spray the plants with the test compound.
-
Controls: Include a negative control (water/surfactant spray) and a positive control (a commercial fungicide).
-
Incubation: Maintain the plants in a greenhouse with appropriate conditions for disease development.
-
Disease Assessment: After a set period (e.g., 7-14 days), assess the disease severity using a standardized rating scale.
Section 3: Herbicidal Activity Screening
While many 1,2,4-triazoles are known for their fungicidal properties, some derivatives have also shown potent herbicidal activity.[15][16][17][18] The screening process for herbicides involves evaluating both pre- and post-emergence activity against a range of monocot and dicot weeds.
Workflow for Herbicidal Screening
Caption: Workflow for herbicidal screening of this compound.
Protocol 3.1: Pre-emergence Herbicidal Assay
This assay assesses the compound's ability to inhibit weed seed germination and seedling emergence.
-
Test Species: Select a range of common weed species, including both monocots (e.g., Echinochloa crus-galli) and dicots (e.g., Brassica napus).[18]
-
Planting: Fill small pots with a standard soil mix and sow a known number of seeds of each test species.
-
Application: Apply the test compound as a soil drench at various rates (e.g., 100, 250, 500 g a.i./ha).
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled conditions.
-
Assessment: After 14-21 days, count the number of emerged seedlings and assess their vigor (e.g., stunting, chlorosis, necrosis) compared to an untreated control.
Protocol 3.2: Post-emergence Herbicidal Assay
This assay evaluates the compound's effectiveness on established weeds.
-
Plant Growth: Grow the selected weed species in pots until they reach the 2-4 leaf stage.
-
Application: Apply the test compound as a foliar spray at various rates.
-
Assessment: After 14-21 days, visually assess the percentage of weed control based on symptoms like chlorosis, necrosis, and plant death, relative to an untreated control.
| Weed Species | Application Type | Commercial Standard (Control %) | This compound (Hypothetical Control % at 500 g/ha) |
| Echinochloa crus-galli | Pre-emergence | Pendimethalin (95%) | 85% |
| Brassica napus | Pre-emergence | Metazachlor (90%) | 80% |
| Echinochloa crus-galli | Post-emergence | Glyphosate (100%)[16] | 75% |
| Brassica napus | Post-emergence | Glyphosate (100%)[16] | 70% |
Section 4: Insecticidal Activity Screening
Derivatives of 1,2,4-triazole have also been reported to possess insecticidal properties, making this an important area of investigation.[19][20][21][22] Screening should target key agricultural pests with different feeding mechanisms.
Protocol 4.1: Contact and Ingestion Bioassays
These assays determine the compound's toxicity to insects through direct contact or ingestion.
-
Test Insects: Select representative insect pests such as aphids (Myzus persicae), armyworms (Spodoptera frugiperda), and spider mites (Tetranychus urticae).[22]
-
Contact Assay (Leaf Dip):
-
Prepare serial dilutions of the test compound.
-
Dip leaves of the host plant into the solutions and allow them to air dry.
-
Place the treated leaves in a Petri dish with a known number of insects.
-
Assess mortality after 24, 48, and 72 hours.
-
-
Ingestion Assay (Artificial Diet):
-
Incorporate the test compound into the artificial diet of the target insect at various concentrations.
-
Place a known number of larvae onto the treated diet.
-
Monitor for mortality and any developmental effects (e.g., failure to molt).
-
Section 5: Safety and Toxicological Considerations
Early-stage assessment of potential toxicity is crucial in agrochemical development. In vitro methods can provide valuable preliminary data and help prioritize compounds for further testing.[23][24][25][26]
Protocol 5.1: Preliminary Cytotoxicity Assay
A simple in vitro assay using a mammalian cell line can provide an initial indication of cytotoxicity.
-
Cell Line: Use a common cell line such as human embryonic kidney cells (HEK293) or Chinese hamster ovary (CHO) cells.
-
Exposure: Expose the cells to a range of concentrations of this compound for 24 hours.
-
Viability Assay: Use a standard cell viability assay, such as the MTT or MTS assay, to determine the concentration that causes a 50% reduction in cell viability (IC50).
Conclusion
This compound represents a promising starting point for the development of a novel agrochemical. The protocols detailed in these application notes provide a structured and scientifically rigorous framework for evaluating its potential as a fungicide, herbicide, or insecticide. A thorough investigation, guided by these methodologies, will elucidate the full potential of this compound and its derivatives in addressing the ongoing challenges of global food security.
References
-
Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. Molecular Diversity, 26(4), 2149–2158. [Link]
-
Synthesis, Spectral Analysis, and Insecticidal Activity of 1,2,3-Triazole Derivatives. Russian Journal of General Chemistry, 92(11), 2345–2352. [Link]
-
Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. Journal of Heterocyclic Chemistry, 57(5), 2110-2117. [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. Journal of Fungi, 9(11), 1123. [Link]
-
Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Journal of Agricultural and Food Chemistry, 72(1), 1-20. [Link]
-
The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Research Journal of Pharmacy and Technology, 14(10), 5586-5590. [Link]
-
Synthesis and Pesticidal Activities of Some New Substituted 1,2,4-Triazoles and Their Derivatives. Bioscience, Biotechnology, and Biochemistry, 41(7), 1426-1432. [Link]
-
Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 20(1), 1599-1612. [Link]
-
Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. Journal of Agricultural and Food Chemistry, 63(48), 10445-10452. [Link]
-
Advances in synthetic approach to and antifungal activity of triazoles. RSC Advances, 5(67), 54343-54373. [Link]
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 922. [Link]
-
Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. Journal of Agricultural and Food Chemistry, 56(11), 4126-4131. [Link]
-
Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules, 25(24), 5898. [Link]
-
Synthesis and Insecticidal Activity of Tetrazole-Linked Triazole Derivatives. Journal of Heterocyclic Chemistry, 57(11), 3894-3902. [Link]
-
1,2,4-Triazole Supplier. Multichem. [Link]
-
The Chemical Backbone: Understanding 1,2,4-Triazole as a Pesticide Intermediate. Ningbo Inno Pharmchem Co., Ltd.[Link]
-
Synthesis and Anti-insect Activity of Triazole-Containing Amide Derivatives. Journal of Agricultural and Food Chemistry, 73(2), 543-553. [Link]
-
Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 835-840. [Link]
-
Fungicides: Triazoles. Iowa State University Extension and Outreach. [Link]
-
Examples of 1H-1,2,4-triazole-based agrochemicals. ResearchGate. [Link]
-
Pesticide Testing Using the In Vitro Approach. IML Testing & Research. [Link]
-
Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Toxins, 13(4), 241. [Link]
-
In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project. Environmental Health Perspectives, 118(4), 485-492. [Link]
-
The effect of triazole fungicide. Natursim Science Co., Ltd.[Link]
-
In Vitro Models for Screening Potential Agricultural Neurotoxicants. United States Department of Agriculture. [Link]
-
Discover the power of Cyproconazole, a versatile triazole fungicide. YouTube. [Link]
-
Fungicide Chemistry Mode of Action. YouTube. [Link]
-
Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. ChemSafetyPro.COM. [Link]
-
In-vivo cytogenetics. Pesticide Registration Toolkit. [Link]
-
Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. Semantic Scholar. [Link]
-
Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 88(5), 1491-1502. [Link]
-
Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. ResearchGate. [Link]
-
3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole. PubChem. [Link]
- Triazole compound and use thereof in agriculture.
-
synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]
-
Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 24(18), 3290. [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(11), 1773-1785. [Link]
-
1,2,4-triazoles (including Hydrogenated) Patents and Patent Applications. USPTO. [Link]
- Process for producing 1h-1,2,4-triazole.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988137. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. 1,2,4-Triazole Dealer and Distributor | 1,2,4-Triazole Supplier | 1,2,4-Triazole Stockist | 1,2,4-Triazole Importers [multichemindia.com]
- 3. nbinno.com [nbinno.com]
- 4. arkema.com [arkema.com]
- 5. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 7. isres.org [isres.org]
- 8. ijsr.net [ijsr.net]
- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [dr.lib.iastate.edu]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Spectral Analysis, and Insecticidal Activity of 1,2,3-Triazole Derivatives - ProQuest [proquest.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Pesticide Testing Using the In Vitro Approach - IML Testing & Research [imlresearch.com]
- 24. In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro Models for Screening Potential Agricultural Neurotoxicants | National Agricultural Library [nal.usda.gov]
- 26. chemsafetypro.com [chemsafetypro.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during this specific synthesis. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to optimize your reaction conditions for higher yields and purity.
I. Synthetic Overview: The Path to this compound
The most common and reliable synthetic route to this compound involves a two-step process. First, the precursor, 3-amino-5-cyclopropyl-1H-1,2,4-triazole, is synthesized. This is typically achieved through the condensation of aminoguanidine with a cyclopropyl-containing carboxylic acid or its derivative.[1] The subsequent and more critical step is the conversion of the amino group to a bromo group via a Sandmeyer-type reaction.[2][3] This involves the diazotization of the amino-triazole followed by a copper(I) bromide-catalyzed displacement of the diazonium group.
Below is a general workflow diagram illustrating this synthetic pathway.
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, providing explanations grounded in chemical principles.
Q1: What are the critical parameters for the synthesis of the 3-amino-5-cyclopropyl-1H-1,2,4-triazole precursor?
A1: The successful synthesis of the amino-triazole precursor hinges on several factors. Microwave-assisted synthesis can often improve yields and significantly reduce reaction times.[1] Key parameters to control are:
-
Purity of Starting Materials: Ensure that the cyclopropyl carboxylic acid (or its ester/amide derivative) and aminoguanidine are of high purity. Impurities can lead to side reactions and complicate purification.
-
Reaction Temperature and Time: The condensation and cyclization to form the triazole ring often require elevated temperatures. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent decomposition.
-
Stoichiometry: A slight excess of one reagent may be beneficial, but this should be determined empirically for your specific setup.
Q2: Why is the Sandmeyer reaction the preferred method for brominating the amino-triazole?
A2: The Sandmeyer reaction is a robust and widely used method for converting aromatic and heteroaromatic amines to halides.[2][3] Its advantages in this context include:
-
High Regioselectivity: The reaction specifically targets the amino group, preventing bromination at other positions on the triazole or cyclopropyl rings.
-
Good to Excellent Yields: When optimized, the Sandmeyer reaction can provide high yields of the desired bromo-triazole.
-
Readily Available Reagents: The reagents required (sodium nitrite, hydrobromic acid, and copper(I) bromide) are common laboratory chemicals.
Q3: Can I use other brominating agents instead of the Sandmeyer reaction?
A3: While other brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) are commonly used for electrophilic aromatic substitution, they are generally not suitable for this transformation. The 1,2,4-triazole ring is relatively electron-deficient, making direct electrophilic halogenation challenging.[4] Furthermore, these reagents lack the regioselectivity of the Sandmeyer reaction and could lead to a mixture of products or no reaction at all. In some cases, harsh conditions with bromine can even lead to cleavage of the carbon-sulfur bond in related thiol compounds, suggesting potential ring instability with strong oxidizing brominating agents.[5]
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
Problem 1: Low or No Yield of this compound
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Diazotization | The diazonium salt is the key intermediate. Its formation is highly temperature-dependent and requires a sufficiently acidic medium. | Maintain a low temperature (0-5 °C) during the addition of sodium nitrite. Ensure a stoichiometric excess of hydrobromic acid. |
| Decomposition of the Diazonium Salt | Diazonium salts are often unstable at higher temperatures and can decompose back to the starting amine or undergo other side reactions. | Use the diazonium salt immediately after its formation in the subsequent Sandmeyer step. Do not let the reaction mixture warm up. |
| Inactive Copper(I) Bromide Catalyst | Copper(I) can be oxidized to copper(II) over time, which is less effective in the Sandmeyer reaction. | Use freshly purchased or properly stored CuBr. If in doubt, consider preparing it fresh. |
| Poor Nucleophilic Displacement | The displacement of the diazonium group by bromide is the final step. Insufficient bromide concentration or catalyst activity can hinder this. | Ensure an adequate concentration of CuBr. The reaction may require gentle warming after the addition of the diazonium salt, but this should be carefully monitored to prevent decomposition. |
Problem 2: Formation of Significant Impurities
| Potential Cause | Explanation | Recommended Solution |
| Phenolic Byproducts | If the diazonium salt reacts with water instead of bromide, it can form the corresponding hydroxyl-triazole. | Maintain a high concentration of bromide ions in the reaction mixture. Ensure anhydrous conditions where possible, although the diazotization is aqueous. |
| Azo Coupling | The diazonium salt can react with the starting amino-triazole or other electron-rich species to form colored azo compounds. | Add the sodium nitrite solution slowly to the acidic solution of the amine to keep the concentration of free amine low. Ensure a low reaction temperature. |
| Unreacted Starting Material | Incomplete conversion of the amino-triazole. | Re-evaluate the stoichiometry of the diazotizing agent (NaNO₂) and the reaction time. Monitor the reaction by TLC to confirm the disappearance of the starting material. |
The following troubleshooting decision tree can help guide your optimization process:
Caption: A decision tree for troubleshooting common synthesis issues.
IV. Experimental Protocols
Protocol 1: Synthesis of 3-amino-5-cyclopropyl-1H-1,2,4-triazole
This protocol is a general guideline and may require optimization.
-
To a solution of cyclopropanecarboxylic acid (1.0 eq) in a suitable solvent (e.g., pyridine), add aminoguanidine hydrochloride (1.1 eq).
-
Heat the mixture under reflux for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure amino-triazole.
Protocol 2: Sandmeyer Bromination
-
Dissolve 3-amino-5-cyclopropyl-1H-1,2,4-triazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3-4 eq).
-
Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1-1.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2-1.5 eq) in aqueous HBr and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours, or until nitrogen evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
V. Purification Strategies
Q: How should I purify the final this compound?
A: Column chromatography is the most effective method for purifying the final product.[6]
-
Stationary Phase: Silica gel is typically used.
-
Eluent System: A gradient of ethyl acetate in hexane is a good starting point. The optimal polarity should be determined by preliminary TLC analysis.[6]
-
Troubleshooting Chromatography:
-
Poor Separation: If the product and impurities have similar Rf values, try a less polar solvent system and a longer column.
-
Streaking/Tailing on TLC: This may indicate that your compound is acidic or basic. Adding a small amount of a modifier to the eluent, such as acetic acid (for acidic compounds) or triethylamine (for basic compounds), can improve peak shape.[6]
-
VI. References
-
Yang, B., Zou, M. C., Chen, F., & Fan, K. J. (2015). CuBr-Catalyzed Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles Through Cycloaddition of Azides to Alkenes. Synthetic Communications, 45(3), 337-344. Retrieved from [Link]
-
Gong, Y., Wang, Y., Zhang, Y., & Wang, J. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988483. Retrieved from [Link]
-
Gong, Y., Wang, Y., Zhang, Y., & Wang, J. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Retrieved from [Link]
-
Gong, Y., Wang, Y., Zhang, Y., & Wang, J. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of 3-Azido-5-amino-1,2,4-triazole. Retrieved from [Link]
-
ISRES Publishing. (2022). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1963). IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. Retrieved from [Link]
-
McGrory, R., Faggyas, R. J., & Sutherland, A. (2021). One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. Organic & Biomolecular Chemistry, 19(26), 5858-5863. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 7(57), 35835-35844. Retrieved from [Link]
-
Albericio, F., & Kruger, H. G. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. ACS Combinatorial Science, 11(2), 146-149. Retrieved from [Link]
-
Krasavin, M. (2018). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 23(11), 2953. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (2007). Catalytic Sandmeyer Bromination. Retrieved from [Link]
-
Google Patents. (1981). US4269987A - Purification of triazoles. Retrieved from
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Retrieved from [Link]
-
MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
MDPI. (2019). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). 3-amino-1h-1;2;4-triazole for synthesis. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will explore the underlying chemical principles, troubleshoot common issues, and provide validated protocols to enhance the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for this compound.
Q1: What is the most common and efficient synthetic route to this compound?
The most prevalent and reliable method is a two-stage process. The first stage involves the construction of the 1,2,4-triazole ring to form the precursor, 3-amino-5-cyclopropyl-1H-1,2,4-triazole.[1][2] The second stage is the conversion of the 3-amino group to a 3-bromo group via a Sandmeyer reaction.[3][4] This sequence is favored because direct bromination of an unsubstituted C-H bond on the triazole ring is challenging due to the ring's electron-deficient nature.[5]
Q2: Why is the Sandmeyer reaction the preferred method for introducing the bromine atom?
The Sandmeyer reaction is a robust and well-established method for converting an aromatic or heteroaromatic amino group into a halide via a diazonium salt intermediate.[3][6] This transformation allows for the installation of a bromine atom in a position that is not amenable to direct electrophilic halogenation.[7] The process involves diazotization of the 3-amino-1,2,4-triazole with a nitrite source (like NaNO₂) in an acidic medium, followed by the introduction of a copper(I) bromide catalyst to facilitate the substitution of the diazonium group (-N₂⁺) with a bromide ion.[8]
Q3: How stable is the cyclopropyl group during the synthesis, particularly under the acidic and potentially radical conditions of the Sandmeyer reaction?
The cyclopropyl group is a strained three-membered ring, which makes it susceptible to ring-opening under certain harsh conditions, such as high acid concentrations or the presence of radicals.[9][10] However, under carefully controlled Sandmeyer conditions (e.g., low temperatures of 0-5 °C), the cyclopropyl ring is generally stable. The high stability of the adjacent cyclopropylmethyl-like carbocation or radical intermediate can sometimes favor ring integrity.[11] Nevertheless, aggressive reaction conditions, such as elevated temperatures or excess acid, can lead to the formation of ring-opened byproducts.[12]
Part 2: Troubleshooting Guide - Common Byproducts & Solutions
This section provides a detailed, issue-based guide to identifying and mitigating the formation of common impurities during the synthesis.
Issue 1: Presence of a Hydroxylated Impurity
Symptom: You observe a significant impurity in your crude product with a mass corresponding to the replacement of -Br with -OH (M+H⁺ for C₅H₇N₃O).
Q: What is this byproduct and why does it form?
A: This impurity is 3-hydroxy-5-cyclopropyl-1H-1,2,4-triazole . It is the most common byproduct of this Sandmeyer reaction.[3] It forms when the intermediate aryl diazonium salt is attacked by water, which acts as a nucleophile, instead of the intended bromide ion.[8] This reaction is competitive with the desired bromination and is often promoted by higher temperatures or insufficient concentration of the copper(I) bromide reagent.
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature strictly between 0 °C and 5 °C during both the diazotization and the copper-catalyzed decomposition steps. Even a slight increase in temperature can significantly accelerate the rate of hydrolysis.
-
Reagent Stoichiometry: Ensure that the copper(I) bromide is used in sufficient catalytic or stoichiometric amounts as required by your specific protocol. A higher concentration of the Cu(I) species can accelerate the desired radical-nucleophilic substitution pathway over the competing hydrolysis.[4]
-
Minimize Water: While the reaction is run in an aqueous acidic medium, avoid introducing extraneous water. Ensure reagents are added as concentrated solutions where possible.
Issue 2: Incomplete Conversion and Presence of Starting Material
Symptom: Your final product is contaminated with a significant amount of the starting material, 3-amino-5-cyclopropyl-1H-1,2,4-triazole.
Q: What are the primary causes of incomplete conversion?
A: Incomplete conversion stems from two main sources: inefficient diazotization of the amino group or a stalled Sandmeyer reaction.
-
Inefficient Diazotization: The formation of the diazonium salt is critical. If the sodium nitrite is added too quickly, at too high a temperature, or if the acidic conditions are insufficient, nitrous acid can decompose before it reacts completely with the amine.
-
Incomplete Sandmeyer Reaction: The decomposition of the diazonium salt to form the C-Br bond may not go to completion if the copper catalyst is inactive or used in an insufficient amount.
Troubleshooting Steps:
-
Diazotization Protocol: Add the aqueous solution of sodium nitrite (NaNO₂) slowly and dropwise to the acidic solution of the aminotriazole, keeping the internal temperature below 5 °C. This ensures the nitrous acid is consumed as it is formed.[13]
-
Acid Concentration: Use a sufficient excess of acid (e.g., HBr) to ensure the aminotriazole is fully protonated and to maintain a low pH for the stabilization of the diazonium salt.
-
Catalyst Quality: Use freshly prepared or high-purity copper(I) bromide. The Cu(I) oxidation state is crucial for the single-electron transfer that initiates the radical mechanism.[3][6]
Issue 3: Formation of a De-aminated (Protodeazotized) Byproduct
Symptom: You detect an impurity with a mass corresponding to the target molecule minus the bromine atom (M+H⁺ for C₅H₇N₃), which is 5-cyclopropyl-1H-1,2,4-triazole .
Q: How is this "hydro-de-bromination" byproduct formed?
A: This is a result of protodeazotization , where the diazonium group is replaced by a hydrogen atom. In the radical mechanism of the Sandmeyer reaction, an aryl radical intermediate is formed.[3] If this radical abstracts a hydrogen atom from the solvent or another molecule in the reaction mixture before it can react with the bromide from the copper species, the de-aminated product is formed.[8]
Troubleshooting Steps:
-
Solvent Choice: While aqueous media are standard, ensure that organic co-solvents (if used) are not efficient hydrogen atom donors.
-
Maximize Bromide Source: Ensure a high concentration of active Cu(II)Br₂ (formed after the initial electron transfer) is available to trap the aryl radical efficiently. This circles back to using a sufficient quantity of high-quality Cu(I)Br.[4]
Part 3: Data Summary & Experimental Protocols
Table 1: Common Byproducts and Their Characteristics
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Common m/z [M+H]⁺ | Key 1H NMR Feature |
| 3-amino-5-cyclopropyl-1H-1,2,4-triazole (Starting Material) | C₅H₈N₄ | 124.14 | 125.1 | Presence of a broad -NH₂ signal. |
| 3-hydroxy-5-cyclopropyl-1H-1,2,4-triazole | C₅H₇N₃O | 125.13 | 126.1 | Absence of -Br, presence of a broad -OH signal. |
| 5-cyclopropyl-1H-1,2,4-triazole | C₅H₇N₃ | 109.13 | 110.1 | A new signal for the C3-H proton on the triazole ring. |
Protocol 1: Synthesis of 3-amino-5-cyclopropyl-1H-1,2,4-triazole [1]
This protocol is based on the condensation of a carboxylic acid with aminoguanidine.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add cyclopropanecarboxylic acid (1.0 eq) and aminoguanidine bicarbonate (1.05 eq).
-
Solvent: Add a suitable high-boiling solvent like n-butanol or use neat conditions with an acid catalyst (e.g., a catalytic amount of sulfuric acid).
-
Reaction: Heat the mixture to reflux (typically 120-150 °C) for 12-24 hours. Water will be evolved during the reaction. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure aminotriazole.
Protocol 2: Sandmeyer Bromination of 3-amino-5-cyclopropyl-1H-1,2,4-triazole [3][4]
-
Dissolution: In a three-necked flask equipped with a thermometer and a dropping funnel, dissolve 3-amino-5-cyclopropyl-1H-1,2,4-triazole (1.0 eq) in 48% hydrobromic acid (HBr, ~4-5 eq) at room temperature.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30-45 minutes at this temperature after the addition is complete.
-
Catalyst Addition: In a separate flask, prepare a solution or slurry of copper(I) bromide (CuBr, ~1.2 eq) in 48% HBr. Cool this mixture to 0 °C.
-
Sandmeyer Reaction: Add the cold diazonium salt solution slowly to the stirred CuBr slurry. Vigorous evolution of nitrogen gas will be observed.
-
Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate or ammonium hydroxide to neutralize the excess acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 4: Visualization of Key Processes
Diagram 1: Overall Synthetic Workflow
Caption: High-level workflow for the two-stage synthesis.
Diagram 2: Formation of Major Byproducts from Diazonium Intermediate
Caption: Competing pathways leading to product and byproducts.
Diagram 3: Troubleshooting Decision Tree
Caption: A logical guide for troubleshooting common impurities.
References
-
Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). A highly regioselective one-pot process provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles. Journal of Organic Chemistry, 76(4), 1177–1179. [Link]
-
Zhang, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987813. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]
-
Gawande, N. G., et al. (2023). Recent Developments Towards the Synthesis of Triazoles. Chemistry & Biodiversity. (ResearchGate provides access to a diagram from this source). [Link]
-
Koldobskii, G. I., & Ivanova, S. E. (2015). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 20(10), 19354-19365. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Ullah, F., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16, 2595–2627. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Dolzhenko, A. V., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 7(64), 40359-40368. [Link]
-
Wikipedia. (n.d.). Cyclopropyl group. [Link]
-
Xu, Y., et al. (2010). An Efficient Methodology for the Preparation of 3-Amino-1,2,4-triazoles. Organic Letters, 12(4), 868–871. [Link]
-
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?[Link]
-
O'Connor, D. E. (1968). The Reaction of N-Bromosuccinimide and Bromine with Alkylcyclopropanes. Journal of Organic Chemistry, 33(5), 1991-1995. (As referenced in a thesis on high-temperature bromination). [Link]
-
Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry, 89, 103017. [Link]
-
Moody, C. J., & Rees, C. W. (2021). One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. Organic & Biomolecular Chemistry, 19(25), 5543-5546. [Link]
Sources
- 1. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids | MDPI [mdpi.com]
- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 10. open.metu.edu.tr [open.metu.edu.tr]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One-pot synthesis of N -substituted benzannulated triazoles via stable arene diazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00968K [pubs.rsc.org]
Technical Support Center: Purification of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole by Recrystallization
Welcome to the Technical Support Center for the purification of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important heterocyclic compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure you can achieve the highest purity for your compound.
Introduction to the Purification Challenge
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of various pharmaceutical agents. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.
This guide will walk you through the principles of selecting an appropriate solvent, a detailed recrystallization protocol, and a comprehensive troubleshooting section to address common issues encountered during the purification of this compound.
Understanding the Compound: Physicochemical Properties
Before diving into the purification protocol, it is essential to understand the physicochemical properties of this compound. While specific experimental data for this exact compound is not widely published, we can infer its properties from closely related analogs and general principles of heterocyclic chemistry.
The presence of the bromine atom and the triazole ring suggests a moderate polarity. The cyclopropyl group adds a nonpolar character to the molecule. This amphiphilic nature can make solvent selection for recrystallization a nuanced process. The triazole ring also allows for hydrogen bonding, which will influence its solubility in protic solvents.
PART 1: The Recrystallization Workflow: A Step-by-Step Guide
This section provides a detailed protocol for the recrystallization of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Diagram of the Recrystallization Workflow
Caption: A visual representation of the key stages in the recrystallization process.
Experimental Protocol: Single Solvent Recrystallization
This protocol is a starting point and may require optimization based on the specific impurities present in your crude material.
1. Solvent Selection:
-
The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Recommended starting solvents to test: Isopropanol, ethanol, acetonitrile, or a mixture of ethanol and water.
-
Procedure for solvent testing:
-
Place a small amount of the crude solid (approx. 20-30 mg) into a small test tube.
-
Add the test solvent dropwise at room temperature. If the solid dissolves readily, the solvent is likely too good and will result in poor recovery.
-
If the solid is insoluble at room temperature, gently heat the test tube. If the solid dissolves completely upon heating, the solvent is a good candidate.
-
Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
-
2. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum amount of solvent to ensure good recovery.
3. Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl.
-
Caution: Do not add charcoal to a boiling solution as it can cause bumping.
4. Hot Filtration (if necessary):
-
If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. This should be done quickly to prevent premature crystallization in the funnel. Use a pre-heated funnel and fluted filter paper.
5. Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
7. Drying:
PART 2: Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. A common method for the synthesis of 1,2,4-triazoles involves the cyclization of intermediates derived from carboxylic acids and hydrazines[2][3]. For a bromo-substituted triazole, impurities could include:
-
Unreacted starting materials: Such as 3-cyclopropyl-1H-1,2,4-triazole.
-
Over-brominated or under-brominated species: If a brominating agent is used.
-
Positional isomers: Depending on the synthetic strategy, isomers of the triazole could be formed[3].
-
Byproducts from side reactions: These will be specific to the reagents and conditions used.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.
-
Solution 1: Reheat and Cool Slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
Solution 2: Use a Different Solvent: The chosen solvent may not be appropriate. Select a solvent with a lower boiling point.
-
Solution 3: Mixed Solvent System: If a single solvent is problematic, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is insoluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then add a few drops of the "good" solvent to clarify the solution before cooling.
Q3: I have a very low yield after recrystallization. How can I improve it?
A3: Low yield is a common problem in recrystallization. The primary causes are:
-
Using too much solvent: This is the most common reason. A significant portion of your product will remain dissolved in the mother liquor. To recover more product, you can evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals.
-
The compound is too soluble in the chosen solvent: Even at low temperatures, a significant amount of the product may remain in solution. A different solvent or a mixed-solvent system may be necessary.
-
Premature crystallization during hot filtration: If you performed a hot filtration, your product may have crystallized on the filter paper or in the funnel stem. Ensure your filtration apparatus is pre-heated.
Troubleshooting Matrix
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling | - Not enough compound is present.- The solution is not saturated (too much solvent used).- The solution is supersaturated. | - Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Crystals are colored | - Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. |
| Melting point of recrystallized product is not sharp or is lower than expected | - The product is still impure.- The product is wet with solvent. | - Repeat the recrystallization, ensuring slow cooling.- Ensure the product is thoroughly dried under vacuum. |
PART 3: Data Presentation & References
Table 1: Recommended Solvents for Recrystallization of this compound
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Isopropanol | 82.6 | Polar Protic | Good starting point for many heterocyclic compounds. |
| Ethanol | 78.37 | Polar Protic | Similar to isopropanol, often used for triazole recrystallization. |
| Acetonitrile | 81.6 | Polar Aprotic | Can be effective if protic solvents lead to poor recovery. |
| Toluene | 110.6 | Nonpolar | May be useful in a mixed solvent system with a more polar solvent. |
| Water | 100 | Very Polar | Likely to be a poor solvent on its own, but can be used as an anti-solvent with ethanol or isopropanol. |
References
-
PubChem. 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole. National Center for Biotechnology Information. [Link]
-
Chemchart. 3-bromo-5-cyclopropyl-1,2,4-oxadiazole (121562-08-1). [Link]
-
Wikipedia. 1,2,4-Triazole. [Link]
-
National Institutes of Health. A mild protocol for efficient preparation of functional molecules containing triazole. [Link]
-
National Institutes of Health. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
ResearchGate. Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. [Link]
- Google Patents.
-
International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF SOME 3-(2-(5- PHENYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL)-2H- CHROMEN-2-ONES, USING CLICK REACTION. [Link]
-
Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. [Link]
-
Beilstein Journals. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. [Link]
-
Semantic Scholar. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. [Link]
-
National Institutes of Health. Rejuvenating the[1][4][5]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. [Link]
-
MDPI. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. [Link]
-
ScienceOpen. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl). [Link]
Sources
- 1. 3-bromo-5-cyclopropyl-1,2,4-oxadiazole (121562-08-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole | C6H8BrN3 | CID 71204291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound,(CAS# 82767-64-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
Technical Support Center: Recrystallization of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole
This technical guide provides a comprehensive framework for selecting an appropriate recrystallization solvent for 3-bromo-5-cyclopropyl-1H-1,2,4-triazole (CAS: 82767-64-4). The content is structured to empower researchers, scientists, and drug development professionals with the foundational principles, a practical experimental workflow, and robust troubleshooting strategies to achieve high-purity crystalline material.
Frequently Asked Questions (FAQs)
Q1: What is the ideal recrystallization solvent for this compound?
While there is no universally "perfect" solvent without experimental validation, an ideal solvent for this compound will exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of the boiling solvent.
-
Low solubility at low temperatures: Upon cooling, the compound's solubility should decrease significantly, promoting the formation of pure crystals.
-
Inertness: The solvent must not react with the triazole.
-
Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient solubility gradient, but not so high as to make solvent removal difficult or risk decomposition of the compound.
-
Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).[1][2]
Based on the structure of this compound, which contains a polar triazole ring capable of hydrogen bonding, polar protic solvents are excellent starting points for screening.[3] Literature on the recrystallization of similar substituted 1,2,4-triazoles frequently reports the successful use of ethanol .
Q2: How does the chemical structure of this compound influence solvent choice?
The structure of your compound provides key insights into its probable solubility:
-
1,2,4-Triazole Ring: This heterocyclic moiety is polar and contains nitrogen atoms that can act as hydrogen bond acceptors, and an N-H group that can act as a hydrogen bond donor.[3][4] This suggests solubility in polar solvents.
-
Cyclopropyl Group: This is a nonpolar, aliphatic substituent.
-
Bromo Group: The bromine atom adds to the molecular weight and has some polarizability.
The overall polarity will be a balance of these features. The principle of "like dissolves like" suggests that solvents with moderate to high polarity should be effective. The hydrogen bonding capability is a critical factor, making alcohols and water potential candidates.[3]
Q3: What should I do if a single solvent is not effective?
If no single solvent provides the desired solubility profile, a mixed-solvent system (solvent-antisolvent) is a powerful alternative.[1] This typically involves:
-
Dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly adding a miscible "poor" solvent (the antisolvent, in which the compound is insoluble) until the solution becomes turbid (cloudy).
-
Adding a small amount of the "good" solvent back into the hot solution until it becomes clear again.
-
Allowing the solution to cool slowly.
A common and effective mixed-solvent system for compounds of intermediate polarity is ethanol/water.
Experimental Protocol: Systematic Solvent Screening
This protocol outlines a small-scale, systematic approach to identify the optimal recrystallization solvent for this compound.
Materials:
-
Crude this compound (~100 mg)
-
A selection of solvents with varying polarities (see Table 1)
-
Small test tubes or vials
-
Hot plate or heating block
-
Pasteur pipettes
-
Glass stirring rod
Procedure:
-
Preparation: Place approximately 10-20 mg of the crude compound into several separate test tubes.
-
Room Temperature Solubility Test: To each test tube, add a potential solvent dropwise (e.g., 0.5 mL) and stir or vortex. Observe if the solid dissolves completely at room temperature.
-
Interpretation: If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery. Set this solvent aside.
-
-
Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the solvent until the solid just dissolves.
-
Interpretation: An ideal solvent will dissolve the compound completely near its boiling point in a reasonable volume. If a very large volume of solvent is required, its utility for recrystallization is low.
-
-
Cooling and Crystallization: Once dissolved, allow the solution to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod just below the meniscus. Subsequently, cool the test tube in an ice-water bath.
-
Interpretation: The formation of a significant amount of crystalline precipitate upon cooling indicates a promising solvent.
-
-
Evaluation: Assess the quality and quantity of the crystals formed. The best solvent will provide a high yield of well-formed crystals.
Table 1: Suggested Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | May be a good solvent if the compound is sufficiently polar. |
| Ethanol | High | 78 | A very common and often effective solvent for triazoles. A strong first choice. |
| Methanol | High | 65 | Similar to ethanol, but its lower boiling point may be advantageous. |
| Isopropanol | Medium-High | 82 | Another good alcoholic solvent to try. |
| Acetonitrile | Medium-High | 82 | A polar aprotic solvent. |
| Ethyl Acetate | Medium | 77 | A less polar option. Could be useful in a mixed-solvent system. |
| Toluene | Low | 111 | A nonpolar solvent. Unlikely to be a good single solvent but could be an antisolvent. |
| Heptane/Hexane | Low | 98/69 | Nonpolar solvents. Primarily useful as antisolvents. |
Troubleshooting Guide
Issue: The compound "oils out" instead of forming crystals.
-
Cause: The solution is supersaturated, and the compound's melting point is lower than the temperature at which it precipitates.
-
Solution 1: Add More Solvent. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[2]
-
Solution 2: Lower the Cooling Temperature. Use a solvent with a lower boiling point.
-
Solution 3: Modify the Solvent System. If using a mixed-solvent system, try altering the ratio of the solvent to the antisolvent.
Issue: No crystals form upon cooling.
-
Cause 1: Too much solvent was used. The solution is not saturated enough for crystals to form.
-
Cause 2: The solution is supersaturated. Crystal nucleation has not initiated.
-
Solution 1: Scratching. Gently scratch the inner surface of the flask with a glass rod to create nucleation sites.[5][6]
-
Solution 2: Seeding. Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.[6]
-
Solution 3: Deep Cooling. Cool the solution in an ice/salt bath or freezer, but be aware that rapid cooling can lead to smaller, less pure crystals.
-
Issue: The recrystallized product is still impure.
-
Cause 1: The cooling was too rapid. This can trap impurities within the crystal lattice.
-
Solution: Repeat the recrystallization and allow the solution to cool more slowly. Insulating the flask can help.
-
-
Cause 2: The chosen solvent did not effectively separate the impurity.
-
Solution: Re-evaluate your solvent choice. The impurity may have similar solubility properties in that solvent. Try a different solvent or a mixed-solvent system.[2]
-
Visualization of the Workflow
Caption: Decision workflow for selecting a recrystallization solvent.
References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved January 7, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 7, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved January 7, 2026, from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved January 7, 2026, from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved January 7, 2026, from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved January 7, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 7, 2026, from [Link]
-
Unknown. (n.d.). Recrystallization1. Retrieved January 7, 2026, from [Link]
-
Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (2023, December 28). 1,2,4-Triazole. Retrieved January 7, 2026, from [Link]
-
NIH. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved January 7, 2026, from [Link]
Sources
Technical Support Center: Column Chromatography Purification of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole via column chromatography. Our focus is on anticipating and resolving common experimental challenges, ensuring both high purity and optimal recovery of the target compound. The methodologies and troubleshooting advice presented herein are grounded in established chromatographic principles and extensive field experience with polar N-heterocyclic compounds.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the chromatographic purification of this compound. Each answer provides a mechanistic explanation and a clear, actionable solution.
Q1: My compound is streaking or "tailing" significantly on the TLC plate and column. What is causing this, and how can I achieve sharp, well-defined bands?
A1: Streaking is a frequent issue when purifying nitrogen-containing heterocycles like 1,2,4-triazoles on standard silica gel.[1]
-
Causality: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. The lone pairs of electrons on the nitrogen atoms of your triazole ring can engage in strong acid-base interactions with these sites. This causes a portion of your compound molecules to "stick" to the stationary phase longer than others, resulting in a continuous "streak" rather than a compact band.
-
Solution: Neutralize the Stationary Phase with a Basic Modifier. The most effective solution is to add a small amount of a basic modifier to your mobile phase (eluent).[1]
-
Primary Recommendation: Add 0.1-1% triethylamine (Et₃N) to your eluent. The triethylamine is a stronger base and will preferentially interact with the acidic silanol sites, effectively "capping" them. This allows your triazole compound to elute based on polarity interactions alone, resulting in symmetrical, non-tailing peaks.
-
Alternative: A solution of 1-2% ammonia in methanol can also be used, which is particularly effective if you require a highly polar solvent system.[1]
-
Q2: I'm observing poor separation between my product and a closely-related impurity. How can I improve the resolution?
A2: Achieving good separation (resolution) is the primary goal of chromatography. If your components are eluting too close together, you need to adjust the selectivity of your chromatographic system.
-
Causality: Poor separation occurs when the mobile phase does not effectively differentiate between the affinities of your product and the impurity for the stationary phase. This could be because the solvent system is too polar (moving everything too quickly) or not polar enough (everything stays at the baseline).
-
Solution: Systematic TLC Optimization. Thin Layer Chromatography (TLC) is your most powerful tool for optimizing the mobile phase before committing to a large-scale column.
-
Target the Optimal Rf Value: For the best separation on a column, the Rf (retention factor) of your desired compound on the TLC plate should be between 0.2 and 0.4.[2] This range provides a sufficient window to separate impurities eluting both before and after your product.
-
Adjust Solvent Ratio: If your Rf is too high (>0.5), decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio). If the Rf is too low (<0.15), increase the eluent's polarity (e.g., decrease the hexane-to-ethyl acetate ratio).[1]
-
Change Solvent Selectivity: If simply adjusting the ratio of two solvents (e.g., ethyl acetate/hexane) doesn't work, change one of the solvents entirely. Different solvents interact with compounds in unique ways. For example, trying a system of dichloromethane/methanol may provide different selectivity compared to ethyl acetate/hexane and pull apart your product and impurity.
-
Q3: My compound is not eluting from the column. I've flushed with 100% ethyl acetate, and it's still adsorbed on the silica. What are my next steps?
A3: This is a classic sign that your compound is highly polar and has a very strong affinity for the silica gel stationary phase.[1]
-
Causality: The combination of the polar triazole ring and potential hydrogen bonding capabilities can make the compound bind very tightly to the polar silica gel, rendering even a moderately polar solvent like ethyl acetate insufficient for elution.
-
Solutions:
-
Introduce a Stronger, Polar Solvent: Add methanol (MeOH) to your eluent system. Start with a mobile phase of 99:1 Dichloromethane (DCM)/MeOH and gradually increase the methanol concentration (e.g., to 98:2, 95:5, etc.). This is known as a gradient elution and is highly effective for eluting polar compounds.[1]
-
Switch to an Alternative Stationary Phase: If the compound still shows irreversible adsorption or degradation, silica gel may not be the appropriate medium.
-
Neutral Alumina: Alumina is a good alternative for basic compounds as it lacks the strong acidity of silica.[1][3]
-
Reversed-Phase (C18) Chromatography: This is often the best choice for very polar compounds.[1] In this technique, you use a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
-
Q4: My yield after column chromatography is very low. Could my compound be decomposing on the silica gel?
A4: Low recovery is a serious issue that can often be attributed to either compound instability or improper column technique.[3]
-
Causality: The acidic nature of silica gel can catalyze the decomposition of sensitive molecules.[1][3] Bromo-substituted heterocycles, while generally stable, can be susceptible to degradation under certain conditions.[2][4] Alternatively, overloading the column can lead to broad bands and poor separation, forcing you to discard mixed fractions and thus lowering the yield.[1]
-
Solutions:
-
Perform a Stability Test: Before running a column, spot your crude material on a silica TLC plate. After spotting, let the plate sit on the benchtop for 1-2 hours, then elute it. If you see new spots or significant streaking that wasn't there initially, your compound is likely degrading on the silica.[1][3]
-
Reduce Sample Load: Ensure your crude sample load is no more than 1-5% of the total mass of the silica gel used for the column (e.g., for 100g of silica, use 1-5g of crude material).[1]
-
Use an Alternative Stationary Phase: If stability is confirmed to be an issue, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[1]
-
Section 2: Data Summary & Recommended Parameters
The following table summarizes the recommended starting conditions for the purification of this compound. These parameters should be optimized using TLC prior to running the column.
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. Its acidity is the main drawback for this compound class. |
| Neutral Alumina | A suitable alternative if compound degradation or irreversible adsorption on silica is observed.[1] | |
| Mobile Phase System 1 | Hexane / Ethyl Acetate | A good starting point for moderately polar compounds. Vary ratio from 9:1 to 1:1. |
| Mobile Phase System 2 | Dichloromethane / Methanol | Use for more polar compounds or when different selectivity is needed. Start at 99:1 and increase methanol content.[5] |
| Basic Modifier | 0.5 - 1.0% Triethylamine (v/v) | Highly Recommended. Add to the chosen mobile phase to eliminate peak tailing and improve resolution.[1] |
| Target Rf on TLC | 0.2 - 0.4 | Provides the optimal balance for achieving good separation from both more polar and less polar impurities.[2] |
| Sample Loading | Dry Loading | Adsorbing the sample onto silica before loading is strongly recommended to ensure a narrow starting band and improve separation, especially if solubility in the eluent is low.[6] |
| Detection Method | UV lamp (254 nm) / Staining | The triazole ring should be UV-active. If not, or for non-UV active impurities, use a stain like potassium permanganate. |
Section 3: Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the flash column chromatography of this compound.
3.1 Column Preparation
-
Select Column Size: Choose a column with an appropriate diameter and length for the amount of crude material. A general rule is a 20:1 to 100:1 ratio of silica gel mass to crude sample mass.
-
Prepare Slurry: In a beaker, add the calculated amount of silica gel to your starting mobile phase (e.g., 9:1 Hexane/Ethyl Acetate + 0.5% Et₃N). Mix gently to form a homogenous slurry without air bubbles.
-
Pack the Column: Secure the column vertically. Place a small cotton or glass wool plug at the bottom. Pour the silica slurry into the column. Use gentle pressure from a pump or airline to pack the silica bed firmly and evenly, ensuring no cracks or air bubbles form.[2]
-
Equilibrate: Once packed, wash the column with 2-3 column volumes of the starting mobile phase to ensure the bed is stable and fully equilibrated.
3.2 Sample Loading (Dry Loading Method Recommended)
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to this solution.[6]
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder of your crude compound adsorbed onto the silica.[6]
-
Drain the solvent from the packed column until it is level with the top of the silica bed.
-
Carefully add the silica-adsorbed sample onto the top of the column, creating a thin, even layer.
-
Gently add a thin protective layer of sand (approx. 1 cm) on top of your sample layer. This prevents disturbance of the sample band when adding eluent.
3.3 Elution and Fraction Collection
-
Carefully add the mobile phase to the column, taking care not to disturb the sand layer.
-
Apply pressure to the top of the column and begin collecting fractions in test tubes or vials.
-
Maintain a constant flow rate. If a gradient elution is needed (i.e., increasing polarity), do so in a stepwise or linear fashion, allowing 2-3 column volumes for equilibration at each new solvent composition.
3.4 Analysis of Fractions
-
Monitor the collected fractions using TLC. Spot every few fractions on a TLC plate.
-
Visualize the spots under a UV lamp or by staining.
-
Identify the fractions containing your pure product (single spot at the correct Rf).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Section 4: Visual Workflows
Diagram 1: Troubleshooting Flowchart This diagram provides a logical path to diagnose and solve common column chromatography problems.
Caption: Troubleshooting workflow for column chromatography.
Diagram 2: Experimental Workflow This diagram outlines the standard operating procedure for the purification process.
Caption: General purification workflow for the target compound.
Section 5: References
-
HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases. PubMed. Available at:
-
Overcoming challenges in the purification of heterocyclic compounds. BenchChem. Available at:
-
HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. SIELC Technologies. Available at:
-
Chromatographic method for rapid determination of triazoles in ribavirin intermediates synthesis: stationary phase comparison. ProQuest. Available at:
-
Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. National Institutes of Health (NIH). Available at:
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at:
-
Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. SIELC Technologies. Available at:
-
TROUBLESHOOTING GUIDE. Phenomenex. Available at:
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at:
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available at:
-
Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. Available at:
-
3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole. PubChem. Available at:
-
This compound. Sunway Pharm Ltd. Available at:
-
Technical Support Center: Purification of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. BenchChem. Available at:
-
The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. BenchChem. Available at:
-
Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. The Royal Society of Chemistry. Available at:
-
3-Bromo-1-cyclopropyl-1H-1,2,4-triazole. ChemScene. Available at:
-
Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. ResearchGate. Available at:
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at:
-
Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information. Source not available.
-
3-Bromo-5-ethyl-1H-1,2,4-triazole. Matrix Scientific. Available at:
-
synthesis of 1,2,4 triazole compounds. ISRES. Available at:
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). Available at:
-
Synthesis and Evaluation of Antibacterial Activity of 1,2,3-Triazole and Ether Derivatives of Paeonol. SciELO. Available at:
-
IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Journal of Chemistry and Technologies. Available at:
-
Preparation of 3-Bromo-1,2,4,5-tetrazine. Source not available.
-
An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. PubMed Central. Available at:
-
3,5-Dibromo-1H-1,2,4-triazole AldrichCPR. Sigma-Aldrich. Available at:
-
HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC Technologies. Available at:
-
Single-atom editing for the construction of boron-containing heterocycles. Organic Chemistry Frontiers (RSC Publishing). Available at:
-
Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT. Available at:
-
Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Publications. Available at:
Sources
Technical Support Center: Stability of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole
Welcome to the technical support center for 3-bromo-5-cyclopropyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As direct stability data for this specific molecule is not extensively published, this document will equip you with the foundational knowledge of 1,2,4-triazole stability and provide robust protocols to assess the stability of this compound in your own experimental settings.
Introduction: Understanding the Stability of 1,2,4-Triazole Derivatives
The 1,2,4-triazole ring is a common scaffold in many biologically active compounds, valued for its metabolic stability and ability to participate in hydrogen bonding. Generally, the triazole ring itself is aromatic and relatively stable. However, the overall stability of a substituted 1,2,4-triazole, such as this compound, is highly influenced by its substituents and the surrounding environmental conditions.[1] Factors such as pH, temperature, light exposure, and the choice of solvent can significantly impact the integrity of the compound in solution over time.[1]
This guide will walk you through a systematic approach to evaluating the stability of this compound, ensuring the reliability and reproducibility of your experimental results.
General Stability Considerations for 1,2,4-Triazoles
Before initiating any experiment, it is crucial to understand the potential degradation pathways for 1,2,4-triazole-containing compounds.
-
Hydrolytic Stability: The rate of hydrolysis can be dependent on the pH of the solution.[1] While the triazole ring is generally resistant to cleavage under neutral conditions, harsh acidic or basic conditions, especially at elevated temperatures, could lead to degradation.[1]
-
Photostability: Exposure to light, particularly UV radiation, can be a significant cause of degradation for some triazole derivatives.[1] It is advisable to handle and store solutions of this compound protected from light unless photostability has been confirmed.
-
Thermal Stability: Elevated temperatures can accelerate degradation processes. For long-term storage of stock solutions, refrigeration or freezing is generally recommended.[1]
-
Oxidative Stability: While not as common, some substituents on the triazole ring may be susceptible to oxidation.
Experimental Design for Stability Studies
A systematic evaluation of stability is crucial for ensuring the concentration of your active compound remains consistent throughout your experiments. The following protocols provide a framework for assessing the stability of this compound.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Protocol 1: Preliminary Solubility Assessment
Objective: To determine suitable solvents for stock solution preparation and subsequent experiments.
Materials:
-
This compound
-
A selection of common laboratory solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Water, PBS)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh out a small, known amount of the compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Add a measured volume of a solvent to one tube to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect for any undissolved solid.
-
If the solid has dissolved, the compound is soluble at that concentration.
-
If solid remains, add increasing volumes of the solvent and repeat the vortexing until the solid dissolves completely. Record the final concentration.
-
Repeat for all selected solvents.
-
For aqueous buffers, assess solubility at the desired final concentration for your assays.
Protocol 2: Time-Course Stability Study in a Selected Solvent
Objective: To evaluate the stability of the compound in a specific solvent under typical experimental conditions.
Materials:
-
Stock solution of this compound in the chosen solvent.
-
Incubator or water bath set to the experimental temperature.
-
HPLC or LC-MS/MS system.
Procedure:
-
Prepare a solution of the compound at a relevant experimental concentration (e.g., 10 µM) in the chosen solvent.
-
Dispense aliquots of this solution into multiple vials.
-
Immediately analyze one aliquot (T=0) using a validated analytical method to determine the initial concentration.
-
Incubate the remaining vials at the desired experimental temperature, protected from light.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial and analyze its content.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Protocol 3: Forced Degradation Study
Objective: To identify potential degradation pathways and products under stress conditions. This is crucial for developing stability-indicating analytical methods.[2]
Materials:
-
Stock solution of the compound.
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber or UV lamp.
-
Oven.
Procedure:
-
Acid Hydrolysis: Mix the compound solution with an equal volume of 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the compound solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix the compound solution with a solution of 3% H₂O₂. Keep at room temperature.
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber). A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 70°C).
-
Analyze all samples at appropriate time points and compare them to a control sample stored under ideal conditions.
Analytical Method Considerations
A robust analytical method is essential for accurate stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique. For higher sensitivity and specificity, especially when identifying degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended.[3]
Starting HPLC-UV Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage over 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for optimal absorbance, likely in the 220-280 nm range.[4]
-
Injection Volume: 10 µL
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | 1. Perform a stability study of the compound directly in the assay medium under the exact assay conditions (temperature, pH, incubation time).[1] 2. Prepare fresh solutions of the compound immediately before each experiment. 3. Consider using a more stable solvent for the stock solution. |
| Appearance of new peaks in chromatogram over time | The compound is degrading. | 1. This is expected in stability and forced degradation studies. 2. If this occurs under normal experimental conditions, the compound is unstable. Shorten incubation times or prepare solutions more frequently. 3. Use LC-MS/MS to identify the mass of the degradant peaks to help elucidate the degradation pathway. |
| Compound precipitates out of solution | Poor solubility or solvent evaporation. | 1. Re-evaluate the solubility of the compound in the chosen solvent at the experimental temperature. 2. Ensure vials are properly sealed to prevent solvent evaporation, especially during long incubations at elevated temperatures. 3. Consider using a co-solvent system to improve solubility. |
| Loss of compound with no new peaks appearing | The degradant is not chromophorically active at the detection wavelength, or the compound is adsorbing to the container. | 1. Use a universal detection method like mass spectrometry or a charged aerosol detector. 2. Investigate adsorption by using different types of vials (e.g., glass vs. polypropylene). |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound? A1: For optimal stability, it is recommended to store the solid compound in a cool, dry, and dark place.[1] For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at +4°C or below is advisable.[1]
Q2: What is the best solvent for preparing a stock solution? A2: A good solvent is one in which the compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) and ethanol are common choices for preparing high-concentration stock solutions of organic molecules. However, you should always perform a preliminary stability test in your chosen solvent, as some solvents can react with the compound.
Q3: Is the 1,2,4-triazole ring susceptible to cleavage? A3: The 1,2,4-triazole ring is generally aromatic and stable, making it resistant to cleavage under typical acidic and basic conditions.[1] However, extreme conditions, such as concentrated acids or bases at high temperatures, could potentially lead to hydrolysis or rearrangement.[1]
Q4: I'm seeing a loss of my compound in solution over time. What is the most likely cause? A4: The degradation of 1,2,4-triazole compounds in solution can be influenced by several factors, including the solvent, pH, temperature, and exposure to light.[1] Photodegradation can be a significant issue for some derivatives.[1] It is essential to use appropriate solvents and buffer systems and to protect the solution from light if the compound's photosensitivity is unknown.
Quantitative Data Summary (Template)
As no specific stability data for this compound was found in the literature, you can use the following table to summarize your own experimental findings.
| Condition | Solvent/Medium | Temperature (°C) | Time (hours) | % Remaining (Mean ± SD) | Notes |
| Control | DMSO | 25 | 48 | Stored in dark | |
| Photostability | Acetonitrile | 25 | 8 | Exposed to UV light | |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | ||
| Base Hydrolysis | 0.1 M NaOH | 60 | 24 | ||
| Oxidation | 3% H₂O₂ | 25 | 24 | ||
| Assay Condition | PBS, pH 7.4 | 37 | 24 |
References
- BenchChem. (n.d.). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
-
Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397. Retrieved from [Link]
-
Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. Retrieved from [Link]
-
Kravchenko, I., et al. (2020). Validation of the quantitation methods of 1-(β-phenylethyl)-4-amino-1,2,4-triazole bromide substance by spectrophotometric method. ScienceRise: Pharmaceutical Science, 4(26), 29-36. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting low yields in 3-bromo-5-cyclopropyl-1H-1,2,4-triazole synthesis
Welcome to the technical support center for the synthesis of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields in this specific synthesis. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive field-proven experience.
I. Synthetic Strategy Overview
The most common and logical synthetic route to this compound involves a two-step process. Understanding this pathway is the first step in effective troubleshooting.
Low yields can originate from either of these two critical stages. This guide will address them sequentially.
II. Troubleshooting Step 1: Synthesis of 3-Amino-5-cyclopropyl-1H-1,2,4-triazole
The formation of the aminotriazole precursor is foundational. Low yields at this stage will invariably lead to a poor overall yield.
Frequently Asked Questions (FAQs)
Q1: My yield of 3-amino-5-cyclopropyl-1H-1,2,4-triazole is consistently low. What are the common causes?
A1: Low yields in this step typically stem from three main issues:
-
Incomplete Reaction: The condensation and cyclization to form the triazole ring may not have gone to completion. This can be due to suboptimal reaction temperature, insufficient reaction time, or the use of insufficiently activated starting materials.
-
Side Product Formation: Competing side reactions can consume your starting materials. A common side product is the formation of oxadiazoles if acylhydrazines are formed as intermediates under dehydrating conditions.[1]
-
Difficult Purification: The product might be more soluble in the workup solvents than anticipated, leading to losses during extraction.
Q2: I am observing a significant amount of unreacted starting material. How can I drive the reaction to completion?
A2: To improve the conversion, consider the following:
-
Reaction Temperature and Time: Microwave-assisted synthesis has been shown to be effective for the synthesis of 5-substituted 3-amino-1,2,4-triazoles, often leading to higher yields and shorter reaction times.[2] If using conventional heating, ensure the temperature is high enough to drive the cyclization, and monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Catalyst: While often not strictly required, an acid catalyst can facilitate the condensation step.
-
Reagent Stoichiometry: A slight excess of aminoguanidine can sometimes help to drive the reaction to completion.
Q3: What are the key parameters to control during the synthesis of the aminotriazole?
A3: The following table summarizes the critical parameters and their typical ranges.
| Parameter | Recommended Range | Rationale |
| Temperature | 120-180 °C (Conventional) or 150-200 °C (Microwave) | Ensures sufficient energy for cyclization. |
| Reaction Time | 4-24 hours (Conventional) or 15-60 minutes (Microwave) | Monitor by TLC/LC-MS for completion. |
| Solvent | High-boiling point solvents like DMF, DMSO, or solvent-free | Facilitates the high temperatures required. |
| Aminoguanidine Salt | Bicarbonate or Hydrochloride | Bicarbonate is often used in solvent-free reactions. |
Detailed Experimental Protocol: 3-Amino-5-cyclopropyl-1H-1,2,4-triazole
This protocol is a general guideline based on established methods for similar compounds. Optimization may be required.
Materials:
-
Cyclopropanecarboxylic acid
-
Aminoguanidine bicarbonate
-
Phosphorus oxychloride (optional, for activation)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
Method A (Direct Condensation):
-
In a round-bottom flask, combine cyclopropanecarboxylic acid (1.0 eq) and aminoguanidine bicarbonate (1.1 eq).
-
Heat the mixture with stirring at 150-160 °C for 4-6 hours. The reaction mixture will become a melt.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Add water to the solid residue and stir.
-
Make the solution basic (pH 8-9) with a suitable base (e.g., NaOH solution).
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
-
Method B (Microwave-Assisted):
-
In a microwave-safe vessel, combine cyclopropanecarboxylic acid (1.0 eq) and aminoguanidine bicarbonate (1.2 eq).
-
If desired, a high-boiling solvent like DMF can be added.
-
Seal the vessel and heat in a microwave reactor at 170-190 °C for 20-40 minutes.
-
After cooling, work up the reaction as described in Method A.
-
III. Troubleshooting Step 2: Sandmeyer Bromination
The Sandmeyer reaction is a powerful tool but is notorious for its sensitivity and potential for low yields.
Frequently Asked Questions (FAQs)
Q1: My Sandmeyer bromination of 3-amino-5-cyclopropyl-1H-1,2,4-triazole is giving a very low yield. What is the most likely cause?
A1: The primary culprit in low-yielding Sandmeyer reactions is the instability of the diazonium salt intermediate . Diazonium salts of electron-rich heterocycles like 1,2,4-triazoles can be particularly unstable and prone to decomposition, leading to a variety of byproducts and a significant reduction in the yield of the desired bromo-triazole.
Q2: How can I improve the stability of the diazonium salt?
A2: Strict temperature control is paramount.
-
Low Temperature: The diazotization step (reaction with NaNO₂ and HBr) should be carried out at a low temperature, typically between -5 °C and 0 °C . This minimizes the decomposition of the diazonium salt.
-
Immediate Use: The prepared diazonium salt solution should be used immediately in the subsequent bromination step. Do not let it warm up or stand for an extended period.
Q3: I am getting a significant amount of a byproduct that is not my desired bromo-triazole. What could it be?
A3: Common byproducts in the Sandmeyer bromination of aminotriazoles include:
-
Phenol/Hydroxy-triazole: If water is present and the temperature is not well-controlled, the diazonium salt can react with water to form the corresponding hydroxy-triazole.
-
Deamination Product: In some cases, the diazonium group can be replaced by a hydrogen atom, leading to the formation of 5-cyclopropyl-1H-1,2,4-triazole.
-
Azo Coupling Products: If unreacted aminotriazole is present, the diazonium salt can couple with it to form colored azo compounds.
Q4: What is the difference between using Cu(I)Br and Cu(II)Br₂ in the Sandmeyer reaction?
A4: The catalytic cycle of the Sandmeyer reaction involves a single-electron transfer from a copper(I) species to the diazonium salt, generating an aryl radical. Therefore, Copper(I) bromide (CuBr) is the active catalyst. While some protocols may use CuBr₂, it is often reduced in situ to Cu(I) for the reaction to proceed effectively. For optimal results, using fresh, high-quality CuBr is recommended.
Detailed Experimental Protocol: this compound
Materials:
-
3-Amino-5-cyclopropyl-1H-1,2,4-triazole
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Suitable organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-5-cyclopropyl-1H-1,2,4-triazole (1.0 eq) in 48% HBr.
-
Cool the mixture to -5 °C to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the triazole solution, ensuring the temperature remains below 0 °C. Stir for an additional 30 minutes at this temperature.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of CuBr (1.2 eq) in 48% HBr and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize it carefully with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent like ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
IV. Influence of the Cyclopropyl Group
The cyclopropyl group is a small, strained ring that can influence the reactivity of the adjacent triazole. While there is no extensive literature on its specific electronic effects in this context, it is generally considered to be weakly electron-donating through its sigma bonds. This may slightly activate the triazole ring, but it is unlikely to be the primary cause of significant yield issues. The main challenges in this synthesis are more likely to be related to the general reactivity of the 1,2,4-triazole system and the inherent instability of the diazonium intermediate.
V. Summary of Troubleshooting Strategies
VI. References
-
Organic Syntheses. 3-AMINO-1H-1,2,4-TRIAZOLE. [Link]
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23155-23164. [Link]
-
Cui, M., et al. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry, 87(15), 9654–9662. [Link]
-
Krasavin, M., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1293. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
Sources
Technical Support Center: Scale-up Challenges for the Synthesis of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole
Welcome to the Technical Support Center for the synthesis of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis and scale-up of this important heterocyclic compound. The content is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.
Proposed Synthetic Pathway
The synthesis of this compound is typically approached via a two-stage process. First, the core 1,2,4-triazole ring is constructed, followed by a regioselective bromination. Understanding the nuances of each stage is critical for a successful and scalable synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Stage 1: 5-Cyclopropyl-1H-1,2,4-triazole Formation
Question 1: My cyclization reaction to form the 5-cyclopropyl-1H-1,2,4-triazole has a very low yield. What are the common causes?
Answer: Low yields in 1,2,4-triazole synthesis often stem from several factors related to starting materials, reaction conditions, and workup procedures.[1]
-
Purity of Starting Materials: Ensure that your starting materials, such as cyclopropanecarboxamide or related amidine precursors, are pure and dry. Moisture can interfere with many condensation and cyclization reactions.
-
Reaction Conditions: The choice of solvent and temperature is critical. Many 1,2,4-triazole syntheses require high temperatures to drive the cyclodehydration step.[2] If the temperature is too low, the reaction may stall. Conversely, excessively high temperatures can lead to decomposition of starting materials or products, as 1,2,4-triazoles can have varying thermal stabilities.[3][4] Consider a solvent with a high boiling point that is inert to the reaction conditions.
-
Inefficient Water Removal: The cyclization step is a condensation reaction that liberates water. If water is not effectively removed (e.g., via a Dean-Stark trap or by using a dehydrating agent), the equilibrium may not favor product formation.
-
Sub-optimal pH: For reactions involving acid or base catalysis, the pH must be carefully controlled. Incorrect pH can lead to side reactions or prevent the desired cyclization from occurring. For instance, some cyclizations of thiosemicarbazides to triazoles are performed in alkaline medium.[5]
-
Workup Losses: The 5-cyclopropyl-1H-1,2,4-triazole intermediate can be polar and may have some solubility in aqueous media, leading to losses during extraction. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent. Adjusting the pH of the aqueous layer before extraction can sometimes suppress the solubility of the product.
Question 2: I am having difficulty purifying the 5-cyclopropyl-1H-1,2,4-triazole intermediate. It streaks badly on my silica gel column. What should I do?
Answer: The polar nature of the N-H bonds in the triazole ring can cause significant interaction with silica gel, leading to poor chromatographic separation.[6]
-
Modify the Eluent: To mitigate streaking on silica gel, you can modify your mobile phase. Adding a small percentage of a polar solvent like methanol can improve elution. Alternatively, adding a small amount of a basic modifier like triethylamine or ammonia (in methanol) can deactivate the acidic sites on the silica, leading to better peak shapes for basic compounds like triazoles.
-
Alternative Stationary Phases: If modifying the eluent is insufficient, consider alternative chromatography methods.[6]
-
Reverse-Phase Chromatography (C18): This is an excellent alternative for polar compounds. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.
-
Alumina (basic or neutral): For basic compounds, basic or neutral alumina can sometimes provide better separation than silica gel.
-
-
Crystallization: If the intermediate is a solid, recrystallization is often the most effective purification method for scale-up. Experiment with different solvent systems to find one that provides good recovery and purity. Common solvents to try include ethyl acetate, acetonitrile, isopropanol, or mixtures with hexanes.
-
Acid/Base Wash: During workup, washing the organic layer with a dilute acid or base solution can help remove corresponding basic or acidic impurities, simplifying the final purification step.
Stage 2: Bromination
Question 3: My bromination reaction is not selective, and I am getting a mixture of di-brominated product and unreacted starting material. How can I improve regioselectivity?
Answer: Achieving monosubstitution on the 1,2,4-triazole ring requires careful control over the reactivity of the brominating agent and the reaction conditions. The 3-position is generally favored for electrophilic substitution.
-
Choice of Brominating Agent: The reactivity of the brominating agent is paramount.
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent than molecular bromine (Br₂).[7] It is often the preferred reagent for achieving monosubstitution on electron-rich heterocyclic systems.
-
Molecular Bromine (Br₂): While highly effective, Br₂ is less selective and can easily lead to over-bromination.[8] If using Br₂, it is crucial to use precise stoichiometry and add it slowly at a controlled temperature.
-
-
Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the brominating agent. Using a large excess will significantly increase the formation of di-brominated byproducts.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature). Lower temperatures slow down the reaction rate and often enhance selectivity by favoring the kinetically controlled product.
-
Solvent Choice: The solvent can influence the reactivity of the brominating agent. Aprotic solvents like acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used.
| Brominating Agent | Typical Conditions | Pros | Cons |
| N-Bromosuccinimide (NBS) | Acetonitrile or DCM, 0 °C to RT | Higher selectivity, easier to handle (solid) | Byproduct (succinimide) needs removal |
| Bromine (Br₂) in Acetic Acid | Acetic Acid, RT | Inexpensive, powerful | Low selectivity, corrosive, hazardous to handle |
| Br₂ in DCM/CHCl₃ | DCM or Chloroform, 0 °C to RT | Good reactivity | Low selectivity, hazardous, potential for runaway |
Question 4: The bromination reaction with NBS is showing a dangerous exotherm during scale-up. How can we control this?
Answer: This is a critical safety issue. The reaction between NBS and certain solvents or substrates can be highly exothermic and may have an induction period, making it particularly hazardous at scale.[9]
-
Controlled Addition (Semi-Batch Process): Never add all the NBS at once. The safest approach is a semi-batch process where the NBS is added portion-wise as a solid or, preferably, as a solution or slurry in the reaction solvent. This allows the reaction heat to be managed effectively by the reactor's cooling system.[9]
-
Solvent Selection: Be extremely cautious with solvent choice. NBS can react exothermically with certain solvents, such as dimethylformamide (DMF).[7] Solvents like acetonitrile or ethyl acetate are generally safer choices. A thorough thermal safety analysis, including Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1), should be performed on the specific NBS/solvent/substrate system before scale-up.[9]
-
Monitoring and Cooling: Ensure adequate reactor cooling capacity. The internal reaction temperature must be monitored continuously. Any deviation from the expected temperature profile should trigger an immediate halt to reagent addition.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, although this will impact reactor throughput. A balance must be found between safety and efficiency.
Final Product Purification & Isolation
Question 5: My final product, this compound, is difficult to crystallize and keeps "oiling out." How can I obtain a solid?
Answer: "Oiling out" is a common problem when impurities are present, as they can disrupt the crystal lattice formation and depress the melting point.[6]
-
Improve Purity: The first step is to ensure the material is as pure as possible before attempting crystallization. Use one of the chromatography methods described in Question 2 or perform additional aqueous washes to remove salts and polar byproducts like succinimide.
-
Solvent Screening: Systematically screen for a suitable recrystallization solvent. A good solvent will dissolve the product when hot but not when cold. Start with a small amount of the oil and add different solvents dropwise at room temperature to see if a solid crashes out. Then, try heating the mixture to dissolve it and cooling it slowly.
-
Anti-Solvent Addition: Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid. This can often induce crystallization. For example, dissolve the product in a small amount of ethyl acetate or methanol, and then slowly add hexanes or water as the anti-solvent.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to a supersaturated solution to initiate crystallization.
-
Trituration: Add a poor solvent to the oil and stir or sonicate the mixture vigorously. This can sometimes induce the oil to solidify.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards to consider when scaling up this synthesis? A: The two main areas of concern are the bromination step and the thermal stability of the triazole ring.
-
Bromination Hazards: Bromine (Br₂) is highly corrosive, toxic, and reactive.[8][10] NBS, while safer to handle, can cause dangerous exotherms, especially with certain solvents or if added too quickly at scale.[7][9] A thorough risk assessment and thermal safety study are essential before any scale-up.[11]
-
Thermal Stability: While many 1,2,4-triazoles exhibit good thermal stability, this should not be assumed.[3][12] The presence of nitro groups or other energetic functionalities can significantly decrease stability.[13][14] A thermal stability study (e.g., using TGA or DSC) on the final product is recommended, especially if it will be subjected to high temperatures during downstream processing or storage.
Q2: Are there any "greener" or safer alternatives to using NBS or Br₂ for the bromination step? A: Yes, there is growing interest in developing safer bromination protocols. One promising approach is the in situ generation of the brominating agent in a continuous flow reactor. For example, reacting an oxidant like sodium hypochlorite (NaOCl) with hydrobromic acid (HBr) can generate Br₂ in the flow stream, which is immediately consumed in the reaction with the substrate.[8] This avoids the storage and handling of bulk quantities of molecular bromine and provides excellent control over reaction temperature and stoichiometry, significantly improving the safety profile.
Q3: How can I definitively confirm that I have synthesized the 3-bromo isomer and not the 5-bromo isomer? A: The most powerful tool for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shift of the remaining C-H proton on the triazole ring will be different for the 3-bromo-5-cyclopropyl vs. the 5-bromo-3-cyclopropyl isomer (if it were to form). However, since the starting material is 5-cyclopropyl-1H-1,2,4-triazole, bromination occurs at the only available C-H position (position 3). The key is to confirm monosubstitution.
-
¹³C NMR: The carbon attached to the bromine will experience a significant shift in its resonance compared to the unsubstituted carbon.
-
2D NMR (HMBC/HSQC): These experiments can show correlations between protons and carbons, allowing for unambiguous assignment of the structure. For example, an HMBC experiment would show a correlation between the cyclopropyl protons and the C5 carbon of the triazole ring, confirming the connectivity.
Q4: What is a reliable starting point for a lab-scale protocol? A: Below is a representative, detailed protocol based on common synthetic methods for 1,2,4-triazoles and subsequent bromination.
Representative Experimental Protocol
Disclaimer: This protocol is a representative example and must be adapted and optimized for specific laboratory conditions. All procedures should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Step 1: Synthesis of 5-Cyclopropyl-1H-1,2,4-triazole
This procedure is adapted from general methods for synthesizing 1,2,4-triazoles from amidines and hydrazides.[15][16]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropanecarboxamide (1.0 eq), phosphorus pentachloride (1.2 eq), and toluene (5 mL per gram of amide).
-
Imidoyl Chloride Formation: Heat the mixture to 80 °C for 2-3 hours until the reaction appears homogeneous and gas evolution ceases. Cool the mixture to room temperature.
-
Amidrazone Formation: In a separate flask, prepare a solution of hydrazine hydrate (1.5 eq) and triethylamine (2.5 eq) in ethanol. Cool this solution to 0 °C. Slowly add the cooled toluene solution of the imidoyl chloride to the hydrazine solution, maintaining the temperature below 10 °C.
-
Cyclization: After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove the solvents. Add water and extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-cyclopropyl-1H-1,2,4-triazole.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) or by recrystallization from a suitable solvent like ethyl acetate/hexanes.
Step 2: Synthesis of this compound
This procedure uses NBS for a controlled, regioselective bromination.[17]
-
Reaction Setup: Dissolve the 5-cyclopropyl-1H-1,2,4-triazole (1.0 eq) in acetonitrile (10 mL per gram of triazole) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench any remaining NBS by adding a saturated aqueous solution of sodium thiosulfate. Stir for 15 minutes.
-
Workup and Isolation: Add water to the mixture and extract the product with ethyl acetate (3x). The byproduct, succinimide, is water-soluble and will be largely removed in the aqueous phase. Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
References
-
Journal of Chemical and Pharmaceutical Research. Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. [Link]
-
ACS Publications. Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. [Link]
-
RSC Publishing. Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. [Link]
-
Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
National Institutes of Health (PMC). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
Jordan Journal of Chemistry. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. [Link]
-
Scientific Update. A Dangerous Bromance. [Link]
-
Novartis OAK. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. [Link]
-
YouTube. Bromination safety. [Link]
-
ResearchGate. High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. [Link]
-
ResearchGate. Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. [Link]
-
ACS Chemical Health & Safety. Case study: Reaction scale-up leads to incident involving bromine and acetone. [Link]
-
National Institutes of Health (PMC). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
-
ResearchGate. Synthesis of 1,2,4‐triazoles: a) on a 1 mmol scale; b) under flow conditions. [Link]
-
ISRES Publishing. synthesis of 1,2,4 triazole compounds. [Link]
-
RSC Publishing. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. [Link]
- Google Patents.
-
PubMed. A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]
-
Pharmacia. Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]
-
National Institutes of Health (PMC). Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. [Link]
-
National Institutes of Health (PMC). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. [Link]
-
ResearchGate. Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. [Link]
-
ResearchGate. Process Development and Scale-up of a Multi-Component Synthesis of a 3-Methyl-1-Aryl 1,2,4-Triazole Building Block. [Link]
-
ResearchGate. Synthesis of an Antibacterial Compound Containing a 1,4-Substituted 1 H -1,2,3-Triazole: A Scaleable Alternative to the “Click” Reaction. [Link]
-
Beilstein Journals. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. [Link]
-
ResearchGate. Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. [Link]
-
National Institutes of Health (PMC). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. [Link]
Sources
- 1. isres.org [isres.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA06773E [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 16. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important heterocyclic intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Frequently Asked Questions (FAQs): Understanding the Core Challenges
This section addresses foundational questions about the nature of this compound and its common impurities.
Q1: What are the most likely impurities I will encounter during the synthesis and workup of this compound?
A1: The impurity profile depends heavily on the specific synthetic route employed. However, based on common synthetic pathways for 1,2,4-triazoles, you can anticipate several classes of impurities[1][2][3]:
-
Unreacted Starting Materials: Residual precursors from the triazole ring formation (e.g., cyclopropyl nitrile, amidines, hydrazides) or the brominating agent.
-
Non-Brominated Analogue: The presence of 3-cyclopropyl-1H-1,2,4-triazole indicates an incomplete bromination step.
-
Over-Brominated Species: Depending on the reaction conditions, di-brominated triazoles could potentially form, although this is generally less common if stoichiometry is well-controlled[4].
-
Isomeric Impurities: If N-alkylation is part of the synthesis, regioisomers can form. For the parent compound, tautomeric forms exist, which can influence its chromatographic behavior.
-
Hydrolysis Byproducts: The bromo-substituent can be susceptible to hydrolysis under certain pH conditions, leading to the corresponding 3-hydroxy-5-cyclopropyl-1H-1,2,4-triazole.
-
Solvent Adducts and Residual Solvents: High-boiling point solvents used in the reaction or purification (like DMF or DMSO) can be difficult to remove completely.
Q2: Why does my compound "streak" or "tail" during thin-layer chromatography (TLC) and column chromatography on silica gel?
A2: This is a classic issue encountered with many nitrogen-containing heterocycles. The 1,2,4-triazole ring possesses basic nitrogen atoms which can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel[5]. This strong, sometimes irreversible, adsorption leads to poor peak shape, band broadening, and "streaking" down the plate or column. This phenomenon results in poor separation efficiency and can even lead to sample decomposition on the stationary phase[6].
Q3: What are the primary methods for purifying this compound?
A3: The two most effective and widely used purification techniques for this class of compound are:
-
Recrystallization: Ideal for removing small amounts of impurities when a suitable solvent system can be identified. It is highly scalable and cost-effective.
-
Flash Column Chromatography: The method of choice for separating complex mixtures or when impurities have similar solubility profiles to the desired product. It offers high resolution but requires more solvent and is less scalable than crystallization[5][7].
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can be challenging if the compound "oils out" or recovery is low.
Q4: I've dissolved my crude product in a hot solvent, but upon cooling, it forms an oil instead of crystals. What's happening and how do I fix it?
A4: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration of the solute is too high, preventing the orderly arrangement into a crystal lattice. Impurities can also inhibit crystallization[6].
Causality-Driven Solutions:
-
Cooling Rate is Too High: Rapid cooling favors precipitation over crystallization.
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not move it directly to an ice bath. Once at room temperature, then proceed with slower cooling in a refrigerator or ice bath[6].
-
-
Solution is Too Concentrated: The high concentration prevents molecules from orienting correctly.
-
Solution: Add a small amount (a few percent) of hot solvent back into the flask to dissolve the oil, then attempt to cool slowly again[6].
-
-
Lack of Nucleation Sites: Crystal growth requires an initial point to begin.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites[6].
-
Solution 2 (Seeding): If you have a small crystal of pure material, add it to the cooled solution to induce crystallization.
-
Protocol 1: Systematic Recrystallization
-
Solvent Selection: In separate small test tubes, test the solubility of your crude material (~10-20 mg) in various solvents (~0.5 mL). A good solvent will dissolve the compound when hot but show low solubility when cold. See Table 1 for suggestions.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while stirring until the solid is just dissolved.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
| Solvent System | Rationale & Use Case |
| Isopropanol / Water | The compound is likely soluble in hot isopropanol. Water can be added dropwise as an "anti-solvent" to the hot solution until it becomes slightly turbid, inducing crystallization upon cooling. |
| Ethyl Acetate / Heptane | A common choice for moderately polar compounds. Dissolve in minimal hot ethyl acetate and add heptane as the anti-solvent. |
| Toluene | Can be effective for aromatic and heterocyclic compounds. Its higher boiling point allows for good dissolution. |
| Acetonitrile / Water | Similar to the isopropanol/water system, offering different selectivity. |
Table 1: Recommended starting solvent systems for recrystallization of this compound.
Troubleshooting Guide: Flash Column Chromatography
This is your primary tool for difficult separations. Success depends entirely on proper setup and solvent selection.
Q5: How do I solve the "streaking" issue for my triazole on a silica gel column?
A5: As discussed in Q2, streaking is due to the basicity of the triazole. The solution is to neutralize the acidic sites on the silica gel.
Expert-Recommended Solution:
-
Add a Basic Modifier: Add a small amount of triethylamine (Et₃N) or a 7N ammonia solution in methanol to your eluent. A typical starting concentration is 0.1-1% v/v[6]. This neutralizes the acidic silanols, leading to sharper bands and better separation. Always perform a TLC with the modified eluent first to confirm improved behavior.
Q6: I can't achieve separation between my product and a key impurity. What are my options?
A6: This indicates that the chosen solvent system (eluent) is not providing sufficient selectivity.
Troubleshooting Steps:
-
Optimize the Solvent Ratio: If the Rf values of your compound and the impurity are too close, adjust the ratio of your polar to non-polar solvent. The goal is to get the Rf of your desired compound to around 0.2-0.3 for optimal separation on a column[5].
-
Change Solvent Selectivity: If adjusting the ratio of a hexane/ethyl acetate system doesn't work, the polarity of the two compounds is too similar in that system. Switch to a solvent system with different chemical properties. For example, try dichloromethane/methanol or toluene/acetone. These solvents interact differently with your compounds and may reveal a separation window[6].
-
Consider Reversed-Phase Chromatography: If the compound is highly polar or the impurities are very non-polar, standard silica gel (normal phase) may not be effective. In reversed-phase chromatography (using a C18-functionalized silica), the elution order is inverted: polar compounds elute first. A typical eluent would be a gradient of water and acetonitrile or methanol, often with a small amount of formic acid or TFA as a modifier[6].
Protocol 2: Optimized Flash Column Chromatography
-
TLC Analysis: Using a TLC plate, find a solvent system that gives your product an Rf value of ~0.2-0.3 and shows good separation from impurities. Test the addition of 0.5% triethylamine to this system.
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pack the column, ensuring no air bubbles are trapped. Equilibrate the column by flushing with 2-3 column volumes of your starting eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This technique typically results in better separation than loading the sample as a liquid. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system. You can use an isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation).
| Eluent System (v/v) | Typical Use Case |
| Hexanes / Ethyl Acetate (+ 0.5% Et₃N) | A standard starting point for compounds of moderate polarity. The ratio is adjusted to achieve the target Rf. |
| Dichloromethane / Methanol (+ 0.5% Et₃N) | A more polar system for compounds that do not move significantly in Hex/EtOAc. |
| Toluene / Acetone (+ 0.5% Et₃N) | Offers different selectivity and can be useful if other systems fail to provide separation. |
Table 2: Recommended starting eluent systems for flash chromatography of this compound.
Process Workflows and Logic Diagrams
To provide a clear, at-a-glance summary of the purification and troubleshooting logic, we have developed the following diagrams using Graphviz.
Caption: General purification workflow for this compound.
Sources
- 1. scispace.com [scispace.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Interpreting NMR spectra of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals interpreting the NMR spectra of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered during experimental analysis.
Interpreting the ¹H NMR Spectrum: Expected Signals
The structure of this compound presents three distinct proton environments. Understanding the expected chemical shifts and coupling patterns is the first step in successful spectral interpretation.
| Proton Label | Description | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| N-H | Triazole N1-H | 13.0 - 15.0 (highly variable) | Broad Singlet (br s) | N/A | 1H |
| H_A | Cyclopropyl methine | ~2.2 - 2.6 | Multiplet (m) | JA-B(cis) ≈ 7-9 HzJA-B(trans) ≈ 4-6 Hz | 1H |
| H_B | Cyclopropyl methylene | ~1.0 - 1.3 | Multiplet (m) | JB-A(cis) ≈ 7-9 HzJB-A(trans) ≈ 4-6 HzJB-B(gem) ≈ -4 to -9 Hz | 4H |
Note: The chemical shifts are estimates and can vary based on solvent, concentration, and temperature.[1][2][3] The N-H proton of 1,2,4-triazoles, in particular, can be very broad and its chemical shift is highly dependent on experimental conditions due to hydrogen bonding and chemical exchange.[1] The cyclopropyl protons form a complex spin system, and their signals are often overlapping multiplets.[4][5]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the NMR analysis of this compound.
Question 1: My N-H proton signal at ~14 ppm is extremely broad, or I can't see it at all. Is my sample degraded?
Answer: This is a very common and expected observation for N-H protons on heterocyclic rings like triazoles. It is unlikely to be a sign of degradation. There are several reasons for this phenomenon:
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment which can lead to rapid relaxation of the attached proton, causing significant broadening of its signal.
-
Chemical Exchange: The N-H proton is acidic and can exchange with other labile protons in the sample, most commonly trace amounts of water in the deuterated solvent.[6] This exchange process can be fast on the NMR timescale, leading to a broad, averaged signal or causing the signal to disappear entirely into the baseline.
-
Solvent and Concentration Effects: The chemical shift and line shape of the N-H proton are highly sensitive to the solvent, sample concentration, and temperature due to intermolecular hydrogen bonding.[1][2][3] In protic solvents like DMSO-d₆, hydrogen bonding to the solvent can sharpen the signal compared to a less polar solvent like CDCl₃.
Troubleshooting Steps:
-
Ensure Dry Solvent: Use a fresh, sealed ampoule of high-purity deuterated solvent to minimize water content.
-
Vary Concentration: Acquiring spectra at different concentrations can sometimes help resolve the signal.[2]
-
Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, often resulting in a much sharper N-H signal.[2]
-
Deuterium Exchange: Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. If the broad signal disappears, it confirms that it was the exchangeable N-H proton.
Question 2: The signals for the cyclopropyl protons between 1.0 and 2.6 ppm are complex and overlapping. How can I assign them?
Answer: The complexity arises because the four methylene protons (H_B) are diastereotopic and, along with the methine proton (H_A), form a tightly coupled spin system. You should not expect simple doublets or triplets.
-
Causality of Complexity: The rigid, strained three-membered ring fixes the spatial relationship between the protons.[7] This results in distinct coupling constants for geminal protons (on the same carbon), vicinal cis protons (on adjacent carbons, same side of the ring), and vicinal trans protons (on adjacent carbons, opposite sides of the ring).[5][8][9]
-
Expected Pattern: The methine proton (H_A) is coupled to all four methylene protons (H_B), and the methylene protons are coupled to each other (geminal coupling) and to the methine proton. This intricate network of couplings results in complex, overlapping multiplets that often cannot be resolved by simple inspection at lower field strengths. Vicinal coupling constants in cyclopropanes are characteristically smaller for trans protons (~4-6 Hz) and larger for cis protons (~7-9 Hz).[4][5]
Diagram: Cyclopropyl Proton Coupling Network
Caption: Spin-spin coupling relationships in the cyclopropyl group.
Advanced Analysis:
-
Higher Field Strength: If available, running the sample on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion and may resolve the multiplets.
-
2D NMR: A ¹H-¹H COSY experiment is invaluable here. It will show correlation cross-peaks between all coupled protons, helping to confirm which signals belong to the cyclopropyl spin system.[10]
-
Spectral Simulation: For a definitive assignment, the experimental spectrum can be compared to a simulated spectrum generated using specialized NMR software.
Question 3: I see unexpected sharp singlets in my spectrum, for example at δ 7.26, 2.1, and 1.2 ppm. Is my sample impure?
Answer: These are very likely residual solvent or common laboratory contaminants. Before assuming they are reaction-related impurities, compare their chemical shifts to standard tables.
-
δ 7.26 ppm: Residual, non-deuterated chloroform (CHCl₃) if you are using CDCl₃ as the solvent.
-
δ 2.50 ppm: Residual dimethyl sulfoxide (DMSO-d₅) if using DMSO-d₆.
-
δ 2.1 ppm: Acetone, a very common cleaning solvent.[6]
-
δ 1.6 ppm: Water. Its position can vary significantly depending on the solvent.
-
δ 1.2 ppm: Grease from glassware joints.
Paramagnetic Impurities: A more problematic issue can be trace paramagnetic metal impurities, such as copper salts, which are often used as catalysts in triazole synthesis.[11] These can cause selective and significant broadening of nearby signals. In this molecule, the triazole nitrogen atoms can chelate with metal ions, causing the N-H and cyclopropyl methine (H_A) protons to broaden significantly, sometimes to the point of disappearance, while leaving other signals relatively sharp.[11]
Troubleshooting Workflow: Unexpected/Broad Peaks
Caption: Troubleshooting workflow for common NMR spectral issues.
Experimental Protocols
Protocol 1: High-Quality ¹H NMR Sample Preparation
Causality: A properly prepared sample is the most critical factor for obtaining a high-quality spectrum. Inhomogeneity, solid particles, or paramagnetic impurities will degrade spectral resolution and line shape.[12][13]
-
Material: Weigh 5-10 mg of your purified this compound into a clean, dry vial.
-
Solvent Selection: Choose a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) from a sealed ampoule or a freshly opened bottle. DMSO-d₆ is often preferred for triazoles as it can result in a sharper N-H signal.[14]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[12] Gently vortex or swirl until the sample is completely dissolved. A homogeneous solution is essential.[14]
-
Filtration (Critical Step): Draw the solution into a clean glass Pasteur pipette that has been plugged with a small piece of cotton or glass wool at the top. This will filter out any microscopic solid particles.
-
Transfer: Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube. Avoid scratching the inside of the tube.[13]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label it clearly.
Protocol 2: Standard ¹H NMR Data Acquisition & Processing
Causality: Proper instrument setup and data processing are required to convert the raw signal (Free Induction Decay - FID) into an interpretable spectrum.[15][16]
-
Instrument Insertion & Locking: Insert the sample into the magnet. The instrument will automatically "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure. This process adjusts the magnetic field homogeneity across the sample volume to achieve narrow, symmetrical peak shapes. Poor shimming is a common cause of broad, distorted peaks.[6]
-
Acquisition:
-
Set the number of scans (e.g., 8 or 16 for a standard ¹H spectrum).
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 16 ppm).
-
Apply a 90° pulse and acquire the FID.
-
-
Processing:
-
Fourier Transform (FT): The raw FID (time-domain signal) is converted into the spectrum (frequency-domain signal) using a Fourier Transform.[15][17]
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are upright and have a flat baseline at their base.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity.
-
Referencing: Calibrate the chemical shift axis. If using CDCl₃, reference the residual CHCl₃ peak to δ 7.26 ppm. If using DMSO-d₆, reference the residual DMSO-d₅ peak to δ 2.50 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.
-
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Chemistry For Everyone. (2023, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Sample Preparation. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]
-
Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. Retrieved from [Link]
-
AIP Publishing. (2017). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings. Retrieved from [Link]
-
Gareth A. Morris. (n.d.). NMR Data Processing. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]
-
ResearchGate. (n.d.). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY. Retrieved from [Link]
-
Baghdad Science Journal. (2022). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Retrieved from [Link]
-
ResearchGate. (2022). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Retrieved from [Link]
-
Canadian Science Publishing. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]
-
National Chemical Laboratory, India. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
-
ResearchGate. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]
-
MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons. Retrieved from [Link]
-
DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
ResearchGate. (2022). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Retrieved from [Link]
-
ACS Publications. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
YouTube. (2020, November 12). Coupling Constant in Cyclopropanes and Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]
-
ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. "The Influence of Solvent, Concentration, and Temperature on the Resolu" by Rasha Saad Jwad [bsj.uobaghdad.edu.iq]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. depts.washington.edu [depts.washington.edu]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organomation.com [organomation.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 15. youtube.com [youtube.com]
- 16. cdn.fraserlab.com [cdn.fraserlab.com]
- 17. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
Technical Support Center: Mass Spectrometry Analysis of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole
Welcome to the technical support center for the mass spectrometric analysis of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for interpreting the fragmentation patterns of this compound.
Understanding the Fragmentation Behavior of this compound
The mass spectrum of this compound is influenced by the interplay of its three key structural features: the brominated substituent, the cyclopropyl group, and the 1,2,4-triazole core. Understanding the characteristic fragmentation of each component is crucial for accurate spectral interpretation.
Under electron ionization (EI), the molecule will ionize to form a molecular ion, which then undergoes a series of fragmentation events. The most prominent peaks in the mass spectrum will correspond to the most stable fragment ions formed.
Key Fragmentation Pathways
The fragmentation of this compound is expected to proceed through several key pathways:
-
Halogen Isotope Pattern: A primary and readily identifiable feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance (50.5% and 49.5%, respectively).[1][2] This results in two molecular ion peaks of similar intensity at M+ and M+2, providing a clear signature for the presence of a single bromine atom.[1][2]
-
Loss of Bromine: A common fragmentation pathway for brominated heterocyclic compounds is the loss of the bromine radical (•Br) from the molecular ion.[3][4] This will result in a significant fragment ion at [M-Br]+.
-
Cyclopropyl Group Fragmentation: The cyclopropyl group can undergo fragmentation in several ways. A common pathway is the loss of the cyclopropyl radical (•C3H5), leading to a stable fragment.[5] Alternatively, the ring can open and rearrange, leading to the loss of smaller neutral molecules like ethylene (C2H4).[6][7]
-
Triazole Ring Cleavage: The 1,2,4-triazole ring itself is subject to characteristic cleavages. Common fragmentation patterns for the 1,2,4-triazole ring system include the loss of a molecule of nitrogen (N2) or hydrogen cyanide (HCN).[8] The specific pathway can be influenced by the nature and position of the substituents.[8][9]
Proposed Fragmentation Pattern of this compound
Based on the established principles of mass spectrometry, a proposed fragmentation pattern for this compound is outlined below. The exact m/z values will depend on the specific isotopes present (79Br or 81Br). For simplicity, the m/z values corresponding to the 79Br isotope are primarily used in the following description. The molecular weight of C5H6BrN3 is approximately 187.03 g/mol (with 79Br).
Table 1: Predicted Fragment Ions for this compound (using 79Br)
| m/z (79Br) | Proposed Fragment Structure | Proposed Fragmentation Pathway |
| 187/189 | [C5H6BrN3]+• | Molecular Ion (M+•) |
| 108 | [C5H6N3]+ | Loss of •Br from the molecular ion |
| 146/148 | [C2H2BrN3]+• | Loss of C3H4 from the molecular ion (cyclopropyl rearrangement) |
| 160/162 | [C5H5BrN2]+• | Loss of •H and N2 from the molecular ion |
| 81 | [C3H3N2]+ | Loss of •Br and HCN from the molecular ion |
| 69 | [C3H3N2]+ | Loss of •Br and HCN from the molecular ion |
Diagram 1: Proposed Fragmentation Workflow
Caption: Proposed EI-MS fragmentation of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the mass spectrometric analysis of this compound.
Q1: I don't see a clear molecular ion peak. What could be the reason?
A1: The absence or low intensity of the molecular ion peak can be due to several factors:
-
High Ionization Energy: If the electron ionization energy is too high, the molecular ion may be unstable and fragment completely. Try reducing the ionization energy (if your instrument allows) to favor the formation of the molecular ion.
-
Thermal Instability: The compound might be thermally labile and decompose in the ion source before ionization. Ensure the ion source temperature is not excessively high.
-
In-source Fragmentation: The molecular ion may be fragmenting immediately upon formation. This is a characteristic of the molecule's structure. In such cases, the fragmentation pattern itself becomes the primary tool for identification. The presence of characteristic fragments, such as the [M-Br]+ peak, can infer the mass of the parent molecule.
Q2: The isotopic pattern for bromine doesn't look right. The M+ and M+2 peaks are not of equal intensity.
A2: While theoretically close to a 1:1 ratio, slight variations can occur. However, significant deviations could indicate:
-
Co-eluting Impurities: An impurity with a similar m/z value might be overlapping with one of the isotopic peaks. Review your chromatography to ensure peak purity.
-
Detector Saturation: If the signal is too intense, the detector may become saturated, leading to non-linear responses and distorted peak heights. Dilute your sample and re-run the analysis.
-
Background Subtraction Issues: Improper background subtraction can distort the relative intensities of peaks. Carefully review your data processing steps.
Q3: I am seeing a prominent peak at m/z 41. What could this correspond to?
A3: A peak at m/z 41 is often indicative of the cyclopropyl cation ([C3H5]+). This suggests a fragmentation pathway where the cyclopropyl group is cleaved from the triazole ring and retains the positive charge. While the proposed pathway in Diagram 1 shows the loss of a neutral cyclopropyl radical, the formation of a cyclopropyl cation is also plausible and a common observation for compounds containing this moiety.
Q4: How can I confirm the fragmentation of the triazole ring?
A4: The fragmentation of the triazole ring can be confirmed by looking for characteristic neutral losses.
-
Loss of N2 (28 Da): Look for a peak that is 28 mass units lower than a major fragment. For example, a fragment at m/z 160/162 could correspond to the loss of a hydrogen atom and a nitrogen molecule from the molecular ion.
-
Loss of HCN (27 Da): A loss of 27 Da from a fragment containing the triazole ring is a strong indicator of ring cleavage. For instance, the transition from the [M-Br]+ ion at m/z 108 to a fragment at m/z 81 would correspond to the loss of HCN.
Q5: What experimental parameters should I use for the analysis?
A5: The optimal experimental parameters can vary depending on the specific mass spectrometer being used. However, here is a general starting point for an Electron Ionization (EI) experiment:
Table 2: Recommended Starting Parameters for EI-MS Analysis
| Parameter | Recommended Value | Rationale |
| Ionization Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns and comparison with library spectra. |
| Ion Source Temperature | 200-250 °C | A good starting point to ensure volatilization without thermal decomposition. |
| Mass Range | m/z 40-300 | This range should cover the molecular ion and all expected major fragments. |
| Scan Speed | 1000-2000 amu/s | A typical scan speed for GC-MS or direct infusion analysis. |
Diagram 2: Experimental Workflow Logic
Sources
- 1. whitman.edu [whitman.edu]
- 2. savemyexams.com [savemyexams.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 3-bromo-5-cyclopropyl-1H-1,2,4-triazole
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical guide for 3-bromo-5-cyclopropyl-1H-1,2,4-triazole. This document serves as a centralized resource for our partners in research and development. As a key heterocyclic building block, this compound offers significant potential in medicinal chemistry and materials science. However, its unique structure—combining an aromatic triazole core, a reactive bromine atom, and a strained cyclopropyl ring—necessitates precise handling and storage to ensure experimental success and maintain sample integrity. This guide is structured in a question-and-answer format to directly address the practical challenges and inquiries you may encounter.
Section 1: Core Characteristics & Safety Protocols
This section covers the fundamental properties and essential safety measures. Adherence to these guidelines is critical for ensuring a safe laboratory environment and obtaining reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on data from structurally analogous bromo-substituted triazoles, this compound should be handled as a hazardous substance. The primary anticipated hazards include:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2][3]
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1][2][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3]
Q2: What is the mandatory Personal Protective Equipment (PPE) when working with this compound?
Due to the irritant nature of the compound, a comprehensive PPE strategy is required. The causality is simple: create an impermeable barrier between the chemical and your body.
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2] Standard safety glasses are insufficient.
-
Hand Protection: Use nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[4]
-
Body Protection: A flame-retardant lab coat is mandatory. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][5][6][7]
Core Data Summary Table
| Parameter | Guideline | Rationale & References |
| Appearance | White to off-white crystalline solid | Visual inspection is the first line of quality control. |
| Storage Temperature | 2-8°C (Refrigerated) | Minimizes potential for slow thermal degradation.[7][8] |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | The 1H-triazole moiety can be sensitive to oxidation.[9] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | Risk of vigorous or exothermic reactions.[6][10] |
| Key Hazard Statements | H302, H315, H319, H335 | Denotes risks of ingestion, skin/eye contact, and inhalation.[3] |
Section 2: Long-Term Storage & Stability Assessment
Proper storage is paramount for preserving the compound's purity and reactivity. Degradation can lead to failed reactions and misleading results.
Frequently Asked Questions (FAQs)
Q1: What is the scientifically optimal method for long-term storage?
The goal is to mitigate all potential degradation pathways: thermal, oxidative, and hydrolytic. The self-validating protocol below ensures the compound is protected.
Protocol 2.1: Long-Term Storage
-
Aliquot Upon Receipt: Immediately upon receiving the compound, divide it into smaller, experiment-sized aliquots in separate vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Inert Atmosphere: Place the aliquots in a desiccator. Purge the desiccator with a gentle stream of an inert gas like argon or nitrogen for 5-10 minutes.
-
Seal Securely: Use vials with PTFE-lined caps to ensure an airtight seal. For extra protection, wrap the cap-vial interface with Parafilm.
-
Refrigerate: Place the sealed and purged desiccator in a refrigerator at 2-8°C.
-
Log Everything: Maintain a detailed log for each aliquot, noting the date of storage and each time it is accessed.
Q2: My compound, originally a white powder, now appears slightly yellow and clumped. Is it still usable?
This visual change is a strong indicator of potential degradation. Clumping suggests moisture absorption (hygroscopicity), while discoloration can signal oxidation or decomposition. The 1,2,4-triazole ring system, while aromatic, can be susceptible to subtle structural changes under improper storage.[9][11]
Do not use the compound in a critical experiment without verification. Follow the decision-making workflow below. A simple purity check via ¹H NMR or LC-MS is essential to validate its integrity.
Workflow for Assessing Compound Integrity
Caption: Decision workflow for compound integrity assessment.
Section 3: Safe Handling & Experimental Use
Correct handling techniques are crucial for both safety and experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the correct procedure for weighing and dispensing this solid compound?
The primary goals are to prevent contamination of the bulk material and to avoid creating airborne dust.
Protocol 3.1: Weighing and Dispensing
-
Prepare Workspace: Ensure the chemical fume hood sash is at the appropriate height and the work area is clean and free of clutter.
-
Equilibrate Aliquot: Remove one aliquot vial from the refrigerator and place it in a desiccator at room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Weigh by Difference: Tare a clean, dry reaction vessel on an analytical balance inside the fume hood. Add the compound to the vessel using a clean spatula. For highest accuracy, re-weigh the now-emptier aliquot vial and calculate the dispensed amount by difference.
-
Seal and Store: Immediately and tightly reseal the aliquot vial, wrap it with Parafilm, and return it to cold storage.
-
Clean Up: Decontaminate the spatula and any affected surfaces immediately.
Q2: Are there any specific chemical incompatibilities I should be aware of during reactions?
Yes. The triazole ring and bromo-substituent dictate its reactivity profile.
-
Strong Bases: The N-H proton on the triazole ring is acidic (pKa of unsubstituted 1,2,4-triazole is ~10.26) and can be deprotonated by strong bases (e.g., NaH, LHMDS).[12] This can be a desired step for N-alkylation or it can be an unwanted side reaction.
-
Strong Oxidizing Agents: Avoid peroxides, permanganates, and other strong oxidizers, as they can react exothermically with the heterocyclic ring.[6][10]
-
Reductive Conditions: Be mindful during reactions involving reducing agents (e.g., catalytic hydrogenation), as the C-Br bond may be susceptible to reduction.
General Safe Handling Workflow
Caption: Step-by-step workflow for safe handling of the compound.
Section 4: Emergency & Disposal Procedures
Q1: What is the correct response to a spill?
-
Small Spill (in fume hood): Ensure you are wearing appropriate PPE. Gently cover the spill with an absorbent material like vermiculite or sand. Carefully sweep up the material into a designated hazardous waste container.[1] Clean the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Large Spill (or any spill outside a hood): Evacuate the immediate area. Alert your lab manager and EH&S department. Prevent entry to the area.
Q2: How should I dispose of waste containing this compound?
All waste, including unused compound and contaminated materials, is classified as hazardous waste.[1]
-
Collect all waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all institutional, local, and national guidelines for hazardous chemical waste disposal.[5][10]
References
-
3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole - PubChem. National Center for Biotechnology Information. [Link]
-
3-bromo-5-cyclopropyl-1,2,4-oxadiazole (121562-08-1) - Chemchart. Chemchart. [Link]
-
This compound - CAS:82767-64-4. Sunway Pharm Ltd. [Link]
-
Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol. Watson International. [Link]
-
Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. [Link]
-
Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]
-
Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. [Link]
-
Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]
-
Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. ResearchGate. [Link]
-
Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-. SciSpace. [Link]
-
Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry. [Link]
-
3-Bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole 100mg. Dana Bioscience. [Link]
-
3-bromo-5-cyclopropyl-1,2,4-oxadiazole. PubChemLite. [Link]
-
1,2,4-Triazole - Wikipedia. Wikipedia. [Link]
Sources
- 1. fishersci.pt [fishersci.pt]
- 2. fishersci.com [fishersci.com]
- 3. 7343-33-1 Cas No. | 3-Bromo-1H-1,2,4-triazole | Apollo [store.apolloscientific.co.uk]
- 4. watson-int.com [watson-int.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. ijsr.net [ijsr.net]
- 10. fishersci.com [fishersci.com]
- 11. jocpr.com [jocpr.com]
- 12. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Chloro-5-cyclopropyl-1H-1,2,4-triazole
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. The 1,2,4-triazole scaffold is a privileged core in medicinal chemistry, and its halogenated derivatives serve as versatile intermediates for further functionalization. This guide provides an in-depth technical comparison of the reactivity of two key halogenated triazoles: 3-bromo-5-cyclopropyl-1H-1,2,4-triazole and 3-chloro-5-cyclopropyl-1H-1,2,4-triazole. This analysis is grounded in fundamental principles of organic chemistry and supported by analogous experimental data to inform your synthetic strategy.
Foundational Principles: The Nature of the Carbon-Halogen Bond on an Electron-Deficient Heterocycle
The reactivity of a halo-heterocycle is primarily dictated by the nature of the reaction it is intended for. We will consider two major classes of transformations: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The 1,2,4-triazole ring is inherently electron-deficient due to the presence of three nitrogen atoms. This electronic characteristic is a key determinant of its reactivity. The cyclopropyl group at the 5-position acts as a weak electron-donating group through its unique bent-orbital character, which can subtly modulate the electronic properties of the triazole ring.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The stability of this intermediate is paramount to the overall reaction rate.
Key Factors Influencing SNAr Reactivity:
-
Electronegativity and Inductive Effect: The halogen's ability to stabilize the negative charge of the Meisenheimer complex through its inductive effect is a crucial factor.[4] Chlorine is more electronegative than bromine, leading to a stronger electron-withdrawing inductive effect. This enhanced stabilization of the intermediate generally translates to a faster reaction rate for the chloro-substituted compound. The reactivity order in SNAr is often F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions.[1][2]
-
Carbon-Halogen Bond Strength: While the C-Cl bond is stronger than the C-Br bond, the cleavage of this bond occurs in a fast, non-rate-determining step. Therefore, bond strength has a minimal impact on the overall reaction rate.
Expected Reactivity:
Based on these principles, 3-chloro-5-cyclopropyl-1H-1,2,4-triazole is predicted to be more reactive than its bromo counterpart in SNAr reactions.
Illustrative Experimental Protocol: A Representative SNAr Reaction
Reaction of a Halogenated Heterocycle with an Amine Nucleophile:
-
To a solution of the 3-halo-5-cyclopropyl-1H-1,2,4-triazole (1.0 eq) in a polar aprotic solvent such as DMF or DMSO (5 mL/mmol) is added the amine nucleophile (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).
-
The reaction mixture is heated to a temperature between 80-120 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions: The Decisive Role of Oxidative Addition
In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[1][5] and Buchwald-Hartwig[5][6] reactions, is primarily governed by the ease of the oxidative addition step. In this step, the palladium(0) catalyst inserts into the carbon-halogen bond.
Key Factors Influencing Cross-Coupling Reactivity:
-
Carbon-Halogen Bond Dissociation Energy: The oxidative addition step is facilitated by a weaker carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, making the bromo-substituted triazole more susceptible to oxidative addition.
-
Ligand Effects: The choice of phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst is crucial, especially for less reactive chloro-substrates. More electron-rich and bulky ligands are often required to facilitate the oxidative addition of C-Cl bonds.[7]
Expected Reactivity:
Consequently, This compound is expected to be significantly more reactive than 3-chloro-5-cyclopropyl-1H-1,2,4-triazole in palladium-catalyzed cross-coupling reactions. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura coupling, which would be expected to proceed more readily with the 3-bromo-triazole.
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), the 3-halo-5-cyclopropyl-1H-1,2,4-triazole (1.0 eq), the boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq) are combined.
-
A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 v/v), is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Data Summary and Comparative Analysis
| Reaction Type | Key Mechanistic Step | Predicted More Reactive Compound | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Attack (Meisenheimer Complex Formation) | 3-chloro-5-cyclopropyl-1H-1,2,4-triazole | Higher electronegativity of chlorine stabilizes the negatively charged intermediate. |
| Palladium-Catalyzed Cross-Coupling | Oxidative Addition | This compound | Weaker C-Br bond facilitates insertion of the palladium catalyst. |
Visualizing the Mechanistic Divergence
To further clarify the differing reactivity pathways, the following diagrams illustrate the key steps of each reaction type.
Caption: SNAr mechanism highlighting the stability of the Meisenheimer complex.
Caption: Cross-coupling mechanism emphasizing the oxidative addition step.
Conclusion and Strategic Recommendations
The choice between 3-bromo- and 3-chloro-5-cyclopropyl-1H-1,2,4-triazole is contingent upon the intended synthetic transformation.
-
For nucleophilic aromatic substitution reactions , where the goal is to introduce nucleophiles such as amines, alkoxides, or thiolates directly onto the triazole ring, 3-chloro-5-cyclopropyl-1H-1,2,4-triazole is the preferred substrate due to its inherently higher reactivity.
-
For palladium-catalyzed cross-coupling reactions , including Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions, This compound is the superior choice . Its greater reactivity in the rate-determining oxidative addition step allows for more facile C-C and C-N bond formation, often under milder conditions.
By understanding the fundamental principles that govern the reactivity of these halogenated heterocycles, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the drug discovery and development process.
References
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Biological activity of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole compared to fluconazole
An In-Depth Comparative Guide to the Biological Activity of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole and Fluconazole
This guide provides a comprehensive framework for the comparative biological evaluation of a novel triazole derivative, this compound, against the widely-used antifungal agent, fluconazole. Given the limited public data on the novel compound, this document serves as a detailed experimental blueprint for researchers in mycology and drug development. We will delve into the established mechanisms of azole antifungals, propose a rigorous, side-by-side experimental plan to assess antifungal efficacy and host cell cytotoxicity, and provide the scientific rationale behind each methodological choice.
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge in clinical practice.[1] The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy, with agents like fluconazole being mainstays in the treatment of infections caused by Candida and Cryptococcus species.[2][3] Fluconazole, a bis-triazole agent, revolutionized the management of fungal diseases due to its excellent oral bioavailability and safety profile.[4] However, its efficacy is limited against certain species like Candida glabrata and it has no activity against Candida krusei.[5][6]
This necessitates the exploration of new chemical entities. The compound this compound represents a promising, yet uncharacterized, candidate. Previous studies on related 1,2,4-triazole derivatives have shown that the inclusion of a cyclopropane moiety can confer significant fungicidal activity.[7] This guide outlines the necessary experimental work to rigorously compare the biological activity of this novel compound to fluconazole, providing a clear path to evaluating its potential as a next-generation antifungal agent.
Compound Profiles and Mechanism of Action
A fundamental understanding of the established drug and the hypothesized action of the novel compound is critical for designing a meaningful comparative study.
Fluconazole: The Established Benchmark
Fluconazole is a highly selective inhibitor of a fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[8][9] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[5][10] By disrupting ergosterol synthesis, fluconazole compromises the structural integrity and fluidity of the fungal membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic activity).[5][8] Mammalian demethylase enzymes are significantly less sensitive to fluconazole, which accounts for its favorable therapeutic window.[5][9]
Caption: Mechanism of action of fluconazole.
This compound: A Novel Candidate
-
Core Scaffold: The 1,2,4-triazole ring is the key pharmacophore, expected to interact with lanosterol 14-α-demethylase in a manner analogous to fluconazole.
-
Cyclopropyl Moiety: Studies have demonstrated that incorporating a cyclopropane ring into 1,2,4-triazole derivatives can enhance antifungal activity.[7] This rigid, strained ring system can influence binding affinity to the target enzyme.
-
Bromo Substituent: The presence of a halogen, such as bromine, can modulate the lipophilicity and electronic properties of the molecule, potentially improving cell membrane penetration and target engagement.
The primary hypothesis is that this compound functions as an inhibitor of ergosterol biosynthesis. The key unknown is its potency and selectivity compared to fluconazole.
Experimental Framework for Comparative Analysis
To objectively compare these two compounds, a two-pronged approach is essential: evaluating antifungal efficacy and assessing host cell toxicity. This dual analysis allows for the calculation of a selectivity index, a critical parameter in early-stage drug development.
Caption: Workflow for comparative biological activity assessment.
Experiment 1: In Vitro Antifungal Susceptibility Testing
Causality: The primary goal is to determine the Minimum Inhibitory Concentration (MIC) of each compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] This is the gold-standard in vitro metric for quantifying the potency of an antifungal agent. We will use the broth microdilution method, which is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility.[12][13]
Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27-A)
-
Preparation of Fungal Inoculum:
-
Culture a reference strain of Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Harvest yeast cells and suspend them in sterile saline.
-
Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[12]
-
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of this compound and fluconazole in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in RPMI 1640 medium to achieve a range of final concentrations (e.g., from 64 µg/mL down to 0.125 µg/mL).[14]
-
Include a positive control well (fungal inoculum, no drug) and a negative control well (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilutions.
-
Seal the plate and incubate at 35°C for 24 to 48 hours.[12]
-
-
Endpoint Determination:
-
Read the MIC visually as the lowest drug concentration in which there is no visible turbidity. For azoles like fluconazole, the endpoint is often defined as the concentration that causes an ~80% reduction in turbidity compared to the growth control.[14]
-
Experiment 2: In Vitro Mammalian Cell Cytotoxicity Assay
Causality: An effective antifungal must be selective, inhibiting the fungal pathogen at concentrations that are non-toxic to host cells.[15] Because fungi are eukaryotes, like human cells, there is a higher risk of off-target toxicity compared to antibiotics targeting prokaryotes.[15] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. A reduction in metabolic activity is indicative of cytotoxicity.[15]
Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Culture a human cell line (e.g., HEK293, human embryonic kidney cells, or HepG2, human liver cancer cells) in appropriate media (e.g., DMEM with 10% fetal bovine serum).
-
Trypsinize and count the cells. Seed them into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and fluconazole in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubate the plate for 24 to 72 hours.
-
-
MTT Assay and Reading:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized for clear, direct comparison.
Table 1: Comparative Biological Activity Profile
| Compound | Fungal Strain | MIC (µg/mL) | Mammalian Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| This compound | Candida albicans ATCC 90028 | [Experimental Value] | HEK293 | [Experimental Value] | [Calculated Value] |
| Fluconazole (Reference) | Candida albicans ATCC 90028 | 0.5 - 2.0[17] | HEK293 | >100[18] | >50 - >200 |
Interpretation:
-
MIC: A lower MIC value indicates higher antifungal potency. If the novel compound exhibits an MIC significantly lower than fluconazole, it suggests superior in vitro efficacy.
-
IC₅₀: A higher IC₅₀ value indicates lower cytotoxicity to mammalian cells.
-
Selectivity Index (SI): This is a crucial metric. A high SI value is desirable as it indicates that the compound is much more toxic to the fungus than to host cells, suggesting a wider therapeutic window.
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. isres.org [isres.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. droracle.ai [droracle.ai]
- 9. Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. m.youtube.com [m.youtube.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Antifungal Efficacy of Cyclopropyl-Triazole Derivatives: A Guide for Drug Development Professionals
The persistent challenge of invasive fungal infections, exacerbated by the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents. Among the promising avenues of research is the chemical modification of established antifungal scaffolds to enhance their efficacy and broaden their spectrum of activity. This guide provides a comprehensive comparative analysis of cyclopropyl-triazole derivatives, a novel class of antifungals, benchmarking their performance against existing treatments. We will delve into their mechanism of action, present comparative efficacy data, and provide detailed experimental protocols to support further research and development in this critical area.
The Rationale for Cyclopropyl-Triazole Derivatives: Enhancing a Proven Scaffold
The triazole class of antifungals, which includes foundational drugs like fluconazole and voriconazole, has been a cornerstone of antifungal therapy for decades.[1] Their success lies in their specific targeting of a crucial fungal enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] The inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[2][4]
The incorporation of a cyclopropyl moiety into the triazole scaffold is a strategic medicinal chemistry approach aimed at overcoming some of the limitations of earlier-generation triazoles. The rationale for this modification is multifold:
-
Increased Binding Affinity: The rigid, three-dimensional structure of the cyclopropyl group can introduce favorable conformational constraints, potentially leading to a more optimal interaction with the active site of CYP51. This enhanced binding can translate to greater potency.
-
Improved Metabolic Stability: The cyclopropyl group can block sites of metabolism on the molecule, leading to a longer half-life and improved pharmacokinetic profile.
-
Enhanced Selectivity: Modifications to the triazole structure can alter its affinity for fungal CYP51 versus human cytochrome P450 enzymes, potentially reducing the risk of drug-drug interactions and off-target effects.[2]
-
Overcoming Resistance: Novel structural modifications may allow these derivatives to effectively inhibit mutated CYP51 enzymes that confer resistance to existing triazole drugs.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The antifungal activity of cyclopropyl-triazole derivatives, like other azoles, is rooted in the disruption of the ergosterol biosynthesis pathway.[2][3] The key steps are as follows:
-
Entry into the Fungal Cell: The lipophilic nature of the triazole compounds facilitates their passage through the fungal cell membrane.
-
Inhibition of CYP51: Inside the cell, the triazole derivative binds to the heme iron atom in the active site of the fungal CYP51 enzyme.[2][5] This binding event blocks the demethylation of lanosterol, a crucial step in the conversion of lanosterol to ergosterol.[2]
-
Depletion of Ergosterol and Accumulation of Toxic Sterols: The inhibition of CYP51 leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors.[2]
-
Disruption of Membrane Integrity and Function: The altered sterol composition of the cell membrane disrupts its fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and replication.[2]
Diagram of the Fungal Ergosterol Biosynthesis Pathway and the Site of Triazole Inhibition
Caption: Inhibition of CYP51 by cyclopropyl-triazole derivatives blocks ergosterol synthesis.
Comparative Antifungal Efficacy: In Vitro Data
The following tables present hypothetical, yet plausible, in vitro antifungal susceptibility data for two novel cyclopropyl-triazole derivatives, CPT-1 and CPT-2. This data is benchmarked against a panel of standard antifungal agents across a range of clinically significant fungal pathogens. The data is presented as Minimum Inhibitory Concentrations (MICs) in µg/mL, which represents the lowest concentration of the drug that inhibits the visible growth of the microorganism.
Table 1: Comparative In Vitro Activity (MIC, µg/mL) Against Candida Species
| Antifungal Agent | Candida albicans (ATCC 90028) | Candida glabrata (ATCC 90030) | Candida parapsilosis (ATCC 22019) | Candida krusei (ATCC 6258) |
| CPT-1 (Hypothetical) | 0.06 | 0.25 | 0.125 | 0.5 |
| CPT-2 (Hypothetical) | 0.125 | 0.5 | 0.25 | 1 |
| Fluconazole | 1 | 16 | 2 | 64 |
| Voriconazole | 0.03 | 0.25 | 0.06 | 0.5 |
| Caspofungin | 0.25 | 0.125 | 0.5 | 1 |
| Amphotericin B | 0.5 | 0.5 | 1 | 1 |
Note: The data for CPT-1 and CPT-2 are illustrative and based on potential improvements suggested by structure-activity relationship studies of novel triazoles.
Table 2: Comparative In Vitro Activity (MIC, µg/mL) Against Filamentous and Other Yeasts
| Antifungal Agent | Aspergillus fumigatus (ATCC 204305) | Cryptococcus neoformans (ATCC 52817) | Fusarium solani (ATCC 36031) |
| CPT-1 (Hypothetical) | 0.25 | 0.125 | 4 |
| CPT-2 (Hypothetical) | 0.5 | 0.25 | 8 |
| Fluconazole | >64 | 4 | >64 |
| Voriconazole | 0.25 | 0.06 | 2 |
| Posaconazole | 0.125 | 0.125 | 2 |
| Amphotericin B | 1 | 0.5 | 2 |
Note: The data for CPT-1 and CPT-2 are illustrative and based on potential improvements suggested by structure-activity relationship studies of novel triazoles.
The illustrative data suggests that cyclopropyl-triazole derivatives like CPT-1 could exhibit potent, broad-spectrum antifungal activity, with notable efficacy against fluconazole-resistant species such as Candida glabrata and Candida krusei. Furthermore, their activity against filamentous fungi like Aspergillus fumigatus appears comparable to or even better than some existing triazoles.
Experimental Protocols for Antifungal Efficacy Assessment
To ensure the reproducibility and validity of antifungal efficacy studies, standardized methodologies are crucial. The following are detailed protocols for key in vitro and in vivo experiments.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27/M38)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
96-well microtiter plates
-
Fungal isolates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal agents (cyclopropyl-triazole derivatives and comparators)
-
Spectrophotometer or microplate reader
-
Sterile saline
-
Vortex mixer
-
Hemocytometer
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Harvest the fungal colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the antifungal agents in RPMI 1640 medium in the 96-well microtiter plates. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well containing the antifungal dilution.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.[6] This can be determined visually or by using a microplate reader at 530 nm.
-
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
This model assesses the in vivo efficacy of an antifungal agent in a systemic infection model.
Materials:
-
Immunocompetent or neutropenic mice (e.g., BALB/c or ICR)
-
Candida albicans strain (e.g., SC5314)
-
Antifungal agents
-
Vehicle for drug administration (e.g., saline, cyclodextrin)
-
Sterile saline
-
Insulin syringes
Procedure:
-
Infection:
-
Prepare an inoculum of Candida albicans in sterile saline at a concentration of 1 x 10^6 CFU/mL.
-
Infect mice via tail vein injection with 100 µL of the fungal suspension.[7]
-
-
Treatment:
-
Initiate treatment at a predetermined time post-infection (e.g., 2-4 hours).
-
Administer the cyclopropyl-triazole derivative and comparator drugs at various doses (e.g., 1, 5, 10 mg/kg) via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Include a vehicle control group that receives the drug vehicle without the active compound.
-
-
Monitoring:
-
Monitor the mice daily for signs of illness and mortality for a specified period (e.g., 14-21 days).
-
-
Efficacy Assessment:
-
Survival Analysis: Plot Kaplan-Meier survival curves and compare the survival rates between treated and control groups.
-
Fungal Burden: At a predetermined endpoint (e.g., day 5), euthanize a subset of mice from each group. Aseptically remove target organs (e.g., kidneys, brain), homogenize them in sterile saline, and perform serial dilutions for colony-forming unit (CFU) enumeration on SDA plates.[7][8]
-
Diagram of the Experimental Workflow for Antifungal Efficacy Testing
Caption: Workflow for evaluating the efficacy of novel antifungal agents.
Conclusion and Future Directions
The exploration of cyclopropyl-triazole derivatives represents a promising strategy in the ongoing battle against invasive fungal infections. The illustrative data and established methodologies presented in this guide provide a framework for the continued investigation of this novel class of antifungals. The potential for enhanced potency, a broader spectrum of activity, and improved pharmacokinetic properties warrants further preclinical and clinical development. Future research should focus on extensive structure-activity relationship studies to optimize the cyclopropyl-triazole scaffold, comprehensive in vivo testing against a wide array of fungal pathogens, and detailed toxicological and pharmacological profiling to ensure both safety and efficacy. The continued development of innovative antifungal agents is paramount to addressing the growing threat of antifungal resistance and improving outcomes for patients with life-threatening fungal diseases.
References
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]
-
Sanglard, D. (2016). Resistance of human fungal pathogens to antifungal drugs. Current Opinion in Microbiology, 32, 1-8. [Link]
-
Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement. CLSI document M27-S4. Clinical and Laboratory Standards Institute. [Link]
-
Warrilow, A. G., Martel, C. M., Parker, J. E., Melo, N., & Kelly, S. L. (2010). Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens. Antimicrobial agents and chemotherapy, 54(10), 4235–4245. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2020). EUCAST definitive document E.DEF 7.3.2. [Link]
-
Arendrup, M. C., & Patterson, T. F. (2017). Multidrug-Resistant Candida: Epidemiology, Molecular Mechanisms, and Treatment. Journal of Infectious Diseases, 216(suppl_3), S445–S451. [Link]
-
Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and emerging azole antifungal agents. Clinical microbiology reviews, 12(1), 40–79. [Link]
-
Wong, S. S. W., Kao, R. Y. T., Yuen, K. Y., Wang, Y., Yang, D., Samaranayake, L. P., & Seneviratne, C. J. (2014). In vitro and in vivo activity of a novel antifungal small molecule against Candida infections. PloS one, 9(1), e85836. [Link]
-
Pfaller, M. A., & Diekema, D. J. (2012). Progress in antifungal susceptibility testing of Candida spp. by use of Clinical and Laboratory Standards Institute broth microdilution methods, 2010 to 2012. Journal of clinical microbiology, 50(9), 2846–2856. [Link]
-
Shapiro, R. S., Robbins, N., & Cowen, L. E. (2011). Regulatory circuitry governing fungal development, drug resistance, and disease. Microbiology and molecular biology reviews : MMBR, 75(2), 213–267. [Link]
-
MacCallum, D. M. (2012). Mouse models of invasive candidiasis. FEMS microbiology letters, 329(1), 1–9. [Link]
-
Conti, H. R., & Gaffen, S. L. (2010). Host-protective roles of T helper 17 cells in mucosal immunity. Trends in immunology, 31(12), 457–464. [Link]
-
Spellberg, B., Ibrahim, A. S., Avanessian, V., Fu, Y., Myers, C., & Edwards, J. E. (2005). Efficacy of a T-cell-active peptide vaccine in an experimental model of disseminated candidiasis. The Journal of infectious diseases, 192(7), 1269–1273. [Link]
-
Tan, C. X., Shi, Y. X., Weng, J. Q., Liu, X. H., Li, B. J., & Zhao, W. G. (2012). Synthesis and antifungal activity of 1, 2, 4-triazole derivatives containing cyclopropane moiety. Letters in Drug Design & Discovery, 9(4), 431-435. [Link]
-
Kathiravan, M. K., Salake, A. B., Chothe, A. S., Dudhe, P. B., Watode, R. P., Mukta, M. S., & Gadhwe, S. (2012). The biology and chemistry of antifungal agents: a review. Bioorganic & medicinal chemistry, 20(19), 5678–5698. [Link]
-
Lass-Flörl, C. (2011). Triazole antifungal agents in invasive fungal infections: a comparative review. Drugs, 71(18), 2405–2419. [Link]
-
Odds, F. C., Brown, A. J., & Gow, N. A. (2003). Antifungal agents: mechanisms of action. Trends in microbiology, 11(6), 272–279. [Link]
-
Kumar, R., & Kumar, P. (2011). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein journal of organic chemistry, 7, 668–677. [Link]
Sources
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
Benchmarking the Herbicidal Activity of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole: A Comparative Guide
Introduction
The relentless pursuit of novel herbicidal agents with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, the 1,2,4-triazole scaffold has consistently emerged as a privileged structure, yielding a diverse array of commercial herbicides. This guide focuses on a promising, yet underexplored, derivative: 3-bromo-5-cyclopropyl-1H-1,2,4-triazole . The unique combination of a halogenated aromatic core and a cyclopropyl moiety suggests a high potential for potent herbicidal activity.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to benchmark the herbicidal performance of this compound. We will delve into its presumed mechanism of action based on structural analogs, propose a robust experimental framework for its evaluation, and compare its potential efficacy against established commercial herbicides with distinct modes of action.
Presumed Mechanism of Action: An Informed Hypothesis
While direct experimental evidence for the specific molecular target of this compound is not extensively available in public literature, the broader class of 1,2,4-triazole herbicides primarily functions through one of two key mechanisms:
-
Acetolactate Synthase (ALS) Inhibition: Many 1,2,4-triazole derivatives act as potent inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2] Its inhibition leads to a cessation of protein synthesis and, ultimately, plant death. Herbicides in this class are known for their low application rates and broad-spectrum activity.[1]
-
Protoporphyrinogen Oxidase (PPO) Inhibition: Another significant mechanism for triazole-based herbicides is the inhibition of protoporphyrinogen oxidase (PPO).[4] This enzyme is a key component in the chlorophyll and heme biosynthesis pathways. Its blockage leads to the accumulation of protoporphyrinogen IX, a photodynamic molecule that, in the presence of light and oxygen, generates reactive oxygen species, causing rapid cell membrane disruption and necrosis.[4][5]
Given the herbicidal activity observed in structurally similar cyclopropyl-containing 1,2,4-triazoles against dicotyledonous weeds like Brassica napus, it is plausible that this compound functions as either an ALS or a PPO inhibitor. The experimental protocols outlined below are designed to elucidate its precise mechanism and quantify its efficacy.
Comparative Benchmarking: Selecting the Right Comparators
To rigorously assess the herbicidal potential of this compound, it is essential to benchmark it against a panel of well-characterized herbicides representing different modes of action. The choice of these benchmarks is critical for understanding the target compound's spectrum of activity, potency, and potential for crop selectivity.
Table 1: Proposed Benchmark Herbicides for Comparative Analysis
| Herbicide Class | Mechanism of Action | Commercial Example(s) | Rationale for Inclusion |
| ALS Inhibitors | Inhibition of branched-chain amino acid synthesis | Chlorsulfuron, Imazethapyr | To determine if the target compound shares this common triazole mode of action and to compare its potency.[1][3] |
| PPO Inhibitors | Inhibition of chlorophyll and heme biosynthesis | Fomesafen, Saflufenacil | To investigate the alternative, light-dependent mode of action common to some triazoles and assess its potential for rapid burndown activity.[4][5] |
| ACCase Inhibitors | Inhibition of fatty acid synthesis in grasses | Clethodim, Fluazifop | To assess selectivity towards grass species and determine if the target compound has a different mode of action.[6][7] |
| Photosystem II Inhibitors | Inhibition of photosynthesis | Atrazine, Diuron | To provide a benchmark against a classic mode of action and evaluate broadleaf weed control efficacy.[8][9] |
| EPSP Synthase Inhibitor | Inhibition of aromatic amino acid synthesis | Glyphosate | As a non-selective, systemic herbicide standard for broad-spectrum weed control. |
Experimental Protocols for Herbicidal Activity Benchmarking
The following protocols provide a detailed, step-by-step methodology for the comprehensive evaluation of this compound.
I. In Vitro Enzyme Inhibition Assays
The causality behind this initial step is to determine the specific molecular target of the compound, which is fundamental to understanding its mode of action.
-
ALS Inhibition Assay:
-
Isolate acetolactate synthase from a susceptible plant species (e.g., etiolated corn seedlings).
-
Prepare a reaction mixture containing the enzyme, its substrates (pyruvate), and cofactors (thiamine pyrophosphate, MgCl₂, FAD).
-
Add varying concentrations of this compound and the benchmark ALS inhibitors.
-
Incubate the reaction and measure the production of acetolactate colorimetrically.
-
Calculate the IC₅₀ (inhibitor concentration required for 50% inhibition) for each compound.
-
-
PPO Inhibition Assay:
-
Isolate protoporphyrinogen oxidase from a suitable plant source (e.g., etiolated barley).
-
Prepare a reaction mixture containing the enzyme and its substrate (protoporphyrinogen IX).
-
Introduce a range of concentrations of the test compound and benchmark PPO inhibitors.
-
Monitor the enzymatic activity by measuring the fluorescence of the product, protoporphyrin IX.
-
Determine the IC₅₀ values for the test and benchmark compounds.
-
II. Whole Plant Bioassays: Greenhouse Trials
These experiments are designed to translate in vitro findings to a whole-organism level, assessing the compound's practical herbicidal efficacy, selectivity, and dose-response relationship.
A. Plant Material and Growth Conditions:
-
Select a diverse panel of indicator plant species, including representative monocotyledonous (e.g., Echinochloa crus-galli - barnyardgrass, Avena fatua - wild oat) and dicotyledonous (e.g., Brassica napus - rapeseed, Amaranthus retroflexus - redroot pigweed) weeds.
-
Grow plants from seed in a standardized potting medium under controlled greenhouse conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
B. Herbicide Application:
-
Pre-emergence Application: Apply the test compound and benchmarks to the soil surface immediately after sowing the seeds. This assesses the compound's ability to control weeds before they emerge.
-
Post-emergence Application: Apply the herbicides to the foliage of plants at the 2-3 leaf stage. This evaluates the compound's effectiveness on established weeds.
-
Use a precision bench sprayer to ensure uniform application.
-
Apply a range of doses for each compound to establish a dose-response curve.
C. Data Collection and Analysis:
-
Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT).
-
At 21 DAT, harvest the above-ground biomass and determine the fresh and dry weights.
-
Calculate the GR₅₀ (the dose required to cause a 50% reduction in plant growth) for each compound against each plant species.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables to facilitate direct comparison.
Table 2: Hypothetical In Vitro Enzyme Inhibition Data
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | ALS | [Experimental Value] |
| Chlorsulfuron | ALS | [Benchmark Value] |
| This compound | PPO | [Experimental Value] |
| Fomesafen | PPO | [Benchmark Value] |
Table 3: Hypothetical Whole Plant GR₅₀ Values (g a.i./ha) for Post-Emergence Application
| Compound | Echinochloa crus-galli (Monocot) | Brassica napus (Dicot) |
| This compound | [Experimental Value] | [Experimental Value] |
| Chlorsulfuron | [Benchmark Value] | [Benchmark Value] |
| Fomesafen | [Benchmark Value] | [Benchmark Value] |
| Clethodim | [Benchmark Value] | [Benchmark Value] |
| Atrazine | [Benchmark Value] | [Benchmark Value] |
| Glyphosate | [Benchmark Value] | [Benchmark Value] |
Visualizing the Experimental Workflow and Potential Mechanism
To further clarify the proposed research path and the potential mode of action, the following diagrams are provided.
Caption: Experimental workflow for benchmarking herbicidal activity.
Caption: Hypothesized mechanism via ALS inhibition.
Conclusion
This compound represents a compelling candidate for a novel herbicidal agent. Its structural features align with those of known, highly active 1,2,4-triazole herbicides. While public data on its specific herbicidal activity is scarce, this guide provides a robust and scientifically sound framework for its comprehensive evaluation. By employing the detailed in vitro and whole-plant bioassays and benchmarking against a carefully selected panel of commercial herbicides, researchers can elucidate its mechanism of action, define its spectrum of activity, and accurately assess its potential for future development in weed management programs. The insights gained from this comparative approach will be invaluable in determining the path forward for this promising molecule.
References
-
ACCase inhibitor herbicides – selectivity, weed resistance and fitness cost: a review. (URL: [Link])
-
ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (URL: [Link])
-
Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms. (URL: [Link])
-
Photosystem II Inhibitors | Herbicide Symptoms - UC Agriculture and Natural Resources. (URL: [Link])
-
Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms - UC Agriculture and Natural Resources. (URL: [Link])
-
An introduction to ALS-inhibiting herbicides - PubMed. (URL: [Link])
-
Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications. (URL: [Link])
-
Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel. (URL: [Link])
-
Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance - Frontiers. (URL: [Link])
-
ACCase inhibitor herbicides - selectivity, weed resistance and fitness cost: A review. (URL: [Link])
-
Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed. (URL: [Link])
-
(PDF) Protoporphyrinogen Oxidase-Inhibiting Herbicides - ResearchGate. (URL: [Link])
-
Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. (URL: [Link])
-
Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms. (URL: [Link])
-
16.4 Herbicides that Inhibit ALS – Principles of Weed Control. (URL: [Link])
-
Resistance of weeds to ALS-inhibiting herbicides: what have we learned? (URL: [Link])
-
Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed. (URL: [Link])
Sources
- 1. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole | C6H8BrN3 | CID 71204291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Synthesized 3-bromo-5-cyclopropyl-1H-1,2,4-triazole
For researchers and professionals in drug development, the unequivocal structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor and a prerequisite for advancing a molecule through the discovery pipeline. The biological activity, structure-activity relationships (SAR), and intellectual property protection of a new chemical entity (NCE) are all predicated on a precise understanding of its atomic connectivity and spatial arrangement. This guide provides an in-depth comparison of standard and advanced analytical techniques for validating the structure of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole, a heterocyclic scaffold of interest in medicinal chemistry.
As a senior application scientist, my perspective is grounded in the principle that a multi-faceted analytical approach is not merely confirmatory but essential for building a robust, self-validating data package for any NCE. We will explore the causality behind experimental choices, compare the utility of spectroscopic methods, and establish why single-crystal X-ray diffraction remains the definitive gold standard for structural elucidation.
Part 1: The Spectroscopic Toolkit for Initial Assessment
Following synthesis, a rapid and information-rich assessment of the product is required to confirm its identity and purity. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools for this initial validation, each providing unique and complementary pieces of the structural puzzle.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
The first question for any newly synthesized compound is: "Did I make a molecule of the correct mass?" Mass spectrometry directly answers this by measuring the mass-to-charge ratio (m/z) of the ionized molecule. For this compound (Molecular Formula: C₅H₆BrN₃), the expected molecular weight is approximately 188.03 g/mol .
Expert Insight: The true power of MS in this context lies in its ability to reveal the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and 49.3%, respectively).[1] This results in a characteristic isotopic pattern in the mass spectrum. Instead of a single molecular ion peak (M⁺), we observe two distinct peaks of almost equal intensity, separated by 2 m/z units: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[2][3][4] This signature is a powerful diagnostic tool, providing immediate evidence that the bromine atom has been successfully incorporated into the structure.[5]
Caption: Integrated workflow for structural validation.
Comparative Analysis of Validation Techniques
| Parameter | Mass Spectrometry (MS) | NMR Spectroscopy | Single-Crystal X-ray Diffraction (SCXRD) |
| Information | Molecular weight, elemental composition (from isotopes). | Atomic connectivity, electronic environment, 2D structure. | Absolute 3D structure, bond lengths/angles, stereochemistry. [6] |
| Sample Phase | Gas/Solution | Solution | Solid (Single Crystal) |
| Ambiguity | High (isomers have the same mass). | Moderate (isomers can have similar spectra). | None (provides definitive proof of a specific structure). [7] |
| Key Advantage | Fast, high sensitivity, confirms elemental formula. | Rich structural information on the C-H framework. | Unambiguous, "gold standard" proof of structure. |
| Limitation | Does not distinguish between isomers. | Cannot determine absolute configuration; interpretation can be complex. | Requires a high-quality single crystal, which can be difficult to obtain. |
Table 2. Comparison of Core Structural Validation Methodologies.
Part 3: Experimental Protocols
Trustworthiness in science is built on reproducibility. The following are condensed, standardized protocols for the analyses described.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Determine the exact mass of the molecular ion. Compare the measured isotopic distribution of the M⁺ and M+2 peaks with the theoretical pattern for a C₅H₆BrN₃ species to confirm the elemental composition.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An acquisition time of 1-2 hours may be necessary depending on sample concentration.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
Protocol 3: Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or solvent layering.
-
Crystal Mounting: Select a suitable, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Data Collection: Mount the crystal on the diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting hundreds of diffraction images.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges, resulting in a final, validated 3D structure.
Conclusion
Validating the structure of a synthesized molecule like this compound is a systematic process that builds a hierarchy of evidence. Mass spectrometry and NMR spectroscopy provide rapid and essential preliminary data, confirming the molecular formula and mapping the molecular framework. However, for absolute and unambiguous proof required for drug development and patent protection, these techniques must be complemented by the definitive power of single-crystal X-ray diffraction. By integrating these methods, researchers can establish an unimpeachable structural identity for their compounds, ensuring the integrity and success of their scientific endeavors.
References
- BenchChem. Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography.
-
Rada, A., et al. (2022). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Available from: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available from: [Link]
-
Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Available from: [Link]
-
ResearchGate. (2023). Review articles in SINGLE CRYSTAL X-RAY DIFFRACTION. Available from: [Link]
-
Ambalavanan, P., et al. (2010). Crystal Structures of two Triazole Derivatives. CORE. Available from: [Link]
-
Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Available from: [Link]
-
Ambalavanan, P., et al. (2015). Crystal Structures of two Triazole Derivatives. ResearchGate. Available from: [Link]
-
Wikipedia. (2023). Mass spectral interpretation. Available from: [Link]
-
Maricopa Open Digital Press. How to Interpret a Mass Spectrum? – Organic Chemistry. Available from: [Link]
-
Creagh, L. T. (1967). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. Available from: [Link]
-
Sravya, G., et al. (2017). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. Available from: [Link]
-
Hosseini, S. M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC - NIH. Available from: [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available from: [Link]
-
Pieri, M. F., et al. (2023). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. J Med Chem. Available from: [Link]
-
Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available from: [Link]
- Al-Amiery, A. A. (2012). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Organic and Medicinal Chemistry Letters.
-
Al-Majid, A. M., et al. (2022). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. Available from: [Link]
-
ResearchGate. (2023). Mass spectrometry of halogen-containing organic compounds. Available from: [Link]
-
SpectraBase. (2023). 1,2,4-Triazole. Available from: [Link]
-
SpectraBase. (2023). SN(CH3)3(CYCLOPROPYL) - Optional[13C NMR]. Available from: [Link]
- Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
-
Pearson+. (2023). The molecule that gave the mass spectrum shown here contains a halogen. Available from: [Link]
-
ResearchGate. (2023). Synthesis and structures of 1,2,4-triazoles derivatives. Available from: [Link]
-
Vas'kevich, R. I., et al. (2019). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. Available from: [Link]
-
Pylypenko, O. O., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Available from: [Link]
-
Enamine. (2018). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. PMC - NIH. Available from: [Link]
-
ResearchGate. (2023). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. Available from: [Link]
-
ResearchGate. (2023). Structures of some 1,2,4-triazole derivatives. Available from: [Link]
-
MDPI. (2023). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Available from: [Link]
-
Creative Biostructure. (2023). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]
- Patel, M., et al. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. World Journal of Pharmaceutical Research.
-
PubChem. (2023). 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole. Available from: [Link]
-
SpectraBase. (2023). 1-Cyclopropyl-1-cyclopentyl cation - Optional[13C NMR]. Available from: [Link]
-
ISRES. (2023). synthesis of 1,2,4 triazole compounds. Available from: [Link]
-
Dolzhenko, A. V., et al. (2020). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Available from: [Link]
Sources
- 1. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 6. rigaku.com [rigaku.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cross-Reactivity Profiling of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical and often challenging aspect of this journey is the characterization of a compound's selectivity. Off-target interactions can lead to unforeseen toxicities and a narrow therapeutic window, representing a major cause of attrition in drug development.[1][2] This guide provides an in-depth, technical framework for conducting comprehensive cross-reactivity studies on 3-bromo-5-cyclopropyl-1H-1,2,4-triazole, a novel heterocyclic compound. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, known to interact with various biological targets.[3][4][5][6][7] This inherent biological activity necessitates a thorough investigation of its selectivity profile.
This document is not a rigid protocol but a strategic guide. It will explain the rationale behind experimental choices, enabling you to design a self-validating system for assessing the cross-reactivity of this, or any, novel small molecule. We will explore a multi-pronged approach, starting with broad screening against major target families and progressively narrowing down to specific off-targets for detailed characterization. To illustrate these principles, we will use hypothetical experimental data for this compound and compare its performance against two representative, albeit structurally distinct, inhibitors: "Compound X" (a hypothetical kinase inhibitor) and "Compound Y" (a hypothetical GPCR modulator).
The Imperative of Early and Comprehensive Profiling
In modern drug discovery, in vitro secondary pharmacology screening has become a standard practice to identify potential off-target activities that could lead to adverse effects.[2][8] Early identification of these liabilities allows for medicinal chemistry efforts to mitigate them or, if necessary, for the early termination of a project, saving significant time and resources.[2][9] The Food and Drug Administration (FDA) increasingly considers secondary pharmacology data in Investigational New Drug (IND) applications, highlighting its regulatory importance.[10][11]
Our investigation into the cross-reactivity of this compound will be structured in three key phases:
-
Broad Kinome Profiling: Given that a significant portion of the proteome consists of kinases, and they are common off-targets, a wide-ranging kinase screen is an essential first step.[12][13]
-
Diverse Target Panel Screening: Assessing activity against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and other enzymes is crucial for a comprehensive safety assessment.[][15][16][17]
-
Cell-Based Secondary Assays: Validating the findings from biochemical or binding assays in a more physiologically relevant cellular context is a critical step to confirm off-target effects.
Phase 1: Illuminating the Kinome Interaction Landscape
Protein kinases are a large family of enzymes that play central roles in cellular signaling and are frequent targets for therapeutic intervention, particularly in oncology.[12][13] However, the high degree of structural conservation in the ATP-binding site across the kinome makes achieving selectivity a significant challenge.
Experimental Design: Kinase Panel Screening
The initial step is to screen this compound against a large, functionally diverse panel of protein kinases. Commercial services like Eurofins' KinaseProfiler™ or Reaction Biology's kinase screening services offer panels covering a substantial portion of the human kinome.[18]
Rationale for Experimental Choices:
-
Panel Size: A broad panel of over 400 kinases is recommended to gain a comprehensive understanding of the compound's selectivity.[18]
-
Assay Format: A competition binding assay, such as KINOMEscan™, or an activity-based assay can be employed. Activity-based assays provide direct information on functional inhibition.[19]
-
ATP Concentration: Screening at a physiological ATP concentration (e.g., 1 mM) can provide more clinically relevant data, although initial screens are often performed at the Km of ATP for each kinase to determine intrinsic potency.[19]
Data Presentation: Comparative Kinase Inhibition
The results of the kinase screen should be presented in a clear, comparative format. A table summarizing the inhibitory activity against a selection of kinases for our hypothetical compounds is provided below.
| Kinase Target | This compound (% Inhibition @ 1µM) | Compound X (% Inhibition @ 1µM) | Compound Y (% Inhibition @ 1µM) |
| Primary Target | 95 | 98 | 5 |
| Off-Target Kinase 1 | 48 | 85 | 2 |
| Off-Target Kinase 2 | 15 | 20 | 8 |
| Off-Target Kinase 3 | 5 | 10 | 3 |
| Off-Target Kinase 4 | 62 | 55 | 1 |
Table 1: Hypothetical kinase inhibition data for this compound and comparator compounds. The primary target for this compound and Compound X is assumed to be a specific kinase, while Compound Y's primary target is a GPCR.
Interpretation of Results:
From this hypothetical data, we can infer that this compound exhibits significant activity against its primary target. However, it also shows considerable inhibition of "Off-Target Kinase 1" and "Off-Target Kinase 4". This initial screen flags these kinases for further investigation to determine their IC50 values and assess the potential for off-target effects. Compound X, while potent against its primary target, also shows significant off-target activity. Compound Y, as expected for a non-kinase targeted compound, shows minimal interaction with the kinome.
Phase 2: Broadening the Horizon - GPCRs, Ion Channels, and Enzymes
To build a comprehensive safety profile, it is imperative to assess the interaction of this compound with other major drug target classes. Secondary pharmacology panels, such as those offered by Eurofins Discovery (SafetyScreen™) or ApconiX, are designed for this purpose.[2][18]
Experimental Design: Diverse Target Panel Screening
A panel of at least 44 targets, including a range of GPCRs, ion channels, and enzymes, is recommended for initial screening. This provides a broad overview of potential liabilities.
Rationale for Experimental Choices:
-
GPCRs: This is the largest family of cell surface receptors and a common target for many drugs.[20] Both radioligand binding assays and functional assays (e.g., measuring second messengers like cAMP or calcium) can be employed.[16][21]
-
Ion Channels: Off-target interactions with ion channels can lead to significant safety concerns, particularly cardiotoxicity (e.g., hERG inhibition).[22][23] Automated patch-clamp electrophysiology is the gold standard for assessing ion channel function.[][22]
-
Enzymes and Transporters: A selection of other key enzymes and transporters should be included to identify any other unanticipated interactions.
Data Presentation: Comparative Off-Target Activity
The data from this broad panel screen should be summarized to highlight any significant off-target hits.
| Target Class | Target | This compound (% Inhibition/Activity @ 10µM) | Compound X (% Inhibition/Activity @ 10µM) | Compound Y (% Inhibition/Activity @ 10µM) |
| GPCR | 5-HT2B | 55% (Agonist) | 10% | 92% (Antagonist) |
| Dopamine D2 | 8% | 5% | 75% (Antagonist) | |
| Ion Channel | hERG | 45% (Inhibition) | 60% (Inhibition) | 5% (Inhibition) |
| Nav1.5 | 12% (Inhibition) | 15% (Inhibition) | 2% (Inhibition) | |
| Enzyme | COX-2 | 5% | 8% | 3% |
Table 2: Hypothetical data from a broad secondary pharmacology panel screen. Compound Y is the positive control for GPCR activity.
Interpretation of Results:
This hypothetical data reveals that this compound exhibits agonist activity at the 5-HT2B receptor and significant inhibition of the hERG channel. Both of these findings are potential safety concerns that require immediate follow-up. The 5-HT2B agonism has been linked to cardiac valvulopathy, and hERG inhibition is associated with a risk of Torsades de Pointes.[2] Compound X also shows a concerning level of hERG inhibition. Compound Y demonstrates the expected on-target activity at its primary GPCR targets.
Phase 3: Cellular Validation of Off-Target Hits
Biochemical and binding assays provide valuable initial data, but it is crucial to confirm these findings in a more physiologically relevant context. Cell-based assays can provide insights into a compound's activity in the presence of cellular membranes, transporters, and signaling pathways.
Experimental Workflow: From Hit to Validated Off-Target
The following workflow outlines the steps to validate the off-target hits identified in the initial screens.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apconix.com [apconix.com]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. chemmethod.com [chemmethod.com]
- 8. The state of the art in secondary pharmacology and its impact on the safety of new medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 15. Multiplexed selectivity screening of anti-GPCR antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The identification of high-affinity G protein-coupled receptor ligands from large combinatorial libraries using multicolor quantum dot-labeled cell-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. assayquant.com [assayquant.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. ionbiosciences.com [ionbiosciences.com]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,2,4-Triazole Derivatives
Sources
- 1. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cytotoxic potential of the novel heterocyclic compound, 3-bromo-5-cyclopropyl-1H-1,2,4-triazole. Recognizing the critical need for robust and reproducible data in early-stage drug discovery, this document outlines a detailed experimental framework for assessing its efficacy against cancer cell lines. We will objectively compare its hypothetical performance with an established chemotherapeutic agent, Doxorubicin, supported by a detailed experimental protocol and data interpretation guidelines.
Introduction: The Rationale for Cytotoxicity Screening of Novel 1,2,4-Triazole Derivatives
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3][4][5][6][7][8] The unique electronic and structural features of this heterocycle allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. The introduction of a bromine atom and a cyclopropyl group to the 1,2,4-triazole core in this compound presents a novel chemical entity with unexplored cytotoxic potential.
The primary objective of this guide is to provide a robust methodology for determining the concentration-dependent cytotoxic effects of this compound on cancer cells.[9] This is a crucial first step in the drug discovery pipeline to identify and characterize new anticancer agents.[10]
Comparative Framework: Benchmarking Against a Standard of Care
To contextualize the cytotoxic potential of this compound, a direct comparison with a well-characterized chemotherapeutic agent is essential. For this purpose, we have selected Doxorubicin , a widely used anthracycline antibiotic in cancer chemotherapy.[11][12][13][14][15] Doxorubicin exerts its cytotoxic effects primarily through intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[15]
As an alternative, Cisplatin is another commonly used positive control. Its cytotoxic mechanism involves forming DNA adducts, which trigger cell cycle arrest and apoptosis.[16][17][18][19][20] The choice of a positive control should be guided by the specific cancer cell lines being investigated and the desire to compare against a clinically relevant mechanism of action.
Experimental Design: The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[21][24] The amount of formazan produced is directly proportional to the number of viable cells.[24]
Materials and Reagents
-
Cell Lines:
-
MCF-7 (Human breast adenocarcinoma)
-
A549 (Human lung carcinoma)
-
HT-29 (Human colorectal adenocarcinoma)
-
-
Test Compound: this compound
-
Positive Control: Doxorubicin
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]
-
Dimethyl sulfoxide (DMSO) or other formazan solubilization solution[11]
-
Step-by-Step Experimental Protocol
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate growth medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells in their logarithmic growth phase using trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[11]
-
Incubate the plate for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the test compound and Doxorubicin in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound or Doxorubicin. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[9]
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium containing the compounds. This step is particularly important for colored compounds like Doxorubicin to avoid interference with absorbance readings.[11]
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.[23]
-
After incubation, carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[21][24]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[21]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[9]
-
Experimental Workflow Diagram
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Hypothetical Data and Interpretation
The following table presents hypothetical IC50 values for this compound compared to Doxorubicin across three different cancer cell lines.
| Cell Line | This compound (IC50 in µM) | Doxorubicin (IC50 in µM) |
| MCF-7 (Breast Cancer) | 12.5 ± 1.3 | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 18.2 ± 2.1 | 1.2 ± 0.2 |
| HT-29 (Colon Cancer) | 25.7 ± 3.5 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation:
In this hypothetical scenario, this compound demonstrates dose-dependent cytotoxicity against all three tested cancer cell lines. However, its potency, as indicated by the higher IC50 values, is lower than that of the positive control, Doxorubicin. The varying IC50 values across the different cell lines suggest a degree of selectivity, which would warrant further investigation.
Mechanistic Insights and Future Directions
While the MTT assay provides valuable information on cell viability, it does not elucidate the mechanism of cell death. Cytotoxic compounds can induce cancer cell death through various signaling pathways, including apoptosis and necrosis.[10]
Potential Signaling Pathways
Based on the known mechanisms of other cytotoxic agents, this compound could potentially induce apoptosis through the intrinsic or extrinsic pathways.
Caption: Hypothetical intrinsic apoptosis pathway induced by the test compound.
Recommended Follow-up Studies
-
Apoptosis Assays: To confirm if the observed cytotoxicity is due to apoptosis, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.[10]
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.
-
Western Blotting: To investigate the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins).
-
Selectivity Testing: To assess the cytotoxicity of the compound on non-cancerous cell lines to determine its therapeutic index.[25][26]
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the initial cytotoxic evaluation of this compound. By employing a standardized MTT assay and comparing the results to a clinically relevant drug such as Doxorubicin, researchers can obtain reliable and comparable data on the compound's anticancer potential. The outlined experimental protocol and suggestions for further mechanistic studies will aid in the systematic evaluation of this novel compound and other 1,2,4-triazole derivatives as potential therapeutic agents.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
- Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
- Basu, A., & Krishnamurthy, S. (2010). Cellular responses to cisplatin-induced DNA damage. Journal of nucleic acids, 2010, 201367.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2015). Synthesis and anticancer activity of some novel 1,2,4-triazole-pyridine hybrid derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 2(2), 52-58.
-
MTT Assay Protocol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279.
- Fuertes, M. A., Castilla, J., Alonso, C., & Pérez, J. M. (2003). Cisplatin biochemical mechanism of action: from cytotoxicity to induction of cell death through interconnections between apoptotic and necrotic pathways. Current medicinal chemistry, 10(3), 257–266.
- Al-Sanea, M. M., Al-Warhi, T., Al-Saadi, M. S., Al-Dies, A. M., Al-Tamimi, A. M., Al-Obaid, A. M., ... & El-Emam, A. A. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic chemistry, 114, 105105.
- Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351–1371.
-
Lv, K., Wang, L. L., Li, H. H., Sun, J. P., & Liu, H. L. (2022). Synthesis and anticancer activity of[9][21] triazolo [4,3-b][9][17][21] tetrazine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 757-763.
- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Sayed, M. S. (2018). Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1335-1346.
-
Wang, L. L., Lv, K., Li, H. H., Sun, J. P., & Liu, H. L. (2022). Synthesis and anticancer activity of[9][21] triazolo [4,3-b][9][17][21] tetrazine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 757-763.
- El-Metwally, A. M., El-Sayed, M. S., & El-Gazzar, M. G. (2021). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 26(11), 3183.
- Aslantürk, Ö. S. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages. In Genotoxicity and cytotoxicity-mechanisms and test methods. IntechOpen.
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate. Retrieved from [Link]
- Purohit, M. N., Mangannavar, C. V., & Yergeri, M. C. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies.
- Gomaa, A. M., & El-Sayed, M. S. (2016). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journal of Science Frontier Research, 16(B3), 1-10.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2022).
- El-Gazzar, M. G., El-Sayed, M. S., & Gomaa, A. M. (2021). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 26(16), 4991.
- Gharehpegahi, F., Eghtesadi, M., & Nikzad, H. (2014). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Iranian journal of pharmaceutical research : IJPR, 13(3), 1045–1051.
- Nguyen, H. T., Van, K. T., Pham-The, H., Braire, J., Hoang, P. T., Nguyen, T. A., ... & Nguyen, T. V. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC advances, 14(3), 1845–1856.
- Al-Oqaili, A. M., Al-Jassani, M. J., & Al-Shuhaib, M. B. S. (2021). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. Journal of Advanced Veterinary Research, 11(4), 223-227.
- Heger, Z., Gumulec, J., Cernei, N., Krizkova, S., Masarik, M., Eckschlager, T., ... & Adam, V. (2014). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International journal of nanomedicine, 9, 2655–2664.
- Yang, F., Teves, S. S., Kemp, C. J., & Henikoff, S. (2014). Doxorubicin, DNA torsion, and chromatin dynamics. Biochimica et biophysica acta, 1845(1), 84–89.
-
3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole. (n.d.). PubChem. Retrieved from [Link]
- Karczmarzyk, Z., & Wysocki, W. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(12), 2883.
- El-Naggar, A. M., Abdu-Allah, H. H., El-Shorbagi, A. N. A., & El-Sharif, H. A. (2021). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1888-1903.
- Mladenova, R., Stoyanova, M., Wesselinova, D., & Yordanov, Y. (2008). Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. European journal of medicinal chemistry, 43(11), 2337–2344.
-
(PDF) In-Vitro Cytotoxicity and Cell Cycle Analysis of Two Novel bis-1,2, 4-triazole derivatives: 1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl). (n.d.). ResearchGate. Retrieved from [Link]_a)
Sources
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. advetresearch.com [advetresearch.com]
- 14. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cisplatin biochemical mechanism of action: from cytotoxicity to induction of cell death through interconnections between apoptotic and necrotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. ijprajournal.com [ijprajournal.com]
A Comparative Mechanistic Guide to the Biological Action of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole and Alternative Antifungal Agents
This guide provides a detailed comparative analysis of the hypothesized biological mechanism of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole, contextualized against established alternative antifungal agents. As direct mechanistic studies on this specific molecule are not yet prevalent in published literature, we will extrapolate its likely mechanism based on the well-documented activities of the 1,2,4-triazole class of compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in antifungal mechanisms and the experimental frameworks required to elucidate them.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds, most notably in the realm of antifungal therapeutics.[1][2][3] Prominent drugs like fluconazole and itraconazole leverage this heterocyclic core to exert their effects.[4][5] It is therefore a well-founded hypothesis that this compound will share the primary mechanism of action of this class: the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2]
This guide will dissect this hypothesized mechanism and compare it to two other seminal classes of antifungal drugs, the polyenes and the echinocandins, which operate via fundamentally different pathways.[6][7][8][9] By understanding these distinctions, researchers can make more informed decisions in the design and interpretation of their own investigations into novel antifungal candidates.
Hypothesized Mechanism of Action: this compound as a CYP51 Inhibitor
The most established mechanism for 1,2,4-triazole-based antifungal agents is the potent and selective inhibition of lanosterol 14α-demethylase, an enzyme encoded by the ERG11 gene.[10] This enzyme is a critical component in the biosynthesis of ergosterol, which is the primary sterol in fungal cell membranes and is functionally analogous to cholesterol in mammalian cells.[11]
The proposed mechanism is as follows:
-
Binding to CYP51: The N4 nitrogen atom of the 1,2,4-triazole ring is believed to coordinate with the heme iron atom located at the active site of the CYP51 enzyme.[2] This interaction prevents the natural substrate, lanosterol, from binding and undergoing demethylation.
-
Inhibition of Ergosterol Synthesis: The blockage of lanosterol's conversion to ergosterol leads to a depletion of mature ergosterol in the fungal cell membrane.[4][5][12]
-
Accumulation of Toxic Sterol Intermediates: Concurrently, the inhibition of CYP51 results in the accumulation of 14α-methylated sterol precursors.[13]
-
Disruption of Membrane Integrity and Function: The combination of ergosterol depletion and the incorporation of these toxic sterol intermediates disrupts the structural integrity and fluidity of the fungal cell membrane. This leads to increased membrane permeability and the malfunction of membrane-bound enzymes, ultimately inhibiting fungal growth and replication, a fungistatic effect.[13][14]
Caption: Hypothesized antifungal mechanism via CYP51 inhibition.
Comparative Analysis with Alternative Antifungal Mechanisms
To fully appreciate the hypothesized action of this compound, it is crucial to compare it with other classes of antifungal agents that target different cellular components.
Polyenes (e.g., Amphotericin B)
Polyenes represent an older class of antifungal drugs that directly target the fungal cell membrane.[7] Their mechanism of action is fundamentally different from that of the triazoles:
-
Mechanism: Polyenes have a high affinity for ergosterol and bind directly to it within the fungal cell membrane.[6][15] This binding leads to the formation of aqueous pores or channels through the membrane.[7]
-
Effect: The formation of these pores disrupts the osmotic integrity of the cell, leading to the leakage of essential intracellular ions and molecules, which results in cell death.[6][7] This is a fungicidal, rather than fungistatic, action.
Echinocandins (e.g., Caspofungin)
Echinocandins are a newer class of antifungals that target the fungal cell wall, a structure not present in mammalian cells, which contributes to their favorable safety profile.[16][17]
-
Mechanism: Echinocandins non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase.[8][18] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall.[9]
-
Effect: The inhibition of glucan synthesis weakens the cell wall, rendering the fungus susceptible to osmotic stress and leading to cell lysis.[8][9] This action is typically fungicidal against yeasts like Candida and fungistatic against molds like Aspergillus.[8][16]
| Feature | This compound (Hypothesized) | Polyenes (e.g., Amphotericin B) | Echinocandins (e.g., Caspofungin) |
| Primary Target | Lanosterol 14α-demethylase (CYP51)[1][2] | Ergosterol in the cell membrane[6][7][15] | β-(1,3)-D-glucan synthase[8][16][18] |
| Cellular Location | Endoplasmic Reticulum[19] | Cell Membrane[19] | Cell Wall[9][19] |
| Mechanism | Inhibition of ergosterol biosynthesis[4][5][12] | Direct binding and pore formation[6][7] | Inhibition of cell wall synthesis[9] |
| Primary Effect | Fungistatic[4] | Fungicidal[7] | Fungicidal (yeasts), Fungistatic (molds)[8][16] |
| Selectivity Basis | Higher affinity for fungal vs. mammalian CYP51[4] | Higher affinity for ergosterol vs. cholesterol[7] | Target enzyme is absent in mammalian cells[17] |
Supporting Experimental Data
The following tables present a combination of hypothetical data for this compound and representative literature data for comparator compounds to illustrate how performance is typically evaluated.
Table 1: Comparative Antifungal Activity (Minimum Inhibitory Concentration, µg/mL)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a microorganism.[20]
| Fungal Strain | This compound (Hypothetical) | Fluconazole (Control) | Amphotericin B (Control) | Caspofungin (Control) |
| Candida albicans | 0.25 | 0.5[20] | 0.5 | 0.06 |
| Candida glabrata | 8 | 16[20] | 1 | 0.125 |
| Candida krusei | 4 | 64[20] | 1 | 0.25 |
| Aspergillus fumigatus | 1 | >64 | 0.5[20] | 0.125 |
Table 2: Comparative CYP51 Inhibition (IC₅₀, µM)
The half-maximal inhibitory concentration (IC₅₀) measures the potency of a substance in inhibiting a specific biological or biochemical function.[21]
| Compound | IC₅₀ against T. cruzi CYP51 |
| This compound (Hypothetical) | 0.035 |
| Ketoconazole | 0.014[21] |
| Itraconazole | 0.029[21] |
| Posaconazole | 0.048[21] |
| Fluconazole | 0.88[21] |
Experimental Protocols
To validate the hypothesized mechanism of action for this compound, a series of well-defined experiments are necessary. Below are detailed protocols for two fundamental assays.
Protocol 1: Recombinant CYP51 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of CYP51. A fluorescence-based method using a coumarin-based substrate provides a high-throughput-compatible readout.[21][22]
Caption: Workflow for a fluorescence-based CYP51 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and control inhibitors (e.g., ketoconazole) in DMSO.
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Prepare a solution of recombinant fungal CYP51 and cytochrome P450 reductase (CPR) in the reaction buffer.
-
Prepare a stock solution of the fluorescent substrate (e.g., BOMCC - benzyloxymethylocyanocoumarin).
-
Prepare a solution of the cofactor, NADPH.
-
-
Assay Setup (in a 96-well black microplate):
-
To each well, add the reaction buffer.
-
Add the CYP51/CPR enzyme mixture.
-
Add varying concentrations of the test compound or a vehicle control (DMSO).
-
Add the BOMCC substrate.
-
-
Enzymatic Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence over time (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the metabolized product.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[23]
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus. The broth microdilution method is a standardized approach.[20][24]
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation of Antifungal Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Create a working solution by diluting the stock in RPMI-1640 medium to twice the highest final concentration to be tested.
-
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[20]
-
-
Plate Preparation (96-well microtiter plate):
-
Add 100 µL of RPMI-1640 medium to columns 2-12.
-
Add 200 µL of the working drug solution to column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well in columns 1-11.
-
Incubate the plate at 35°C for 24-48 hours.[24]
-
-
Endpoint Determination:
Conclusion
While direct experimental evidence for the biological action of this compound is forthcoming, its structural classification as a 1,2,4-triazole provides a strong basis for hypothesizing its mechanism as an inhibitor of fungal lanosterol 14α-demethylase (CYP51). This mechanism, which disrupts the integrity of the fungal cell membrane by depleting ergosterol, stands in contrast to the direct membrane-disrupting action of polyenes and the cell wall synthesis inhibition of echinocandins. The experimental protocols outlined in this guide provide a clear and validated pathway for testing this hypothesis, quantifying the compound's potency, and establishing its spectrum of activity. Such mechanistic investigations are fundamental to the rational development of new and effective antifungal therapies.
References
-
StatPearls. (2024, February 28). Fluconazole. NCBI Bookshelf. [Link]
-
Szymański, M., Chmielewska, S., Czyżewska, U., Malinowska, M., & Tylicki, A. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 734-753. [Link]
-
Morris, M. I., & Villmann, M. (2009). Echinocandins: the newest class of antifungals. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 66(21), 1935–1944. [Link]
-
Grant, S. M., & Clissold, S. P. (1989). Fluconazole. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in superficial and systemic mycoses. Drugs, 39(6), 877–916. [Link]
-
Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 12). YouTube. [Link]
-
Unacademy. (n.d.). All about polyenes. [Link]
-
EBSCO. (n.d.). Polyene antifungals. Research Starters. [Link]
-
Wikipedia. (n.d.). Echinocandin. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]
-
Szymański, M., Chmielewska, S., Czyżewska, U., Malinowska, M., & Tylicki, A. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 734-753. [Link]
-
Dr.Oracle. (2025, May 8). What is the mechanism of action of Fluconazole (an antifungal medication)?[Link]
-
ResearchGate. (n.d.). Action Mechanisms of Antifungal Drugs. Polyenes, azoles and allylamines...[Link]
-
Pediatric Oncall. (n.d.). Fluconazole. Drug Index. [Link]
-
ReelMind. (2024, December 12). Polyene antifungal agents: Significance and symbolism. [Link]
-
Kumar, C. P. G., & Kumar, A. (2010). Echinocandins: A ray of hope in antifungal drug therapy. Journal of pharmacology & pharmacotherapeutics, 1(1), 42–45. [Link]
-
Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [Link]
-
Sharma, D., Kumar, R., & Narasimhan, B. (2019). An insight on medicinal attributes of 1,2,4-triazoles. Mini reviews in medicinal chemistry, 19(2), 108-142. [Link]
-
Zhang, W., Chen, Y., Wang, S., Wang, S., Li, D., Xu, W., ... & Geng, D. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of medicinal chemistry, 63(11), 6047-6066. [Link]
-
Mi, N., Pang, L., Cai, Z., Xie, F., Ding, Z., Hao, Y., ... & Jin, Y. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Fungi, 8(7), 711. [Link]
-
Parker, J. E., & Kelly, S. L. (2017). Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. International journal of molecular sciences, 18(7), 1459. [Link]
-
Hasim, S., & Gnat, S. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 8(11), 1157. [Link]
-
Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
-
Zhang, W., Chen, Y., Wang, S., Wang, S., Li, D., Xu, W., ... & Geng, D. (2021). Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. European journal of medicinal chemistry, 221, 113524. [Link]
-
ISRES Publishing. (n.d.). Antifungal Properties of 1,2,4-Triazoles. [Link]
-
Trzaskos, J. M. (1992). Cytochrome P450 lanosterol 14α-demethylase (CYP51): insights from molecular genetic analysis of the ERG11 gene in Saccharomyces cerevisiae. Journal of steroid biochemistry and molecular biology, 43(8), 923-928. [Link]
-
Lepesheva, G. I., & Waterman, M. R. (2015). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of medicinal chemistry, 58(20), 8049-8058. [Link]
-
Tatsumi, Y., Nagashima, M., & Senda, H. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial agents and chemotherapy, 57(5), 2405–2409. [Link]
-
University of Washington Department of Laboratory Medicine. (n.d.). Yeast (Fungi) MIC Susceptibility Panel. Laboratory Test Guide. [Link]
-
ReelMind. (n.d.). Common Antifungal Agents: Understanding Treatments. [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]
-
MDPI. (n.d.). Antifungals and Drug Resistance. [Link]
-
White, T. C., Marr, K. A., & Bowden, R. A. (1998). Clinical, Cellular, and Molecular Factors That Contribute to Antifungal Drug Resistance. Clinical Microbiology Reviews, 11(2), 382-402. [Link]
-
Sykes, M. L., & Avery, V. M. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLoS neglected tropical diseases, 9(9), e0004023. [Link]
-
Connolly, P., Wheat, L. J., Schnizlein-Bick, C., Durkin, M., Kohler, S., Smedema, M., ... & Itraconazole Prophylaxis Study Group. (1999). Comparison of a New Triazole Antifungal Agent, Schering 56592, with Itraconazole and Amphotericin B for Treatment of Histoplasmosis in Immunocompetent Mice. Antimicrobial agents and chemotherapy, 43(2), 322-328. [Link]
-
Robbins, N., & Cowen, L. E. (2012). Antifungal drug discovery: the process and outcomes. Microbiology spectrum, 2(1), 10.1128/microbiolspec.MGM2-0023-2013. [Link]
-
Sykes, M. L., & Avery, V. M. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLoS neglected tropical diseases, 9(9), e0004023. [Link]
-
Rao, R. (n.d.). Cellular Basis for the Antifungal Activity of Amiodarone. Grantome. [Link]
-
StatPearls. (2024, March 1). Antifungal Ergosterol Synthesis Inhibitors. NCBI Bookshelf. [Link]
-
ResearchGate. (n.d.). Mechanisms of action of some traditional antifungal agents on cellular...[Link]
-
EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. All about polyenes [unacademy.com]
- 7. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 8. Echinocandin - Wikipedia [en.wikipedia.org]
- 9. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases [mdpi.com]
- 14. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyene antifungal agents: Significance and symbolism [wisdomlib.org]
- 16. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Echinocandins: A ray of hope in antifungal drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of Synthetic Routes to 5-Cyclopropyl-1,2,4-Triazoles: A Guide for Researchers
The 5-cyclopropyl-1,2,4-triazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its unique combination of a compact, rigid cyclopropyl group and the versatile 1,2,4-triazole ring imparts favorable physicochemical properties, including metabolic stability and potent target engagement. For researchers and drug development professionals, the efficient and scalable synthesis of this key heterocyclic building block is of paramount importance. This guide provides a detailed head-to-head comparison of two prominent synthetic routes to 5-cyclopropyl-1,2,4-triazoles, offering insights into their respective advantages, limitations, and practical considerations. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate route for your research needs.
Route 1: Cyclocondensation of Cyclopropanecarboxylic Acid with Aminoguanidine
This route offers a direct and atom-economical approach to 3-amino-5-cyclopropyl-1,2,4-triazole, a versatile intermediate that can be further functionalized. The core of this synthesis is the cyclocondensation reaction between cyclopropanecarboxylic acid and aminoguanidine, often facilitated by acid catalysis and microwave irradiation to accelerate the reaction rate and improve yields.
Mechanistic Insights
The reaction proceeds through an initial acid-catalyzed acylation of the more nucleophilic terminal nitrogen of the hydrazine moiety in aminoguanidine by cyclopropanecarboxylic acid to form an acylaminoguanidine intermediate. Subsequent intramolecular cyclization with the elimination of water leads to the formation of the stable 1,2,4-triazole ring. The use of microwave irradiation significantly enhances the rate of both the initial condensation and the subsequent cyclization-dehydration step, reducing reaction times from hours to minutes.
Caption: Reaction pathway for the synthesis of 3-amino-5-cyclopropyl-1,2,4-triazole.
Experimental Protocol
Materials:
-
Cyclopropanecarboxylic acid
-
Aminoguanidine bicarbonate
-
Concentrated Hydrochloric Acid (37%)
-
10% Aqueous Sodium Hydroxide solution
-
Ethyl acetate
-
Microwave synthesis vial (10 mL)
-
Monowave microwave reactor
Procedure:
-
To a 10 mL microwave process vial, add aminoguanidine bicarbonate (1.36 g, 10 mmol) and a 37% solution of hydrochloric acid (1.25 mL, 15 mmol).
-
Stir the mixture for 1 hour at room temperature to form aminoguanidine hydrochloride, then evaporate the water under reduced pressure to obtain a dry solid.
-
To the vial containing the aminoguanidine hydrochloride, add cyclopropanecarboxylic acid (1.03 g, 12 mmol).
-
Seal the vial and place it in the microwave reactor. Irradiate the mixture at 180 °C for 3 hours.[1]
-
After cooling, neutralize the reaction mixture with a 10% aqueous solution of NaOH to a pH of 8.
-
Evaporate the solvent in a vacuum, and extract the pure product from the solid residue with hot ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to yield the final product, 3-amino-5-cyclopropyl-1,2,4-triazole.
Route 2: Synthesis via a 5-Cyclopropyl-1,2,4-triazole-3-thione Intermediate
This two-step route provides access to a 5-cyclopropyl-1,2,4-triazole-3-thione, another valuable intermediate that can be readily converted to other derivatives. This pathway involves the initial formation of a cyclopropyl-substituted acylthiosemicarbazide, followed by a base-catalyzed intramolecular cyclization.
Mechanistic Insights
The synthesis commences with the preparation of cyclopropanecarbohydrazide from its corresponding ester. The carbohydrazide then reacts with an isothiocyanate through nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate, yielding an acylthiosemicarbazide. In the presence of a strong base, such as sodium hydroxide, the acylthiosemicarbazide undergoes an intramolecular cyclization. The more nucleophilic N-4 nitrogen attacks the carbonyl carbon, leading to the formation of the 1,2,4-triazole ring with the elimination of water.[2]
Caption: Workflow for the synthesis of 5-cyclopropyl-1,2,4-triazole-3-thione.
Experimental Protocol
Step 1: Synthesis of Cyclopropanecarbohydrazide [3]
Materials:
-
Methyl cyclopropanecarboxylate
-
Hydrazine hydrate
-
Toluene
-
Dichloromethane
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, mix methyl cyclopropanecarboxylate (10 g, 100 mmol) with hydrazine hydrate (7.3 mL, 150 mmol).
-
Reflux the reaction mixture for 28 hours and then cool to room temperature.
-
Concentrate the mixture by evaporation under reduced pressure.
-
Perform azeotropic distillation with toluene to remove residual water.
-
Dissolve the crude product in dichloromethane and wash with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain cyclopropanecarbohydrazide.
Step 2: Synthesis of 5-Cyclopropyl-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione [4]
Materials:
-
Cyclopropanecarbohydrazide
-
Aryl isothiocyanate (e.g., 4-chlorophenyl isothiocyanate)
-
Ethanol
-
8% Sodium Hydroxide solution
-
Dilute Hydrochloric Acid
Procedure:
-
A mixture of cyclopropanecarbohydrazide (5 mmol) and the desired aryl isothiocyanate (5 mmol) in ethanol (13 mL) is refluxed for 10 hours.
-
The resulting solid acylthiosemicarbazide is filtered, washed with cold ethanol, and can be recrystallized from methanol.
-
The dried acylthiosemicarbazide is then refluxed in an 8% aqueous solution of sodium hydroxide for 6 hours.
-
After cooling to room temperature, the solution is filtered while hot and the filtrate is neutralized with a dilute solution of hydrochloric acid.
-
The precipitated product is filtered, washed with water, and recrystallized from ethanol to yield the 5-cyclopropyl-4-aryl-1,2,4-triazole-3-thione.
Head-to-Head Comparison
| Feature | Route 1: Cyclocondensation | Route 2: Triazole-thione Synthesis |
| Starting Materials | Cyclopropanecarboxylic acid, Aminoguanidine bicarbonate | Methyl cyclopropanecarboxylate, Hydrazine hydrate, Aryl isothiocyanate |
| Key Intermediates | Acylaminoguanidine | Cyclopropanecarbohydrazide, Acylthiosemicarbazide |
| Number of Steps | One-pot synthesis | Two distinct synthetic steps |
| Reaction Conditions | Microwave irradiation at high temperature (180 °C) | Conventional reflux conditions |
| Typical Yields | Good to excellent (often >80%) | Moderate to good (typically 60-85% over two steps) |
| Product Functionality | 3-amino-1,2,4-triazole | 1,2,4-triazole-3-thione |
| Advantages | - Fast reaction times (hours vs. days)- High atom economy- One-pot procedure simplifies workflow | - Milder reaction conditions- Avoids high-pressure microwave equipment- Thione product is a versatile handle for further derivatization |
| Disadvantages | - Requires specialized microwave equipment- High temperature and pressure may not be suitable for sensitive substrates | - Longer overall synthesis time- Multi-step process may lead to lower overall yield |
Conclusion
Both synthetic routes presented offer viable pathways to the valuable 5-cyclopropyl-1,2,4-triazole core. The choice between the two will ultimately depend on the specific requirements of the researcher, including available equipment, desired final product functionality, and scalability.
Route 1 , the microwave-assisted cyclocondensation, is a modern, efficient, and rapid method for the synthesis of 3-amino-5-cyclopropyl-1,2,4-triazole. Its one-pot nature and high yields make it particularly attractive for high-throughput synthesis and library generation.
Route 2 , the synthesis via a triazole-thione intermediate, represents a more traditional, yet robust and versatile approach. While it involves an additional synthetic step, it proceeds under milder conditions and yields a thione product that can be readily elaborated into a variety of other derivatives, offering a different strategic advantage in medicinal chemistry programs.
By understanding the nuances of each synthetic route, researchers can make an informed decision to best advance their research and development of novel 5-cyclopropyl-1,2,4-triazole-containing compounds.
References
-
Gümüş, M. K., Gorobets, M. Y., & Uludag, N. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Processes, 12(3), 573. [Link]
- Bărbuceanu, F., Almajan, G. L., Drăghici, C., Şaramet, I., & Udeanu, D. (2010). New heterocyclic Compounds from 1,2,4-triazole-3(4H)-thione Class Obtained from Cyclization of New Acylthiosemicarbazides. Revista de Chimie, 61(10), 968-972.
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). Molecules, 26(23), 7227. [Link]
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole
The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of safe and ethical scientific research. For drug development professionals and laboratory scientists, the lifecycle of a chemical does not end upon its use in an experiment. Its safe disposal is paramount to protecting personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole, grounding every recommendation in established safety standards and chemical principles.
Section 1: Core Principle - The "Halogenated" Classification
The first and most critical step in the disposal of any chemical is its correct classification. This compound is a halogenated organic compound due to the presence of a covalent bond between a carbon atom and a bromine atom.[1] This classification is not a mere formality; it dictates the entire disposal pathway.
The combustion of halogenated substances can produce acidic gases (such as hydrobromic acid, HBr) and, under improper conditions, highly toxic byproducts like dioxins and furans.[2] Therefore, these compounds require disposal via specialized, high-temperature incineration at facilities equipped with acid gas scrubbers and afterburners to ensure complete and safe destruction.[3][4][5] Mixing this waste with non-halogenated streams can lead to hazardous reactions, violate regulatory requirements, and significantly increase disposal costs for your institution.[3][6]
Section 2: Hazard Profile and Immediate Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be inferred from structurally similar brominated and chlorinated triazoles. These analogs are typically classified as harmful if swallowed, and capable of causing skin and serious eye irritation.[7][8] Therefore, rigorous safety protocols are mandatory.
-
Engineering Controls : All handling of this compound and its associated waste must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[3][9]
-
Personal Protective Equipment (PPE) : A standard ensemble of PPE is required at all times.[3] This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Chemical splash goggles.
-
A fully buttoned laboratory coat.
-
Section 3: Regulatory Imperatives - Adherence to EPA and OSHA Standards
The disposal of hazardous chemicals in the United States is governed by two primary federal agencies:
-
Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes a "cradle-to-grave" system for managing hazardous waste.[10][11] Disposing of this compound as a halogenated organic waste ensures compliance with these federal mandates.
-
Occupational Safety and Health Administration (OSHA) : OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, requires the establishment of a written Chemical Hygiene Plan (CHP) .[9][12] This plan must outline specific procedures for safe handling and waste disposal, to which the protocols in this guide are designed to align.
Section 4: Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is essential for ensuring safety and compliance.
Step 1: Waste Segregation This is the most critical control point. At the point of generation, this compound waste (including pure compound, solutions, and contaminated materials) must be collected separately.
Crucially, do NOT mix this waste with:
-
Non-halogenated organic waste (e.g., acetone, hexane, methanol).[3][13]
-
Aqueous or inorganic waste (e.g., acids, bases, buffers).[3][14]
-
Strong oxidizing agents or other reactive chemicals.[3]
Step 2: Container Selection and Labeling
-
Selection : Use only a designated and chemically compatible waste container intended for halogenated organic liquids or solids.[3][13] The container must be in good condition and have a secure, tight-fitting lid.[6][13][15]
-
Labeling : Proper labeling is a legal requirement and a safety imperative.[10] Before any waste is added, the container must be clearly labeled with:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
The names of any other solvents or chemicals present in the waste stream. Do not use abbreviations or chemical formulas.[13]
-
Step 3: Accumulation and Storage
-
The sealed waste container should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must have secondary containment (such as a larger tub) to contain any potential leaks.[3]
-
Keep the container closed at all times except when actively adding waste.[13]
Step 4: Final Disposal Request
-
Monitor the waste level in the container. When it reaches approximately 75-90% capacity, it is time to arrange for its removal.[3][14]
-
Contact your institution’s Environmental Health and Safety (EHS) department or the designated hazardous waste contractor to schedule a pickup.[3][6] Do not attempt to dispose of the chemical down the drain or in regular trash under any circumstances.
Section 5: Data Summary & Workflow Visualization
For quick reference, the key disposal parameters are summarized below.
| Parameter | Description |
| Chemical Name | This compound |
| CAS Number | 82767-64-4[16] |
| Molecular Formula | C₅H₆BrN₃[16] |
| Waste Category | Halogenated Organic Waste[1][3] |
| Incompatible Materials | Non-halogenated solvents, acids, bases, strong oxidizing agents.[3][13][15] |
| Required PPE | Chemical-resistant gloves, safety goggles, lab coat.[3][17] |
| Primary Disposal Method | High-temperature incineration at a licensed hazardous waste facility.[3][4][5] |
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. uakron.edu [uakron.edu]
- 2. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. usbioclean.com [usbioclean.com]
- 7. chemical-label.com [chemical-label.com]
- 8. fishersci.com [fishersci.com]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. nationalacademies.org [nationalacademies.org]
- 11. epa.gov [epa.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. ethz.ch [ethz.ch]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. This compound - CAS:82767-64-4 - Sunway Pharm Ltd [3wpharm.com]
- 17. fishersci.pt [fishersci.pt]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
